Nepicastat hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168811 | |
| Record name | Nepicastat hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-24-3 | |
| Record name | Nepicastat hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepicastat hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170151-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEPICASTAT HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nepicastat Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nepicastat hydrochloride is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH), the terminal enzyme in the biosynthesis of norepinephrine. By arresting the conversion of dopamine to norepinephrine, Nepicastat fundamentally alters catecholamine balance, leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels. This unique mechanism of action offers a targeted approach to modulating sympathetic nervous system activity, which is implicated in the pathophysiology of various disorders. This guide provides a comprehensive technical overview of Nepicastat's mechanism, its pharmacodynamic effects on catecholamine levels, the experimental protocols used to validate its activity, and the therapeutic rationale for its investigation in conditions such as heart failure, post-traumatic stress disorder (PTSD), and substance use disorders.
The Scientific Imperative: Targeting the Sympathetic Nervous System
Chronic activation of the sympathetic nervous system is a recognized maladaptive response that contributes to the progression of numerous cardiovascular and neurological diseases.[1] The primary effector neurotransmitter of this system, norepinephrine (noradrenaline), plays a critical role in mediating physiological stress responses. Consequently, the enzymatic machinery responsible for its synthesis presents a compelling target for therapeutic intervention. This compound (formerly RS-25560-197 or SYN117) was developed as a direct modulator of norepinephrine biosynthesis, offering a nuanced alternative to receptor blockade.[1] Its primary target is dopamine β-hydroxylase (DBH), a critical enzyme in the catecholamine synthesis pathway.[2][3]
Foundational Biochemistry: The Catecholamine Biosynthesis Pathway
To comprehend the action of Nepicastat, one must first understand the endogenous production of catecholamines. This multi-step enzymatic process occurs within the cytosol and synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.[4][5][6]
The pathway proceeds as follows:
-
L-Tyrosine to L-DOPA: The process begins with the amino acid L-tyrosine. The enzyme Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the pathway, hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA).[5][7][8]
-
L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, removes the carboxyl group from L-DOPA to synthesize dopamine.[5][7][8]
-
Dopamine to Norepinephrine: Dopamine is actively transported into synaptic vesicles. Within these vesicles, Dopamine β-hydroxylase (DBH) catalyzes the stereospecific hydroxylation of dopamine at the β-carbon, forming norepinephrine.[3][7] This is the specific enzymatic step targeted by Nepicastat.
-
Norepinephrine to Epinephrine: In tissues where it is expressed, primarily the adrenal medulla, the enzyme phenylethanolamine N-methyltransferase (PNMT) transfers a methyl group from S-adenosyl methionine to norepinephrine, yielding epinephrine (adrenaline).[4][5][6]
Caption: The core catecholamine biosynthesis pathway.
Core Mechanism: Potent and Selective Inhibition of Dopamine β-Hydroxylase
Nepicastat's therapeutic action is rooted in its function as a potent, reversible, and highly selective inhibitor of dopamine β-hydroxylase.[9][10]
Enzymatic Target: Dopamine β-hydroxylase is a copper-containing monooxygenase enzyme located within the synaptic vesicles of noradrenergic neurons.[3][11] It requires molecular oxygen and ascorbate (Vitamin C) as cofactors to catalyze the conversion of dopamine to norepinephrine.[3][12][13]
Inhibitory Action: Nepicastat exhibits a competitive inhibition mechanism, binding to the active site of DBH and preventing the substrate, dopamine, from being hydroxylated.[14] This blockade is highly specific. Studies have demonstrated that Nepicastat has negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors, underscoring its focused pharmacological profile.[9] This selectivity is clinically advantageous, as it minimizes the potential for off-target effects.[15]
The potency of Nepicastat is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC₅₀) values.
Caption: Nepicastat competitively inhibits DBH, blocking norepinephrine synthesis.
Pharmacodynamic Consequences: Rebalancing Catecholamine Levels
The direct and predictable consequence of DBH inhibition by Nepicastat is a significant shift in the balance of catecholamines. By blocking the synthetic pathway downstream of dopamine, Nepicastat induces:
-
A reduction in norepinephrine (NE) levels: As the conversion from dopamine is halted, the synthesis of new norepinephrine is diminished.[9][17]
-
An increase in dopamine (DA) levels: The substrate for DBH, dopamine, accumulates within the neuron as it is no longer being converted.[9][17] This can lead to increased dopamine availability for release.
-
An elevated Dopamine/Norepinephrine Ratio: The combined effect of decreased norepinephrine and increased dopamine results in a significantly higher DA/NE ratio, a key biomarker of DBH inhibition.[9]
These effects have been consistently demonstrated in preclinical models.
| Preclinical Model | Treatment | Effect on Norepinephrine (NE) | Effect on Dopamine (DA) | Effect on DA/NE Ratio | Source |
| Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg, p.o. | Significant decrease in mesenteric artery and left ventricle | Significant increase in mesenteric artery and left ventricle | Significant Increase | [18] |
| Beagle Dogs | 2 mg/kg, b.i.d., p.o. for 15 days | ↓ 52% (peak reduction in plasma) | ↑ 646% (peak increase in plasma) | Significant Increase | [18] |
Therapeutic Rationale and Investigated Applications
The ability of Nepicastat to modulate the sympathetic nervous system provides a strong rationale for its investigation in several clinical conditions characterized by noradrenergic overactivity.
-
Congestive Heart Failure (CHF): In CHF, sustained sympathetic activation leads to elevated norepinephrine levels, which contributes to progressive cardiac remodeling and dysfunction.[1][19] By inhibiting DBH, Nepicastat reduces this noradrenergic drive. In canine models of heart failure, Nepicastat therapy was shown to prevent progressive left ventricular dysfunction and remodeling.[19][20]
-
Post-Traumatic Stress Disorder (PTSD): PTSD is associated with a hyperactive noradrenergic system, contributing to symptoms of hyperarousal, exaggerated startle responses, and the consolidation of traumatic memories.[21] The therapeutic hypothesis is that by decreasing norepinephrine synthesis, Nepicastat can ameliorate these core symptoms.[22] In a mouse model of PTSD, Nepicastat treatment decreased freezing behavior and anxiety while reducing catecholamine levels in plasma and tissues.[21][23]
-
Substance Use Disorders (e.g., Cocaine): The role of Nepicastat in addiction is complex. By inhibiting DBH, it can reduce norepinephrine release while simultaneously increasing dopamine release, particularly in the prefrontal cortex.[24][25] This elevation of prefrontal dopamine may enhance executive control and impulse regulation.[26] Studies in rats have shown Nepicastat can suppress the reinstatement of cocaine-seeking behavior.[27] In human studies, Nepicastat was found to be safe when co-administered with cocaine and showed a potential to reduce some of cocaine's positive subjective effects.[28]
Experimental Protocols for Efficacy Assessment
The validation of Nepicastat's mechanism and pharmacodynamic effects relies on robust in vitro and in vivo experimental models.
In Vitro Dopamine β-Hydroxylase Inhibition Assay
This protocol provides a direct measure of the compound's ability to inhibit the target enzyme.
Objective: To determine the IC₅₀ of Nepicastat against purified dopamine β-hydroxylase.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (pH 6.0).
-
Dissolve purified bovine or human dopamine β-hydroxylase in the buffer.
-
Prepare solutions of cofactors: ascorbic acid and catalase.
-
Prepare a solution of the substrate, tyramine (a DBH substrate often used for convenience in assays).
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add the DBH enzyme solution, cofactors, and varying concentrations of Nepicastat (or vehicle for control wells).
-
Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the tyramine substrate to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Quantification:
-
Stop the reaction (e.g., by adding a strong acid).
-
The product of the reaction, octopamine, is quantified. This can be done using various methods, including spectrophotometry after periodate oxidation or more sensitive methods like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Nepicastat concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Assessment in a Rodent Model
This workflow outlines the process for evaluating the pharmacodynamic effects of Nepicastat in live animals.
Caption: Experimental workflow for in vivo assessment of Nepicastat.
Conclusion
This compound operates through a precise and well-characterized mechanism of action: the potent and selective inhibition of dopamine β-hydroxylase. This intervention directly rebalances the catecholamine system, decreasing norepinephrine synthesis while increasing levels of its precursor, dopamine. This targeted modulation of the sympathetic nervous system has demonstrated therapeutic potential in preclinical and clinical investigations for conditions driven by noradrenergic overactivity, including heart failure and post-traumatic stress disorder. The high selectivity and predictable pharmacodynamic effects of Nepicastat make it a valuable tool for both clinical research and as a potential therapeutic agent.
References
- 1. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PathWhiz [pathbank.org]
- 6. SMPDB [smpdb.ca]
- 7. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]
- 13. Dopamine-β-Hydroxylase (DBH), Its Cofactors and Other Biochemical Parameters in the Serum of Neurological Patients in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | Hydroxylases | Tocris Bioscience [tocris.com]
- 18. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. trial.medpath.com [trial.medpath.com]
- 23. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 24. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Treatment with dopamine β-hydroxylase (DBH) inhibitors prevents morphine use and relapse-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Nepicastat Hydrochloride: Mechanism, Application, and Evaluation of Dopamine β-Hydroxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepicastat hydrochloride is a potent, selective, and orally active inhibitor of dopamine β-hydroxylase (DBH), the terminal enzyme in the norepinephrine biosynthesis pathway. By preventing the conversion of dopamine to norepinephrine, Nepicastat modulates catecholamine levels, leading to reduced norepinephrine and elevated dopamine concentrations in both central and peripheral tissues. This guide provides an in-depth analysis of Nepicastat's mechanism of action, details methodologies for its preclinical evaluation, and reviews its therapeutic potential in cardiovascular and neuropsychiatric disorders. We will explore the biochemical intricacies of DBH, the pharmacological profile of Nepicastat, and the experimental frameworks necessary to validate its activity, offering a comprehensive resource for professionals in drug discovery and development.
The Scientific Rationale: Targeting Dopamine β-Hydroxylase (DBH)
Dopamine β-hydroxylase is a critical copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form norepinephrine.[1][2] This enzymatic step is fundamental to the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[3][4] These molecules are integral to the regulation of numerous physiological processes, including cardiovascular function, stress responses, and cognitive functions like attention and arousal.[5][6]
DBH is primarily located within the synaptic vesicles of noradrenergic neurons in the central and peripheral nervous systems and in the chromaffin cells of the adrenal medulla.[1][2] Its inhibition presents a compelling therapeutic strategy for conditions characterized by sympathetic nervous system overactivity. By reducing norepinephrine synthesis, DBH inhibitors can mitigate the downstream effects of excessive noradrenergic signaling, which is implicated in pathologies such as congestive heart failure, hypertension, post-traumatic stress disorder (PTSD), and cocaine dependence.[7][8][9]
The Catecholamine Biosynthesis Pathway
The synthesis of catecholamines is a sequential enzymatic process. The inhibition of DBH by Nepicastat represents a key intervention point in this pathway.
Caption: The catecholamine synthesis pathway and the inhibitory action of Nepicastat on DBH.
This compound: A Profile
Nepicastat (also known as SYN117 or RS-25560-197) is a selective and potent inhibitor of DBH.[7][9] Its hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulation.
Chemical and Pharmacological Properties
| Property | Value / Description | Source |
| IUPAC Name | 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1,3-dihydro-2H-imidazole-2-thione | [7] |
| Molecular Formula | C₁₄H₁₅F₂N₃S | [7] |
| Mechanism | Reversible, potent, and selective inhibitor of Dopamine β-Hydroxylase. | [9][10] |
| IC₅₀ (Bovine DBH) | 8.5 ± 0.8 nM | [9] |
| IC₅₀ (Human DBH) | 9.0 ± 0.8 nM | [5][9] |
| Selectivity | Negligible affinity for 12 other enzymes and 13 neurotransmitter receptors at concentrations > 10 µM. | [9][11] |
| Key Effect | Decreases norepinephrine and increases dopamine levels in plasma and tissues. | [9][11] |
| Bioavailability | Orally bioavailable. | [11] |
| Blood-Brain Barrier | Nepicastat can cross the blood-brain barrier. | [5][12] |
Causality Behind Experimental Choices: The selection of Nepicastat for development was driven by its high potency (nanomolar IC₅₀) and, critically, its high selectivity. In drug development, off-target effects are a primary source of adverse events. By demonstrating negligible activity against a wide panel of other enzymes and receptors, Nepicastat promised a more focused therapeutic action with a potentially cleaner side-effect profile compared to less selective inhibitors like disulfiram.[9][10]
Preclinical Evaluation: Methodologies and Protocols
Validating the efficacy and mechanism of a DBH inhibitor like Nepicastat requires a combination of in vitro and in vivo experimental models.
In Vitro DBH Inhibition Assay
The foundational experiment to confirm the activity of a putative DBH inhibitor is a direct enzyme activity assay. This protocol provides a self-validating system by measuring the formation of the enzymatic product.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nepicastat on purified DBH.
Principle: The assay measures the rate of norepinephrine formation from the substrate dopamine. The reaction requires molecular oxygen and the cofactor ascorbate.[2][13] The product can be quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which offers high sensitivity and specificity.[1]
Detailed Protocol:
-
Enzyme Preparation: Use purified bovine or recombinant human DBH. The enzyme is typically stored at -80°C in a suitable buffer.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0.
-
Cofactors: Prepare fresh solutions of ascorbic acid (Vitamin C) and catalase (to remove hydrogen peroxide, which can damage the enzyme).[3]
-
Substrate: Prepare a stock solution of dopamine hydrochloride.
-
Inhibitor: Prepare a serial dilution of this compound to test a range of concentrations (e.g., 0.1 nM to 10 µM).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, catalase, ascorbate, and the specific concentration of Nepicastat or vehicle (control).
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add the purified DBH enzyme to the mixture.
-
Initiate the reaction by adding the dopamine substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding an acid, such as perchloric acid, which denatures the enzyme.
-
-
Quantification:
-
Centrifuge the tubes to pellet the denatured protein.
-
Inject a known volume of the supernatant into an HPLC-ECD system.
-
Separate dopamine and norepinephrine using a reverse-phase C18 column.
-
Quantify the norepinephrine peak area by comparing it to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Nepicastat concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Pharmacodynamic Assessment
Objective: To confirm that Nepicastat inhibits DBH activity in a living organism, leading to the expected modulation of catecholamine levels.
Model: Spontaneously hypertensive rats (SHRs) are often used as they have a baseline of sympathetic overactivity.[9]
Workflow:
Caption: A typical experimental workflow for in vivo evaluation of Nepicastat.
Key Insights: This in vivo model is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. It demonstrates that the drug not only reaches its target tissues but also engages the target enzyme to produce a measurable biological effect. Studies show that oral administration of Nepicastat in rats and dogs leads to dose-dependent decreases in norepinephrine and increases in dopamine in key tissues like the heart, arteries, and cerebral cortex.[9]
Therapeutic Applications and Clinical Landscape
The ability of Nepicastat to modulate sympathetic tone has led to its investigation in several clinical indications.
Congestive Heart Failure (CHF)
Rationale: CHF is characterized by chronic activation of the sympathetic nervous system, which, while initially compensatory, ultimately contributes to disease progression, left ventricular dysfunction, and remodeling.[9] By reducing cardiac norepinephrine levels, Nepicastat can decrease cardiac workload and potentially halt or reverse these pathological changes.[8]
Clinical Evidence: In a canine model of chronic heart failure, long-term therapy with Nepicastat prevented the progression of left ventricular dysfunction and remodeling.[14] While promising, large-scale human trials for this indication have been limited.
Post-Traumatic Stress Disorder (PTSD)
Rationale: The hyperarousal and exaggerated fear responses in PTSD are linked to noradrenergic system hyperactivity.[15] Reducing norepinephrine synthesis is a logical approach to dampen these symptoms.
Clinical Evidence: Animal models have shown that Nepicastat can reduce the persistence of traumatic memories and anxiety-like behaviors.[16][17] However, a Phase 2 clinical trial in veterans with PTSD did not find Nepicastat to be effective in relieving overall symptoms compared to a placebo.[7][15] Development for this indication has largely been discontinued.[7]
Cocaine Dependence
Rationale: While cocaine addiction is primarily associated with the dopamine system, norepinephrine plays a critical role in mediating stress- and cue-induced relapse.[18][19] By inhibiting DBH, Nepicastat is thought to reduce the noradrenergic signaling that triggers craving and drug-seeking behavior.[20] Furthermore, by shunting dopamine away from norepinephrine synthesis, Nepicastat may increase dopamine levels in noradrenergic terminals, potentially altering the subjective effects of cocaine.[21][22]
Clinical Evidence: Preclinical studies in rats demonstrated that Nepicastat significantly reduces the reinforcing properties of cocaine and attenuates relapse-like behavior triggered by stress, cues, and the drug itself.[18][20] A human laboratory study found that Nepicastat was safe when co-administered with cocaine and reduced some of its positive subjective effects, suggesting it may be a viable pharmacotherapy for cocaine use disorder.[23][24]
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and selective inhibitor of dopamine β-hydroxylase that effectively modulates the catecholamine system. Its mechanism of action provides a strong rationale for its use in disorders driven by sympathetic hyperactivity. While its clinical journey has seen mixed results, particularly in PTSD, the preclinical and early clinical data for cocaine dependence remain compelling.
The story of Nepicastat underscores a critical lesson in drug development: a sound mechanism and potent activity do not always translate to clinical efficacy across all mechanistically-plausible indications. Future research may focus on identifying patient populations with specific biomarkers of noradrenergic hyperactivity who might benefit most from DBH inhibition. Furthermore, the exploration of next-generation DBH inhibitors with optimized pharmacokinetic profiles continues to be an active area of research.
References
- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 4. Catecholamine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Nepicastat - Wikipedia [en.wikipedia.org]
- 8. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound | Hydroxylases | Tocris Bioscience [tocris.com]
- 12. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 20. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 24. psychiatrictimes.com [psychiatrictimes.com]
The Discovery and Synthesis of Nepicastat Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), represents a significant therapeutic candidate with a rich history of investigation spanning cardiovascular diseases to substance use disorders. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative that delves into the scientific rationale behind key experimental decisions. This document elucidates the mechanism of action, traces its developmental journey from a congestive heart failure candidate to its evaluation in cocaine dependence and post-traumatic stress disorder (PTSD), and provides a detailed, step-by-step examination of its chemical synthesis. By integrating field-proven insights with rigorous scientific data, this guide aims to be a comprehensive resource for those engaged in the multifaceted world of drug discovery and development.
Introduction: The Therapeutic Rationale for Dopamine β-Hydroxylase Inhibition
The sympathetic nervous system plays a crucial role in regulating cardiovascular function, primarily through the actions of catecholamines like norepinephrine. Dopamine β-hydroxylase (DBH) is a key enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of dopamine to norepinephrine.[1] The inhibition of DBH, therefore, presents a compelling therapeutic strategy for conditions characterized by sympathetic overactivity. By reducing norepinephrine levels and consequently increasing dopamine levels, DBH inhibitors can modulate cardiovascular parameters and neurotransmitter balance.[2]
This compound (formerly known as RS-25560-197) emerged from this therapeutic hypothesis as a potent and selective inhibitor of DBH.[3] Initially developed by Roche Bioscience, its journey reflects a common narrative in drug development, where a deep understanding of its pharmacological effects has led to the exploration of its utility in a range of seemingly disparate therapeutic areas, from congestive heart failure to psychiatric and substance use disorders.[4][5]
Discovery of Nepicastat: A Journey of Selective Inhibition
The discovery of Nepicastat was driven by the need for a highly selective inhibitor of DBH with favorable pharmacokinetic properties.[3] The research aimed to identify a compound that could effectively modulate the sympathetic nervous system with minimal off-target effects.
Mechanism of Action and In Vitro Potency
This compound is a potent, selective, and orally active inhibitor of dopamine β-hydroxylase.[] It exerts its effect by directly binding to the enzyme, thereby preventing the conversion of dopamine to norepinephrine.[7] This inhibition is concentration-dependent and has been demonstrated in both bovine and human forms of the enzyme.[8][9]
| Enzyme Source | IC50 (nM) |
| Bovine DBH | 8.5[8][9] |
| Human DBH | 9.0[8][9] |
Table 1: In Vitro Potency of Nepicastat against Dopamine β-Hydroxylase
A key aspect of Nepicastat's discovery was its remarkable selectivity. In vitro studies have shown that it has a negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors, highlighting its specific mode of action.[8] This selectivity is crucial for minimizing the potential for off-target side effects, a common hurdle in drug development.
Preclinical Pharmacology: From Cardiovascular to CNS Effects
The initial preclinical development of Nepicastat focused on its potential as a treatment for congestive heart failure (CHF).[3] In animal models of hypertension and heart failure, Nepicastat demonstrated the ability to reduce noradrenaline content and increase dopamine levels in key tissues such as the artery, left ventricle, and cerebral cortex.[8] These changes in catecholamine levels were associated with beneficial cardiovascular effects, including antihypertensive effects and prevention of left ventricular dysfunction.[8]
The ability of Nepicastat to cross the blood-brain barrier opened up avenues for exploring its effects on the central nervous system.[9] Subsequent research investigated its potential in treating conditions like cocaine dependence and PTSD, where dysregulation of catecholamine systems is implicated.[10][11] Studies in animal models showed that Nepicastat could reduce cocaine-seeking behavior and attenuate responses to stress.[11][12]
Synthesis of this compound: A Detailed Walkthrough
The chemical synthesis of this compound involves a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer, which is the biologically active form. Two primary synthetic routes have been described, each with its own set of strategic considerations.
Synthetic Route 1: Starting from L-Aspartic Acid
This route utilizes a chiral starting material, L-aspartic acid, to establish the stereocenter early in the synthesis.
Caption: Synthetic workflow for Nepicastat starting from L-Aspartic Acid.
Step 1: Synthesis of N-Trifluoroacetyl-L-aspartic Anhydride L-aspartic acid is reacted with trifluoroacetic acid and trifluoroacetic anhydride to protect the amine and form the anhydride. This activated intermediate is crucial for the subsequent Friedel-Crafts acylation.
Step 2: Friedel-Crafts Acylation The N-trifluoroacetyl-L-aspartic anhydride undergoes a Friedel-Crafts acylation with 1,3-difluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), to form the corresponding ketone. The causality behind using a Friedel-Crafts reaction lies in its efficiency in forming carbon-carbon bonds with aromatic rings.
Step 3: Formation of the Chiral Amine This multi-step transformation begins with the reduction of the ketone's carbonyl group via catalytic hydrogenation, often using Pearlman's catalyst (palladium hydroxide on carbon), which is known for its effectiveness in hydrogenolysis reactions. The resulting phenylbutyric acid is then converted to its acid chloride with phosphorus pentachloride (PCl5) and subsequently cyclized using aluminum chloride to yield a tetralone. A second hydrogenolysis step removes the benzylic carbonyl, followed by hydrolysis of the trifluoroacetamide protecting group with lithium hydroxide (LiOH) to afford the key intermediate, (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl amine. The choice of a sequence of reductions and cyclization is a strategic approach to construct the tetralin core while preserving the stereochemistry.
Step 4: Imidazole Ring Construction The chiral amine is then reacted with 1,3-dihydroxyacetone and potassium thiocyanate in an acidic medium to construct the imidazole-2-thione ring. The hydroxyl group of the resulting intermediate is then substituted with a formamido group by heating with formamide or ammonium formate.
Step 5: Final Reduction and Salt Formation The formamide intermediate is reduced with a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the primary amine of Nepicastat. Finally, treatment with isopropanolic HCl affords this compound.
Synthetic Route 2: Starting from 3,5-Difluorophenylacetic Acid
This alternative route employs a stereoselective reduction to introduce the desired chirality.
Caption: Synthetic workflow for Nepicastat starting from 3,5-Difluorophenylacetic Acid.
Step 1: Tetralone Formation 3,5-Difluorophenylacetic acid is first converted to its acyl chloride using thionyl chloride (SOCl2). This activated species then undergoes an intramolecular Friedel-Crafts acylation with ethylene in the presence of aluminum chloride to form the tetralone.
Step 2: Stereoselective Reduction The key step in this route is the stereoselective reduction of the tetralone's carbonyl group to the corresponding alcohol. This is achieved using lithium aluminum hydride in the presence of a chiral catalyst, (1R,2S)-N-methylephedrine, which directs the hydride attack to produce the (R)-alcohol with high enantiomeric excess. The choice of this specific chiral auxiliary is based on its proven efficacy in the asymmetric reduction of prochiral ketones.
Step 3: Introduction of the Amine Group via Azide The hydroxyl group of the (R)-alcohol is first converted to a good leaving group, a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. The mesylate is then displaced with lithium azide (LiN3) in a solvent like dimethylformamide (DMF) to yield the (S)-azide. This SN2 reaction proceeds with an inversion of stereochemistry, thus establishing the desired (S)-configuration at the C2 position. The azide is subsequently reduced to the primary amine.
Step 4 & 5: Imidazole Ring Construction and Final Steps The subsequent steps of constructing the imidazole-2-thione ring, reduction, and salt formation are analogous to those described in Synthetic Route 1.
Clinical Development and Future Perspectives
This compound has undergone Phase 2 clinical trials for several indications, including congestive heart failure, PTSD, and cocaine dependence.[10] While it has been shown to be well-tolerated, its efficacy in these conditions has yielded mixed results.[10] Despite these challenges, the story of Nepicastat underscores the intricate and often unpredictable path of drug development. The deep understanding of its mechanism of action and its pharmacological profile, gained through extensive preclinical and clinical research, continues to make it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
The exploration of Nepicastat's therapeutic potential may not be over. The growing understanding of the neurobiology of various disorders may yet reveal new applications for this selective DBH inhibitor. Furthermore, the synthetic strategies developed for Nepicastat serve as a valuable blueprint for the design and synthesis of next-generation DBH inhibitors with potentially improved efficacy and pharmacokinetic profiles.
Conclusion
This compound stands as a testament to the power of rational drug design, targeting a specific enzyme with a well-defined physiological role. Its journey from a cardiovascular drug candidate to a potential treatment for central nervous system disorders highlights the interconnectedness of physiological systems and the potential for repositioning drugs based on a thorough understanding of their pharmacology. The synthetic routes to Nepicastat showcase the elegance and ingenuity of modern organic chemistry in constructing complex chiral molecules. This in-depth technical guide has aimed to provide not only the "what" but also the "why" behind the discovery and synthesis of this compound, offering valuable insights for the next generation of drug discovery and development professionals.
References
- 1. This compound, RS-25560-197-药物合成数据库 [drugfuture.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. | BioWorld [bioworld.com]
- 4. A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. scialert.net [scialert.net]
- 11. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Pharmacology of Nepicastat Hydrochloride: A Technical Guide for Researchers
Introduction: A Paradigm Shift in Catecholamine Modulation
Nepicastat hydrochloride (formerly known as SYN-117 or RS-25560-197) is a potent, selective, and orally bioavailable inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2] DBH is a critical copper-containing enzyme responsible for the biosynthesis of the neurotransmitter norepinephrine (noradrenaline) from dopamine.[2] By targeting this enzymatic step, Nepicastat offers a unique pharmacological approach to modulate the catecholaminergic system, tipping the balance from norepinephrine towards dopamine. This mechanism of action has positioned Nepicastat as a compound of interest for a range of therapeutic areas, including cardiovascular disorders and substance use disorders.[2][3] This in-depth technical guide will provide a comprehensive overview of the pharmacology of this compound, from its molecular mechanism of action to its application in preclinical and clinical research, with a focus on the experimental methodologies that underpin our understanding of this compound.
I. Mechanism of Action: Selective Inhibition of Dopamine β-Hydroxylase
The primary pharmacological action of Nepicastat is its potent and selective inhibition of dopamine β-hydroxylase.[2] This inhibition leads to a decrease in the synthesis of norepinephrine and a subsequent accumulation of its precursor, dopamine, in tissues where DBH is expressed, such as sympathetic nerve terminals and the adrenal medulla.[2]
Biochemical Pathway Modulation
The catecholamine synthesis pathway is a fundamental process in neurobiology. Nepicastat intervenes at a key regulatory point, as illustrated in the following diagram:
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Nepicastat hydrochloride effects on catecholamine levels
An In-Depth Technical Guide to the Effects of Nepicastat Hydrochloride on Catecholamine Levels
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine. This targeted inhibition leads to a significant modulation of catecholamine balance, characterized by a decrease in norepinephrine levels and a concurrent increase in dopamine levels. This guide provides a comprehensive technical overview of the mechanism of action of nepicastat, its quantifiable effects on catecholamine concentrations in various biological matrices, and detailed methodologies for assessing these changes. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively study and utilize nepicastat in preclinical and clinical research.
Introduction: The Rationale for Dopamine β-Hydroxylase Inhibition
The sympathetic nervous system plays a crucial role in regulating a myriad of physiological processes, with the catecholamines—dopamine, norepinephrine, and epinephrine—acting as its primary neurotransmitters. An overactivation of this system, often characterized by elevated norepinephrine levels, is implicated in the pathophysiology of various cardiovascular and psychiatric disorders.[1][2] Consequently, the modulation of catecholamine biosynthesis presents a compelling therapeutic strategy.
Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine.[3][4] As a pivotal enzyme in the catecholamine synthesis pathway, its inhibition offers a direct mechanism to decrease norepinephrine production. This compound (formerly known as RS-25560-197 or SYN117) has emerged as a highly potent and selective, reversible, and competitive inhibitor of DBH, with an IC50 of approximately 9 nM for both bovine and human enzymes.[5][6] Its selectivity for DBH over other enzymes and neurotransmitter receptors minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications.[6][7]
This guide will delve into the core principles of nepicastat's action, its profound effects on catecholamine homeostasis, and the methodologies employed to quantify these effects.
Mechanism of Action: Targeted Inhibition of Norepinephrine Synthesis
Nepicastat exerts its pharmacological effect by directly binding to the active site of dopamine β-hydroxylase, thereby preventing the enzymatic conversion of dopamine to norepinephrine.[5] This inhibition leads to a predictable and measurable shift in the catecholamine profile within both the central and peripheral nervous systems.
The Catecholamine Biosynthesis Pathway and Nepicastat's Point of Intervention
The synthesis of catecholamines begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps. Nepicastat's intervention at the DBH step is crucial for its specific modulatory effects.
Caption: The catecholamine biosynthesis pathway and the inhibitory action of Nepicastat.
Consequences of DBH Inhibition
The direct consequence of DBH inhibition by nepicastat is a decrease in the synthesis of norepinephrine. This reduction in norepinephrine levels has several downstream effects:
-
Increased Dopamine Levels: With the conversion of dopamine to norepinephrine blocked, dopamine accumulates in presynaptic terminals.[7][8]
-
Altered Dopamine/Norepinephrine Ratio: The simultaneous decrease in norepinephrine and increase in dopamine leads to a significant elevation of the dopamine-to-norepinephrine ratio, a key indicator of DBH inhibition.[9][10]
-
Regional Specificity: The effects of nepicastat on catecholamine levels can vary depending on the brain region and tissue type, reflecting the differential roles and regulation of dopamine and norepinephrine in various neuronal circuits. For instance, studies in rats have shown that nepicastat increases dopamine release in the medial prefrontal cortex but not in the nucleus accumbens.[7][8]
Quantifiable Effects of Nepicastat on Catecholamine Levels: Preclinical and Clinical Evidence
Numerous studies have demonstrated the robust effects of nepicastat on catecholamine levels across different species and experimental models.
Preclinical Data
In preclinical studies, nepicastat has been shown to effectively modulate catecholamine levels in a dose-dependent manner.
Table 1: Effects of Nepicastat on Catecholamine Levels in Rodent Tissues
| Tissue/Brain Region | Species | Dose of Nepicastat | Change in Dopamine | Change in Norepinephrine | Change in Dopamine/Norepinephrine Ratio | Reference |
| Left Ventricle | Rat | 30 mg/kg | ↑ Increased | ↓ Decreased | ↑ Increased | [9] |
| Kidney | Rat | 30 mg/kg | ↑ Increased | ↓ Decreased | ↑ Increased | [10] |
| Adrenal Glands | Rat | 30 mg/kg | ↑ Increased | ↓ Decreased | ↑ Increased | [10] |
| Medial Prefrontal Cortex | Rat | Not specified | ↑ Increased | ↓ Decreased | Not reported | [8] |
| Nucleus Accumbens | Rat | Not specified | No significant change | ↓ Decreased | Not reported | [8] |
Clinical Investigations
Clinical trials have explored the potential of nepicastat in treating conditions such as post-traumatic stress disorder (PTSD) and cocaine dependence, providing valuable data on its effects in humans.[7][11][12] While a Phase 2 study in PTSD did not show efficacy in relieving overall symptoms, the underlying mechanism of reducing noradrenergic hyperactivity remains a key area of investigation.[12] In studies with cocaine-dependent individuals, nepicastat was found to be safe when co-administered with cocaine and showed a tendency to reduce some of the positive subjective effects of cocaine.[7]
Table 2: Effects of Nepicastat on Plasma Catecholamines in a Clinical Setting
| Population | Dose of Nepicastat | Change in Plasma Dopamine | Change in Plasma Norepinephrine | Change in Dopamine/Norepinephrine Ratio | Reference |
| Healthy Beagle Dogs | 2 mg/kg, b.i.d. | ↑ Increased | ↓ Decreased | ↑ Increased | [6] |
| Cocaine-Dependent Individuals | 80 mg and 160 mg | Not explicitly reported | Not explicitly reported | Not explicitly reported | [7] |
Methodologies for Assessing Nepicastat's Effects on Catecholamine Levels
Accurate quantification of catecholamine levels is paramount to understanding the pharmacodynamics of nepicastat. High-performance liquid chromatography (HPLC) with electrochemical detection (ED) is a widely used and robust method for this purpose.[13][14][15]
Experimental Workflow for Catecholamine Quantification
The following diagram outlines a typical experimental workflow for assessing the impact of nepicastat on catecholamine levels in biological samples.
Caption: A generalized experimental workflow for quantifying catecholamine levels.
Detailed Protocol: Quantification of Catecholamines in Tissue Homogenates by HPLC-ED
This protocol provides a generalized framework. Specific parameters may require optimization based on the tissue type and HPLC system.
1. Reagents and Materials:
- Perchloric acid (0.1 M) with 0.1% EDTA
- Homogenizer (e.g., sonicator or tissue grinder)
- Centrifuge
- Solid-phase extraction (SPE) columns (e.g., alumina or ion-exchange)
- HPLC system with a C18 reverse-phase column
- Electrochemical detector
- Mobile phase (e.g., phosphate buffer with an ion-pairing agent like octanesulfonic acid, methanol, and EDTA)
- Catecholamine standards (dopamine, norepinephrine, epinephrine)
- Internal standard (e.g., 3,4-dihydroxybenzylamine)
2. Sample Preparation:
- Accurately weigh the frozen tissue sample.
- Add a known volume of ice-cold 0.1 M perchloric acid containing the internal standard.
- Homogenize the tissue on ice until a uniform suspension is achieved.
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
- Collect the supernatant, which contains the catecholamines.
3. Catecholamine Extraction (using Alumina SPE):
- Adjust the pH of the supernatant to ~8.6 with a Tris buffer.
- Condition an alumina SPE column with water and buffer.
- Load the pH-adjusted supernatant onto the column. Catecholamines will bind to the alumina.
- Wash the column with water to remove unbound impurities.
- Elute the catecholamines with a small volume of dilute acid (e.g., 0.1 M perchloric acid).
4. HPLC-ED Analysis:
- Inject a defined volume of the eluate onto the HPLC system.
- Separate the catecholamines using a C18 column and an isocratic mobile phase.
- Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential.
5. Data Analysis:
- Identify and quantify the catecholamine peaks by comparing their retention times and peak areas/heights to those of the standards.
- Normalize the results to the internal standard to account for variations in extraction efficiency.
- Express the final concentrations as ng or pmol per mg of tissue.
Therapeutic Implications and Future Directions
The ability of nepicastat to selectively reduce norepinephrine and increase dopamine levels has positioned it as a candidate for treating a range of disorders.
-
Post-Traumatic Stress Disorder (PTSD): The hyperarousal symptoms of PTSD are linked to elevated noradrenergic activity.[16][17] By dampening this hyperactivity, nepicastat could potentially alleviate these symptoms.[11]
-
Cocaine Dependence: The reinforcing effects of cocaine are mediated by both dopamine and norepinephrine.[18] By altering the balance of these neurotransmitters, nepicastat may reduce the rewarding properties of cocaine and prevent relapse.[7][19]
-
Congestive Heart Failure: Chronic sympathetic overactivation contributes to the progression of congestive heart failure.[6] Nepicastat's sympatho-modulatory effects could be beneficial in this context.[1]
Future research will likely focus on refining the therapeutic applications of nepicastat, potentially through patient stratification based on genetic biomarkers of DBH activity or baseline catecholamine levels. Further exploration of its effects in combination with other pharmacological agents is also a promising avenue.[20]
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that offers a targeted approach to modulating the catecholamine system. Its selective inhibition of dopamine β-hydroxylase provides a clean mechanism for reducing norepinephrine synthesis and increasing dopamine levels. A thorough understanding of its mechanism of action, coupled with robust analytical methodologies for quantifying its effects, is essential for advancing our knowledge of its therapeutic potential in a variety of clinical applications.
References
- 1. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NIH conference. Dopamine- -hydroxylase. Basic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Nepicastat - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. chromsoc.jp [chromsoc.jp]
- 16. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 18. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 19. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring Nepicastat Activity: Beyond DβH [mdpi.com]
A Technical Guide to Nepicastat Hydrochloride for Post-Traumatic Stress Disorder (PTSD) Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many patients exhibiting inadequate responses to standard treatments like antidepressants.[1] A key area of investigation is the role of the noradrenergic system in the pathophysiology of PTSD, particularly the hyperarousal symptoms that are a common and debilitating complaint among patients.[1] Nepicastat hydrochloride (formerly SYN-117 or RS-25560-197) is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[2][3] By modulating catecholamine levels—specifically decreasing norepinephrine and increasing dopamine—Nepicastat offers a targeted mechanism to potentially alleviate the heightened sympathetic activity characteristic of PTSD.[1][4] This guide provides an in-depth technical overview of Nepicastat, consolidating preclinical and clinical findings, outlining its mechanism of action, and presenting detailed experimental protocols to facilitate further research in this promising area. While a Phase 2 clinical trial did not find Nepicastat effective in relieving PTSD symptoms compared to a placebo, preclinical studies highlight its potential, suggesting that it may be a viable treatment option for individuals with PTSD characterized by elevated catecholamine levels.[2]
The Scientific Rationale: Targeting the Noradrenergic System in PTSD
The rationale for investigating a DBH inhibitor like Nepicastat for PTSD is grounded in the well-documented evidence of noradrenergic dysregulation in the disorder.
-
Hyperactivation of the Sympathetic Nervous System: Both animal models and human studies have demonstrated a significant increase in noradrenaline (NA or norepinephrine) activity in individuals with PTSD.[1] This over-activity is strongly linked to the hyperarousal symptom cluster, which includes insomnia, irritability, hypervigilance, and exaggerated startle responses.[1]
-
Memory Consolidation: Norepinephrine and epinephrine play a crucial role in enhancing the consolidation of traumatic memories.[2] By reducing the synthesis of norepinephrine, Nepicastat may interfere with the formation, consolidation, and retrieval of these persistent traumatic memories.[5][6][7]
-
Dopaminergic Involvement: The conversion of dopamine to norepinephrine is a critical step in catecholamine synthesis.[8] Genetic and neurobiological studies suggest that dopaminergic dysfunction may also play a significant role in the pathophysiology of PTSD.[9][10][11] By inhibiting DBH, Nepicastat not only reduces norepinephrine but also leads to an accumulation of dopamine, which may have its own therapeutic implications.
Mechanism of Action of Nepicastat
Nepicastat is a direct, competitive, and reversible inhibitor of dopamine β-hydroxylase.[3][12] Unlike older, non-selective DBH inhibitors such as disulfiram, Nepicastat does not chelate copper (a cofactor for DBH), contributing to a more favorable safety and tolerability profile.[3][13]
The primary mechanism of action involves the following steps:
-
Inhibition of DBH: Nepicastat binds to the active site of DBH, preventing it from catalyzing the hydroxylation of dopamine to form norepinephrine.
-
Reduction of Norepinephrine: This inhibition leads to decreased synthesis and release of norepinephrine in both the central and peripheral nervous systems.[2]
-
Elevation of Dopamine: As the conversion of dopamine is blocked, it accumulates in presynaptic terminals, leading to increased dopamine levels.
This dual action of reducing norepinephrine and elevating dopamine is central to its therapeutic potential in PTSD.
Caption: Mechanism of Nepicastat action in a noradrenergic neuron.
Preclinical Evidence in PTSD Models
Animal studies have provided significant insights into the potential efficacy of Nepicastat for PTSD. A key study utilized a mouse model of PTSD to evaluate the effects of Nepicastat treatment.[5][6][7]
| Study Parameter | Methodology | Key Findings | Reference |
| Animal Model | Wild-type (129x1/SvJ) female mice submitted to a PTSD induction protocol. | [5] | |
| Dosing Regimen | 30 mg/kg Nepicastat or vehicle administered once daily. | The mean plasma concentration of Nepicastat was 10,046 ± 767 ng/ml one hour after the last oral administration. | [6] |
| Behavioral Assays | Fear Conditioning (Freezing Behavior), Elevated Plus Maze (Anxiety-like Behavior). | - Decreased freezing behavior upon re-exposure to contextual reminders.[6]- Increased time spent and entries in the open arms of the elevated plus maze.[5] | [5] |
| Biochemical Assays | HPLC with electrochemical detection for catecholamines. | - Decreased DBH activity in the adrenal glands.[5][7]- Decreased norepinephrine and adrenaline in plasma and tissues (adrenal gland, liver, heart).[5] | [5][7] |
| Gene Expression | qPCR for Npas4 and Bdnf in the hippocampus. | - Increased mRNA expression of Npas4 and Bdnf, which may contribute to the development of weaker traumatic contextual memories.[5][12] | [5][12] |
These findings suggest that Nepicastat can reduce the persistence of traumatic memories and decrease anxiety-like behavior in a preclinical PTSD model.[5][6][7]
Clinical Research in PTSD
The primary clinical investigation of Nepicastat for PTSD was a multi-site, randomized, double-blind, placebo-controlled Phase 2 trial.[1][14]
| Trial Parameter | Details | Reference |
| Population | 120 outpatient OIF/OEF veterans with PTSD. | [1] |
| Intervention | Nepicastat 120 mg/day vs. placebo. | [1] |
| Duration | 6-week double-blind treatment followed by an 8-week extension phase. | [1] |
| Primary Hypothesis | Nepicastat would significantly reduce PTSD hyperarousal symptoms as measured by the Clinician-Administered PTSD Scale (CAPS), subscale D. | [1] |
| Outcome | The study did not meet its primary endpoint; treatment with Nepicastat was not found to be effective in relieving PTSD-associated symptoms when compared to placebo. | [2] |
Despite the negative outcome of this trial, it's important to consider the heterogeneity of PTSD. It is plausible that Nepicastat could be effective in a subset of PTSD patients, specifically those with biomarker evidence of heightened catecholamine levels.[2]
Safety and Tolerability: Across various studies, including those for congestive heart failure and cocaine dependence, Nepicastat has been generally well-tolerated.[2][13] In healthy adults and in combination with cocaine, no significant differences in adverse events were observed compared to placebo.[2][13]
Key Experimental Protocols
Preclinical PTSD Model and Behavioral Assessment
This protocol outlines a workflow for inducing and assessing PTSD-like behaviors in mice, based on methodologies used in Nepicastat research.[5][6][7]
Caption: Experimental workflow for preclinical evaluation of Nepicastat in a PTSD mouse model.
Step-by-Step Methodology:
-
Animal Model: Utilize a suitable mouse strain (e.g., 129x1/SvJ female mice).[5]
-
PTSD Induction (Day 0): Place mice in a novel context (e.g., a specific chamber). After an acclimatization period, deliver a series of unpredictable footshocks.
-
Treatment Administration: Begin daily oral administration of Nepicastat (e.g., 30 mg/kg) or vehicle (e.g., 0.2% HPMC) immediately after induction.[5][7]
-
Contextual Memory Testing (Days 1, 2, 7): Re-expose the mice to the context where the footshocks occurred for a set duration (e.g., 5 minutes). Record and quantify the percentage of time spent "freezing" (a fear response). A reduction in freezing in the Nepicastat group compared to the vehicle group indicates an attenuation of traumatic memory.[5][7]
-
Anxiety-Like Behavior (Day 9): Use the Elevated Plus Maze (EPM) test. An increase in the time spent and the number of entries into the open arms by the Nepicastat-treated group suggests an anxiolytic effect.[6]
-
Tissue Collection and Analysis (Day 12): Collect blood plasma and tissues (e.g., adrenal glands, hippocampus, prefrontal cortex).[6]
Quantification of Catecholamines by HPLC-ED
Objective: To accurately measure dopamine, norepinephrine, and adrenaline levels in plasma and tissue homogenates.
-
Sample Preparation:
-
Plasma: Collect blood in heparinized tubes, centrifuge to separate plasma, and store at -80°C.
-
Tissues: Rapidly dissect and freeze tissues in liquid nitrogen. Store at -80°C. Homogenize frozen tissue in an appropriate buffer (e.g., 0.2 M perchloric acid with an internal standard).
-
-
Extraction:
-
Add activated alumina to the plasma or tissue homogenate supernatant.
-
Adjust pH to ~8.6 with Tris buffer to facilitate catecholamine binding to the alumina.
-
Wash the alumina to remove contaminants.
-
Elute the catecholamines from the alumina using a small volume of acid (e.g., 0.1 M perchloric acid).
-
-
HPLC-ED Analysis:
-
System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A buffered solution (e.g., phosphate buffer) containing an ion-pairing agent and an organic modifier (e.g., methanol), adjusted to an acidic pH.
-
Detection: Set the electrochemical detector to an oxidizing potential that is optimal for catecholamines.
-
Quantification: Inject the extracted sample. Identify and quantify peaks based on retention time and peak height/area relative to known standards and the internal standard.
-
Future Directions and Considerations
While the initial Phase 2 trial was not successful, the strong preclinical data and clear mechanism of action suggest that Nepicastat research in PTSD should not be abandoned.
-
Patient Stratification: Future clinical trials could benefit from stratifying patients based on baseline catecholamine levels or genetic markers related to the noradrenergic or dopaminergic systems.[8] This approach may identify a subpopulation of PTSD patients who are more likely to respond to Nepicastat.
-
Combination Therapy: Investigating Nepicastat as an adjunct to standard therapies, such as SSRIs, could be a viable strategy.[1]
-
Exploring Downstream Effects: Further research into the molecular effects of Nepicastat, such as its influence on Npas4 and Bdnf gene expression, could uncover novel mechanisms for therapeutic intervention in trauma-related disorders.[12]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic Challenges of Post-traumatic Stress Disorder: Focus on the Dopaminergic System [frontiersin.org]
- 10. Understanding the Scientific Basis of Post-Traumatic Stress Disorder (PTSD): Precision Behavioral Management Overrides Stigmatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the Dopamine Transporter (DAT) in the Development of PTSD in Preschool Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular pathways underlying sympathetic autonomic overshooting leading to fear and traumatic memories: looking for alternative therapeutic options for post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nepicastat for Posttraumatic Stress Disorder (PTSD) in OIF/OEF Veterans [ctv.veeva.com]
Nepicastat Hydrochloride in Cocaine Dependence Studies: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of Nepicastat hydrochloride, a selective dopamine β-hydroxylase inhibitor, and its investigation as a potential pharmacotherapy for cocaine dependence. It is intended for researchers, scientists, and drug development professionals actively working in the field of addiction medicine. This document synthesizes preclinical and clinical findings, outlines detailed experimental protocols, and provides insights into the scientific rationale behind the use of Nepicastat for this indication.
The Neurobiology of Cocaine Dependence and the Rationale for Noradrenergic System Modulation
Cocaine addiction is a chronic, relapsing brain disorder characterized by compulsive drug-seeking and use despite harmful consequences.[1] The powerful reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[2][3] However, research has increasingly highlighted the critical role of the noradrenergic system in the pathophysiology of cocaine addiction, particularly in mediating stress- and cue-induced relapse.[2][4][5]
Cocaine also blocks the norepinephrine transporter (NET), elevating synaptic norepinephrine levels.[2][6] This increase in noradrenergic signaling is implicated in the stimulant effects of the drug, as well as the anxiety and stress responses that can trigger relapse.[4][5][6] Therefore, modulating the noradrenergic system presents a promising therapeutic strategy for cocaine dependence.
One approach to attenuating noradrenergic signaling is to inhibit the enzyme responsible for norepinephrine synthesis, dopamine β-hydroxylase (DBH). DBH catalyzes the conversion of dopamine to norepinephrine.[3][7] By inhibiting DBH, the production of norepinephrine is reduced, while the precursor, dopamine, may be increased in specific brain regions.[8][9][10] This dual action is hypothesized to reduce the aversive aspects of cocaine use and withdrawal driven by norepinephrine, while potentially enhancing prefrontal cortex dopamine levels, which are crucial for executive function and impulse control.[11]
The older, non-selective DBH inhibitor, disulfiram, has shown some efficacy in reducing cocaine use in clinical trials, lending support to this therapeutic concept.[4][12] However, disulfiram's utility is limited by its lack of specificity and adverse side effects.[8] This has led to the investigation of more selective and potent DBH inhibitors like this compound.
Pharmacology of this compound
This compound (also known as SYN117 or RS-25560-197) is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase.[9][13][14]
Mechanism of Action: Nepicastat directly and competitively inhibits DBH, thereby reducing the biosynthesis of norepinephrine from dopamine.[11][15] This leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in various tissues, including the brain.[9][10][16]
Selectivity and Potency: Nepicastat is significantly more potent and selective for DBH than disulfiram.[8][11] It exhibits a high affinity for both bovine and human DBH, with IC50 values in the low nanomolar range (8.5 nM and 9 nM, respectively).[9][14][17] Importantly, it shows negligible affinity for a wide range of other enzymes and neurotransmitter receptors, suggesting a lower potential for off-target side effects.[16][17][18]
Pharmacokinetics: Nepicastat is orally active and can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system.[9][14][15] Clinical studies have shown that Nepicastat is well-tolerated and does not alter the pharmacokinetics of cocaine or its metabolites, a significant safety advantage over disulfiram.[8][19]
Signaling Pathway of Nepicastat's Action
References
- 1. news-medical.net [news-medical.net]
- 2. The Involvement of Norepinephrine in Behaviors Related to Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETD | The Role of Norepinephrine in Cocaine-Induced Reward, Anxiety, andRelapse | ID: tx31qj30s | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Norepinephrine and Stimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cocaine Effects on Norepinephrine in the Amygdala [jefferson.edu]
- 7. Nepicastat - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study 30 - Phase 2: Double-Blind, Placebo-Controlled, Parallel-Group, Multi-Center Trial of Nepicastat for Cocaine Dependence - NIDA Center for Genetic Studies [nidagenetics.org]
- 13. | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Nepicastat (hydrochloride) - Applications - CAT N°: 22126 [bertin-bioreagent.com]
- 19. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nepicastat Hydrochloride for Alcoholism Research
Introduction: A Paradigm Shift in Modulating Reward Pathways for Alcohol Use Disorder
The quest for effective pharmacotherapies for Alcohol Use Disorder (AUD) has led researchers down numerous molecular avenues. A promising and mechanistically distinct approach involves the modulation of the catecholaminergic system, specifically by targeting the enzyme dopamine β-hydroxylase (DBH). Nepicastat hydrochloride, a potent and selective inhibitor of DBH, has emerged as a significant research tool and potential therapeutic agent.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles and practical methodologies for investigating this compound in the context of alcoholism research. We will delve into its mechanism of action, preclinical evidence, and detailed experimental protocols, offering a comprehensive resource for advancing our understanding of its potential in treating AUD.
The Core Mechanism: Reshaping the Dopamine-Norepinephrine Balance
Nepicastat's therapeutic potential lies in its precise molecular action: the inhibition of dopamine β-hydroxylase.[1][2] This enzyme is the critical catalyst in the conversion of dopamine to norepinephrine within noradrenergic neurons.[3] By inhibiting DBH, Nepicastat effectively curtails the synthesis of norepinephrine, leading to a subsequent increase in the levels of its precursor, dopamine, in various tissues, including the brain.[4][5]
This dual action of decreasing norepinephrine and increasing dopamine is central to its effects on alcohol-seeking behaviors. The brain's reward system, heavily implicated in addiction, is intricately regulated by these two neurotransmitters. An imbalance, particularly the hypernoradrenergic state often associated with alcohol withdrawal and craving, is a key driver of relapse. Nepicastat's ability to rebalance this system forms the scientific rationale for its investigation in AUD.
Signaling Pathway of Nepicastat's Action
The following diagram illustrates the enzymatic pathway targeted by Nepicastat.
References
- 1. sinclairmethod.org [sinclairmethod.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]
- 4. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nepicastat Hydrochloride for Anxiety Disorders: A Technical Guide for Researchers
This document provides a comprehensive technical overview of Nepicastat hydrochloride, a potent and selective inhibitor of dopamine β-hydroxylase (DBH), for researchers, scientists, and drug development professionals interested in its potential application for anxiety disorders. This guide delves into the core mechanism of action, preclinical evidence, and clinical findings, with a focus on translating foundational science into practical experimental design and interpretation.
Executive Summary: The Rationale for Targeting Dopamine β-Hydroxylase in Anxiety
Anxiety disorders are characterized by dysregulation in the neurocircuitry of fear and stress, where catecholaminergic systems, particularly norepinephrine (NE) and dopamine (DA), play a pivotal role.[1][2] The "fight or flight" response, integral to anxiety pathophysiology, is driven by surges in norepinephrine.[2] Hyperactivity of the noradrenergic system is a documented feature in several anxiety disorders.[2]
This compound (formerly SYN117, RS-25560-197) is a selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[3][4] By inhibiting DBH, Nepicastat presents a unique therapeutic strategy: to decrease the synthesis of norepinephrine, thereby dampening the hyperadrenergic state associated with anxiety, while simultaneously increasing the levels of its precursor, dopamine.[5][6] This dual action offers a potential advantage over other therapeutic classes by aiming to rebalance the catecholaminergic system.
Mechanism of Action: Rebalancing the Catecholamine System
Nepicastat is a potent, selective, and reversible inhibitor of DBH.[1][3] Its mechanism of action is centered on the competitive inhibition of the DBH enzyme, which is located in the synaptic vesicles of noradrenergic neurons.[7]
Signaling Pathway
The inhibition of DBH by Nepicastat directly alters the dopamine-to-norepinephrine conversion pathway. This leads to a decrease in norepinephrine availability for vesicular release and a subsequent increase in vesicular dopamine concentration.
References
- 1. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Spectrophotometric In Vitro Assay for Determining the Potency of Nepicastat Hydrochloride, a Dopamine β-Hydroxylase Inhibitor
Introduction: Targeting the Norepinephrine Pathway
Nepicastat hydrochloride is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH), the terminal enzyme in the dopamine-to-norepinephrine biosynthesis pathway.[1] With a reported half-maximal inhibitory concentration (IC50) of approximately 9 nM for human DBH, Nepicastat has been investigated for its therapeutic potential in conditions characterized by heightened sympathetic nervous system activity, such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[2][3][4]
The mechanism of action involves the direct inhibition of DBH, a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to form norepinephrine.[5][6] By blocking this critical step, Nepicastat effectively reduces levels of norepinephrine while simultaneously increasing levels of its precursor, dopamine, in both central and peripheral tissues.[7][8] This modulation of catecholamine levels is the foundation of its pharmacological effects.
This application note provides a detailed, self-validating protocol for an in vitro spectrophotometric assay to determine the inhibitory potency (IC50) of this compound on DBH activity. The methodology is designed to be robust, reproducible, and accessible for standard laboratory settings, providing researchers with a reliable tool to characterize DBH inhibitors.
The Catecholamine Biosynthesis Pathway & Point of Inhibition
The enzymatic cascade responsible for producing key catecholamine neurotransmitters is well-defined. Nepicastat intervenes at the specific conversion of dopamine to norepinephrine, as illustrated below.
Figure 1: The catecholamine synthesis pathway, highlighting the inhibition of Dopamine β-Hydroxylase (DBH) by Nepicastat.
Principle of the Assay
This protocol employs a well-established, indirect spectrophotometric method to measure DBH activity.[9] The assay is based on the enzymatic conversion of a substrate analog, tyramine, to octopamine. The reaction is terminated, and the octopamine product is subsequently oxidized by sodium periodate to form p-hydroxybenzaldehyde, a chromophore that can be quantified by measuring its absorbance at 330 nm.[10]
The presence of an inhibitor like this compound will decrease the rate of octopamine formation, leading to a reduced final absorbance. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer (plate reader or cuvette-based)
-
96-well UV-transparent microplates or quartz cuvettes
-
Thermostatic water bath or incubator set to 37°C
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance
Reagents & Consumables
| Reagent | Supplier | Purpose |
| This compound | Cayman Chemical, Tocris, etc. | Test Inhibitor |
| Purified Bovine Adrenal DBH | Sigma-Aldrich, etc. | Enzyme Source |
| Tyramine hydrochloride | Sigma-Aldrich | Substrate |
| L-Ascorbic acid | Sigma-Aldrich | Enzyme Cofactor |
| Catalase (bovine liver) | Sigma-Aldrich | Protects Ascorbate |
| Fumaric acid | Sigma-Aldrich | Enzyme Activator |
| N-Ethylmaleimide (NEM) | Sigma-Aldrich | Inhibits interfering enzymes |
| Sodium Acetate | Fisher Scientific | Buffer Component |
| Copper (II) Sulfate (CuSO₄) | Sigma-Aldrich | Provides essential Cu²⁺ ion |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | Oxidizing Agent |
| Sodium Metabisulfite (Na₂S₂O₅) | Sigma-Aldrich | Quenching Agent |
| Sodium Hydroxide (NaOH) | Fisher Scientific | pH adjustment / Stop solution |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Inhibitor Solvent |
| Deionized Water (ddH₂O) | Millipore or equivalent | Reagent Solvent |
Reagent Preparation
-
Assay Buffer (1.0 M Sodium Acetate, pH 5.0): Dissolve 82.03 g of sodium acetate trihydrate in ~800 mL of ddH₂O. Adjust pH to 5.0 using glacial acetic acid. Bring the final volume to 1 L. Store at 4°C.
-
Nepicastat Stock (10 mM): Dissolve 3.32 mg of this compound (MW: 331.81 g/mol ) in 1 mL of anhydrous DMSO.[1][2] Store in small aliquots at -20°C.
-
Tyramine Substrate (100 mM): Dissolve 173.6 mg of tyramine hydrochloride in 10 mL of ddH₂O. Prepare fresh daily.
-
Cofactor/Activator Mix (Prepare fresh daily):
-
L-Ascorbic Acid (200 mM): 35.2 mg in 1 mL ddH₂O.
-
Fumaric Acid (100 mM): 11.6 mg in 1 mL of 1M NaOH, then adjust volume to 10 mL with ddH₂O and re-adjust pH to ~7.
-
Catalase (20 mg/mL solution).
-
N-Ethylmaleimide (NEM, 100 mM): 12.5 mg in 1 mL of ethanol.
-
Copper (II) Sulfate (1 mM): 0.25 mg in 1 mL ddH₂O.
-
-
DBH Enzyme Stock: Reconstitute purified enzyme in a suitable buffer (e.g., 50 mM Tris with 10% glycerol) to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute to the working concentration (e.g., 10-20 µg/mL) in Assay Buffer. The optimal concentration must be determined empirically.
-
Oxidizing Reagent (2% w/v NaIO₄): Dissolve 200 mg of sodium periodate in 10 mL of ddH₂O. Prepare fresh.
-
Quenching Reagent (10% w/v Na₂S₂O₅): Dissolve 1 g of sodium metabisulfite in 10 mL of ddH₂O. Prepare fresh.
Experimental Protocol: IC50 Determination
The following protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.
Assay Workflow Overview
References
- 1. This compound | Hydroxylases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nepicastat - Wikipedia [en.wikipedia.org]
- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 7. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Catecholamines in Biological Matrices Following Nepicastat Hydrochloride Administration using HPLC-ED
Introduction: The Rationale for Catecholamine Monitoring
Nepicastat hydrochloride is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the final step in the biosynthesis of norepinephrine from dopamine.[1][2][3] By competitively binding to DBH, Nepicastat effectively reduces the conversion of dopamine, leading to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in both central and peripheral tissues.[4][5][6] This mechanism of action makes Nepicastat a compound of significant interest for treating conditions characterized by heightened sympathetic nervous activity, such as post-traumatic stress disorder (PTSD) and cocaine dependence.[2][4][7]
Accurately quantifying the pharmacodynamic effects of Nepicastat requires a robust and sensitive analytical method to measure changes in catecholamine concentrations in biological matrices. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the gold standard for this application.[8][9] This technique offers exceptional sensitivity, capable of detecting picogram levels of catecholamines, and high selectivity, as the electrochemical detector can be set to a potential that specifically oxidizes catecholamines, minimizing interference from other endogenous compounds.[10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for using HPLC-ED to analyze norepinephrine, epinephrine, and dopamine in plasma and brain tissue samples following the administration of this compound.
Principle of the Method: HPLC Separation and Electrochemical Detection
The analysis of catecholamines by HPLC-ED is a two-step process: separation followed by detection.
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the catecholamines.[12][13] The mobile phase consists of an aqueous buffer at a controlled pH, an organic modifier (like acetonitrile or methanol), and an ion-pairing agent (e.g., heptanesulfonic acid).[14] The ion-pairing agent forms a neutral complex with the positively charged amine groups of the catecholamines, allowing them to be retained and separated on the nonpolar C18 stationary phase. The analytes elute in a predictable order, determined by their relative polarities.
-
Electrochemical Detection (ED): As the separated analytes exit the column, they pass through a flow cell containing a working electrode (typically glassy carbon).[13] A specific electrical potential is applied to this electrode. Catecholamines are readily oxidizable due to their catechol ring structure. When they come into contact with the electrode surface, they undergo oxidation, generating a small electrical current. This current is directly proportional to the concentration of the analyte.[15][16] The high sensitivity of this method stems from the ability to measure these minute currents with great precision.[17]
The overall workflow is a robust system designed to isolate and quantify these neurotransmitters from complex biological samples.
Caption: High-level experimental workflow for catecholamine analysis.
Mechanism of Action of Nepicastat
To appreciate the data generated by this method, it is crucial to understand the biochemical pathway being modulated. Nepicastat directly inhibits the enzyme Dopamine β-hydroxylase, altering the natural balance of catecholamine synthesis.
Caption: Nepicastat inhibits DBH, blocking norepinephrine synthesis.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a refrigerated autosampler
-
Electrochemical detector with a glassy carbon flow cell and Ag/AgCl reference electrode
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge (refrigerated)
-
pH meter
-
Tissue homogenizer
-
Solid-Phase Extraction (SPE) or alumina extraction manifold
-
-
Chemicals and Reagents:
-
Norepinephrine HCl, Epinephrine bitartrate, Dopamine HCl (standards)
-
3,4-Dihydroxybenzylamine (DHBA) (Internal Standard)
-
Perchloric acid (HClO₄)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sodium metabisulfite
-
HPLC-grade acetonitrile and methanol
-
Monobasic and dibasic sodium phosphate
-
Octanesulfonic acid or Heptanesulfonic acid (ion-pairing agent)
-
Activated alumina
-
Ultrapure water (18.2 MΩ·cm)
-
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Mobile Phase
-
Stock Solutions (1 mg/mL): Individually weigh and dissolve norepinephrine, epinephrine, dopamine, and DHBA standards in 0.1 M HClO₄. Store at -80°C.
-
Working Standard Mixture: Dilute stock solutions in 0.1 M HClO₄ to create a series of calibration standards. A typical range might be from 10 pg/mL to 1000 pg/mL for catecholamines, with a constant DHBA concentration (e.g., 250 pg/mL).
-
Mobile Phase Preparation (Example):
-
To 1 L of ultrapure water, add:
-
70 mM Sodium phosphate monobasic
-
1.0 mM Octanesulfonic acid
-
0.1 mM EDTA
-
-
Adjust pH to 3.0 with phosphoric acid.
-
Add 60 mL of HPLC-grade acetonitrile.
-
Filter through a 0.22 µm filter and degas before use.
-
Protocol 2: Plasma Sample Preparation (Alumina Extraction)
Causality Note: Plasma samples must be collected in tubes containing anticoagulants like EDTA to chelate metal ions that catalyze catecholamine oxidation.[18] Alumina extraction is a classic, effective method that selectively binds the cis-diol groups of catecholamines at a basic pH, allowing for their separation from interfering substances.[13]
-
Collection: Collect whole blood in pre-chilled tubes containing EDTA. Centrifuge immediately at 3000 x g for 15 minutes at 4°C.[18]
-
Stabilization: Transfer the plasma to a new tube and add an antioxidant solution (e.g., sodium metabisulfite) or acidify with perchloric acid. Store at -80°C until analysis.
-
Extraction:
-
To 500 µL of plasma, add 50 µL of internal standard (DHBA) working solution and 1 mL of 1.5 M Tris buffer (pH 8.6) containing 0.05 M EDTA.
-
Add 25 mg of activated alumina.
-
Vortex for 15 minutes at 4°C.
-
Allow the alumina to settle, then aspirate and discard the supernatant.
-
Wash the alumina three times with 1 mL of cold ultrapure water, vortexing briefly and aspirating the supernatant each time.
-
Add 100 µL of 0.1 M HClO₄ to the alumina to elute the bound catecholamines.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (eluate) and transfer it to an HPLC vial for injection.
-
Protocol 3: Brain Tissue Sample Preparation
Causality Note: Brain tissue must be rapidly dissected and frozen to halt enzymatic degradation of catecholamines.[18] Homogenization in acid both extracts the analytes and precipitates proteins, which would otherwise foul the HPLC column.[19]
-
Dissection: Rapidly dissect the brain region of interest on a cold plate. Immediately freeze the tissue sample on dry ice or in liquid nitrogen. Store at -80°C.[18]
-
Homogenization:
-
Record the wet weight of the frozen tissue sample.
-
Add 10 volumes of ice-cold 0.1 M HClO₄ containing the internal standard (DHBA). (e.g., for a 50 mg tissue sample, add 500 µL of solution).
-
Homogenize using a probe sonicator until the tissue is fully dispersed.[18]
-
-
Deproteinization:
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[18]
-
-
Filtration & Injection:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter or a microcentrifuge filter tube.[18]
-
Transfer the filtrate to an HPLC vial for analysis.
-
HPLC-ED System Configuration and Data Analysis
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5µm) | Industry standard for robust separation of polar analytes. |
| Mobile Phase | See Protocol 1 | Phosphate buffer controls pH; ion-pair agent aids retention. |
| Flow Rate | 0.8 - 1.2 mL/min | Balances analysis time with separation efficiency. |
| Column Temperature | 30 - 35 °C | Ensures reproducible retention times. |
| Autosampler Temp. | 4 °C | Prevents degradation of catecholamines in the sample vials.[14] |
| Injection Volume | 20 - 50 µL | Depends on sample concentration and system sensitivity. |
| Detector | Electrochemical Detector (Amperometric) | Highly sensitive for electroactive compounds.[9] |
| Working Electrode | Glassy Carbon | Provides a stable and inert surface for oxidation. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |
| Applied Potential | +650 to +750 mV | Optimal potential for oxidizing catecholamines without excessive baseline noise.[19] |
Data Analysis:
-
Identification: Analytes are identified by comparing their retention times to those of the authenticated standards.
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the standards. The concentration of the analytes in the unknown samples is then calculated from this curve using the internal standard method.[20]
Application Example: Assessing Nepicastat's Effect in Rat Plasma
A study is conducted where rats are administered either vehicle or Nepicastat (30 mg/kg). Plasma is collected at 4 hours post-dose. The expected outcome is a decrease in norepinephrine and an increase in dopamine in the Nepicastat-treated group.[6][21]
Hypothetical Results:
| Analyte | Vehicle Group (pg/mL) | Nepicastat Group (pg/mL) | % Change |
| Norepinephrine | 315.2 ± 25.8 | 141.8 ± 18.3 | ↓ 55% |
| Epinephrine | 88.5 ± 11.2 | 65.1 ± 9.5 | ↓ 26% |
| Dopamine | 45.3 ± 6.7 | 92.6 ± 12.1 | ↑ 104% |
These results would quantitatively confirm the inhibitory effect of Nepicastat on DBH in vivo.
Method Validation and Trustworthiness
To ensure the reliability of results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Linearity: Demonstrated by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% (±20% at the lower limit of quantification), and precision (CV%) should be ≤15% (≤20% at LLOQ).
-
Selectivity: Confirmed by the absence of interfering peaks at the retention times of the analytes in blank matrix samples.
-
Recovery: The efficiency of the extraction process should be determined and be consistent across concentrations.
-
Stability: Analyte stability should be evaluated under various conditions (freeze-thaw cycles, short-term bench-top, long-term storage).
References
- 1. scbt.com [scbt.com]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Advanced Nanomaterials-Based Electrochemical Biosensors for Catecholamines Detection: Challenges and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of catecholamines in tissue and body fluids using microbore HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cores.emory.edu [cores.emory.edu]
- 19. researchgate.net [researchgate.net]
- 20. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Nepicastat Hydrochloride Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Dopamine β-Hydroxylase with Nepicastat Hydrochloride
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1] This mechanism of action allows for a nuanced modulation of the sympathetic nervous system, decreasing norepinephrine levels while simultaneously increasing dopamine levels in both central and peripheral tissues.[2][3] This dual action has positioned Nepicastat as a compelling therapeutic candidate for a range of conditions characterized by sympathetic overactivity or dysregulated catecholamine signaling, including heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[4][5]
The design of a robust dose-response study is paramount to elucidating the therapeutic window of Nepicastat, establishing its efficacy, and ensuring its safety. This guide provides a comprehensive framework for designing and executing preclinical and clinical dose-response studies for this compound, grounded in scientific integrity and practical, field-proven insights.
Part 1: Preclinical Dose-Response Study Design
A well-designed preclinical dose-response study is the cornerstone of any successful drug development program.[6][7] It aims to establish a clear relationship between the administered dose of Nepicastat and its pharmacological effect, as well as to identify a safe starting dose for human trials.
Animal Model Selection: A Critical First Step
The choice of animal model is dictated by the therapeutic indication. The selected model should recapitulate key aspects of the human disease pathophysiology.
-
Heart Failure: Models such as the canine model of chronic heart failure or spontaneously hypertensive rats (SHRs) are appropriate.[1][8]
-
Post-Traumatic Stress Disorder (PTSD): Predator scent stress models or single prolonged stress (SPS) models in rodents can be utilized to induce PTSD-like phenotypes.[9][10]
-
Cocaine Dependence: Rodent models of cocaine self-administration and reinstatement are the gold standard for evaluating the effects of Nepicastat on cocaine-seeking behavior.[11][12]
Dose Range Finding and Selection
Initial dose-range finding studies are crucial for identifying a range of doses that are both pharmacologically active and well-tolerated.[13]
-
Starting Dose: The initial dose can be guided by in vitro IC50 values (around 9 nM for human DBH) and previously reported effective doses in animal models (e.g., 0.5 mg/kg in dogs with heart failure, 50 mg/kg in rats for cocaine-seeking behavior).[1]
-
Dose Escalation: A logarithmic dose escalation strategy (e.g., 0.1, 1, 10, 100 mg/kg) is often employed to cover a broad range of exposures.[13]
-
Number of Dose Groups: A minimum of 3-4 dose groups plus a vehicle control group is recommended to adequately define the dose-response curve.
Table 1: Hypothetical Preclinical Dose-Response Study Design for Nepicastat in a Rat Model of Cocaine Relapse
| Group | Treatment | Dose (mg/kg, p.o.) | Number of Animals | Primary Endpoint |
| 1 | Vehicle (e.g., 0.5% methylcellulose) | 0 | 10 | Cocaine-primed reinstatement of lever pressing |
| 2 | This compound | 10 | 10 | Cocaine-primed reinstatement of lever pressing |
| 3 | This compound | 30 | 10 | Cocaine-primed reinstatement of lever pressing |
| 4 | This compound | 100 | 10 | Cocaine-primed reinstatement of lever pressing |
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments
Concurrent PK/PD measurements are essential to link drug exposure to the observed pharmacological effects.
-
Pharmacokinetics (PK): Blood samples should be collected at multiple time points post-dosing to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamics (PD) - Biomarkers:
-
Target Engagement: Measurement of DBH activity in plasma or relevant tissues (e.g., adrenal glands) provides a direct assessment of target engagement.[14][15][16]
-
Downstream Effects: Quantification of dopamine and norepinephrine levels, and the dopamine/norepinephrine ratio in plasma and specific brain regions (e.g., prefrontal cortex, nucleus accumbens) using techniques like microdialysis followed by HPLC-ED, serves as a key biomarker of Nepicastat's pharmacological activity.[3][17]
-
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nepicastat - Wikipedia [en.wikipedia.org]
- 5. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capturing individual differences: Challenges in animal models of posttraumatic stress disorder and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel rat model of comorbid PTSD and addiction reveals intersections between stress susceptibility and enhanced cocaine seeking with a role for mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Model of Substance Abuse Behavior | Explore Technologies [techfinder.stanford.edu]
- 13. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 14. Genotype-independent decrease in plasma dopamine beta-hydroxylase activity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drbreckinharris.com [drbreckinharris.com]
- 16. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Nepicastat Hydrochloride Effects on Freezing Behavior in Mice
Introduction: Unraveling the Role of Noradrenergic Signaling in Fear Memory with Nepicastat Hydrochloride
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2][3][4] This mechanism of action effectively reduces norepinephrine levels while simultaneously increasing dopamine levels in both the peripheral and central nervous systems.[1][3][5] Given the critical role of norepinephrine in the consolidation and retrieval of fear memories, Nepicastat has emerged as a valuable pharmacological tool for investigating the neurobiology of anxiety and trauma-related disorders, such as Post-Traumatic Stress Disorder (PTSD).[6][7][8]
Freezing behavior, a complete cessation of movement except for respiration, is a conserved and quantifiable fear response in rodents.[9][10] It is a primary behavioral measure in the contextual fear conditioning paradigm, a widely used model to study associative fear learning and memory.[9][11][12] In this paradigm, an animal learns to associate a neutral context (the conditioned stimulus) with an aversive event, typically a mild footshock (the unconditioned stimulus). Subsequent re-exposure to the context alone elicits a fear response, manifesting as freezing. By administering Nepicastat prior to or after fear conditioning, researchers can dissect the specific contribution of noradrenergic signaling to the acquisition, consolidation, or expression of fear memories.
These application notes provide a detailed protocol for quantifying the effects of this compound on freezing behavior in mice using the contextual fear conditioning paradigm. The subsequent sections will detail the necessary materials, step-by-step procedures for drug administration and behavioral testing, and methods for data analysis, providing researchers with a robust framework to investigate the therapeutic potential of modulating norepinephrine signaling in fear-related psychopathologies.
Core Principles and Experimental Rationale
The experimental design hinges on the hypothesis that by inhibiting norepinephrine synthesis, Nepicastat will modulate the formation and/or recall of fear memories, leading to a quantifiable change in freezing behavior. The choice of a contextual fear conditioning paradigm is critical as it is a well-established, hippocampus-dependent learning task that reliably induces a robust freezing response.[13]
The timing of Nepicastat administration is a key experimental variable. Administration before the conditioning session allows for the investigation of its effects on the acquisition and consolidation of fear memory. In contrast, administration before the memory test session will probe its influence on the retrieval and expression of the learned fear.
Materials and Equipment
Reagents
-
This compound (e.g., from Selleck Chemicals, R&D Systems, Tocris Bioscience)[1][3]
-
Vehicle solution (e.g., 0.9% saline, 0.2% Hydroxypropyl methylcellulose (HPMC))[6]
-
70% Ethanol for cleaning
Equipment
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a sound-attenuating cubicle, and a video camera for recording.
-
A computer with software for controlling the fear conditioning apparatus and for analyzing freezing behavior (e.g., FreezeFrame, Limelight).[13][14]
-
Standard laboratory animal housing and husbandry equipment.
-
Pipettes, tubes, and other standard laboratory consumables.
-
Animal scale.
Animals
-
Male or female mice of a suitable strain (e.g., C57BL/6J). Age and sex should be consistent across experimental groups.[15][16] It is important to note that sex differences in fear conditioning have been reported.[15]
-
All animal procedures should be approved by the local Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
Figure 1. Experimental workflow for quantifying this compound effects on freezing behavior.
Detailed Protocols
Part 1: this compound Preparation and Administration
-
Preparation of Nepicastat Solution:
-
This compound is soluble in aqueous solutions. For oral administration (p.o.), it can be dissolved in a vehicle such as 0.2% HPMC.[6] For intraperitoneal (i.p.) injection, sterile saline can be used.
-
Example Calculation for a 30 mg/kg dose:
-
For a 25 g mouse, the required dose is 0.75 mg.
-
If preparing a 3 mg/mL stock solution, you would administer 0.25 mL.
-
-
Prepare the solution fresh on the day of the experiment or store as per the manufacturer's instructions.[2] Vortex thoroughly to ensure complete dissolution.
-
-
Drug Administration:
-
Weigh each mouse accurately before administration to calculate the precise volume.
-
Oral Gavage (p.o.): Administer the Nepicastat solution or vehicle using an appropriate gauge gavage needle. A study by Martins et al. (2021) administered Nepicastat orally once a day.[6]
-
Intraperitoneal Injection (i.p.): Inject the solution into the lower quadrant of the abdomen. A study by Acosta et al. (2021) administered Nepicastat via i.p. injection 2 hours before behavioral testing.[17]
-
The timing of administration relative to the behavioral procedure is crucial. For effects on memory acquisition, administer the drug before the conditioning session. For effects on memory retrieval, administer it before the test session.
-
Part 2: Contextual Fear Conditioning Protocol
This protocol is adapted from standard procedures.[9][11][15][16]
-
Habituation (Day 1):
-
Gently place each mouse into the fear conditioning chamber.
-
Allow the mouse to explore the context freely for 10 minutes without any auditory or shock stimuli.[14]
-
This step reduces novelty-induced freezing and allows for a more accurate baseline measurement.
-
Return the mouse to its home cage.
-
Clean the chamber thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.[11]
-
-
Conditioning (Day 2):
-
Administer Nepicastat or vehicle at the predetermined time before placing the mouse in the chamber.
-
Place the mouse in the same conditioning chamber.
-
Allow a baseline period of 2-3 minutes of free exploration.
-
Deliver a series of unsignaled footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes. The exact parameters may need to be optimized for the specific mouse strain and research question.
-
Leave the mouse in the chamber for an additional 30-60 seconds after the final shock.
-
Return the mouse to its home cage.
-
Clean the chamber as described previously.
-
-
Contextual Fear Memory Test (Day 3):
-
If testing the effect of Nepicastat on memory retrieval, administer the drug or vehicle before this session.
-
Place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a 5-minute period. No shocks are delivered during this session.
-
The primary measure is the percentage of time the mouse spends freezing.
-
Return the mouse to its home cage.
-
Clean the chamber.
-
Data Analysis and Interpretation
-
Quantification of Freezing Behavior:
-
Freezing is defined as the complete absence of movement except for respiration, typically for a minimum duration of 2 seconds.[10][15]
-
Automated video analysis software is the preferred method for scoring freezing as it is objective and efficient. The software will provide the total duration of freezing for each mouse during the test session.
-
Calculate the percentage of freezing time: (% Freezing) = (Total Freezing Time / Total Session Time) * 100.
-
-
Statistical Analysis:
-
Compare the percentage of freezing time between the Nepicastat-treated group and the vehicle-treated control group.
-
An independent samples t-test or a one-way ANOVA (if multiple doses are used) is appropriate for this comparison.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Sample Data Presentation
| Treatment Group | N | Dose (mg/kg) | Mean % Freezing (± SEM) |
| Vehicle | 12 | - | 55.2 (± 4.8) |
| Nepicastat | 12 | 30 | 32.5 (± 5.1) |
| Nepicastat | 12 | 75 | 21.8 (± 4.3)** |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical for illustrative purposes. |
Signaling Pathway Modulation
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. scbt.com [scbt.com]
- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nepicastat - Wikipedia [en.wikipedia.org]
- 9. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 16. SOP of fear conditioning test [ja.brc.riken.jp]
- 17. Acute inhibition of dopamine β-hydroxylase attenuates behavioral responses to pups in adult virgin California mice (Peromyscus californicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nepicastat Hydrochloride in Operant Self-Administration Models
Introduction: Targeting the Noradrenergic System in Addiction Research with Nepicastat Hydrochloride
The landscape of addiction research is continually evolving, with a growing emphasis on identifying novel therapeutic targets that can modulate the neurobiological circuits underlying drug-seeking and relapse behaviors. One such promising target is the enzyme dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine.[1][2] By inhibiting DBH, it is possible to decrease noradrenergic signaling while simultaneously increasing dopaminergic tone in specific brain regions.[3][4][5][6] This dual action presents a unique opportunity to investigate the roles of these neurotransmitter systems in the reinforcing effects of drugs of abuse.
This compound is a potent and highly selective inhibitor of DBH, with an IC50 of approximately 9 nM for the human enzyme.[3][7][8] Unlike less selective agents such as disulfiram, Nepicastat exhibits negligible affinity for a wide range of other enzymes and neurotransmitter receptors, making it a precise pharmacological tool for probing the function of DBH.[3][9] Its ability to cross the blood-brain barrier and modulate catecholamine levels in the central nervous system has made it a valuable compound in preclinical studies of substance use disorders.[2][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in operant self-administration models. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the knowledge to rigorously evaluate the potential of DBH inhibition as a therapeutic strategy for addiction.
Scientific Rationale and Mechanism of Action
The rationale for using Nepicastat in addiction models stems from its direct impact on catecholamine signaling pathways. Chronic substance use is associated with significant neuroadaptations in both the dopamine and norepinephrine systems. While dopamine is critically involved in the rewarding and reinforcing effects of drugs, norepinephrine plays a crucial role in stress, arousal, and craving, all of which are implicated in relapse.
By inhibiting DBH, Nepicastat administration leads to two key neurochemical changes:
-
Decreased Norepinephrine Synthesis: This reduction in norepinephrine levels is observed in both the periphery and the central nervous system.[3][5][10] This is hypothesized to attenuate the stress- and cue-induced reinstatement of drug-seeking behavior, as norepinephrine is a key mediator of these responses.[11][12]
-
Increased Dopamine Levels: The inhibition of dopamine's conversion to norepinephrine results in an accumulation of dopamine in noradrenergic neurons.[3][4][5] This can lead to increased dopamine release, particularly in brain regions like the medial prefrontal cortex (mPFC), which is involved in executive function and impulse control.[9][13][14] This elevation in cortical dopamine may help to mitigate the hypodopaminergic state associated with drug withdrawal and reduce the motivation to seek drugs.[4]
The following diagram illustrates the mechanism of action of this compound at the synaptic level:
Caption: Mechanism of this compound action in a noradrenergic neuron.
Experimental Design Considerations in Operant Self-Administration Studies
Operant self-administration is a gold-standard behavioral paradigm for studying the reinforcing properties of drugs and modeling aspects of human addiction.[15][16] When designing studies with Nepicastat, several key factors should be considered:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for intravenous drug self-administration studies. For alcohol self-administration, alcohol-preferring rat strains, such as Sardinian alcohol-preferring (sP) rats, can be particularly useful.[17]
-
Route of Administration: Nepicastat is typically administered intraperitoneally (i.p.) in preclinical studies.[18][19] It is orally bioavailable, which is a consideration for potential clinical applications.[8][20]
-
Dose Selection: The effective dose range for Nepicastat in rats has been reported to be between 25 and 100 mg/kg, i.p.[17][18] A dose of 50 mg/kg has been shown to effectively reduce brain norepinephrine levels and attenuate cocaine-seeking behaviors without causing significant motor impairments.[3][11][12] Dose-response studies are crucial to determine the optimal dose for a specific behavioral endpoint.
-
Timing of Administration: The timing of Nepicastat administration relative to the behavioral session is critical. Maximal brain concentrations are typically observed between 120 and 240 minutes post-administration.[19]
-
Control Groups: Appropriate control groups are essential for interpreting the results. These should include a vehicle control group receiving the same volume and route of administration as the Nepicastat group. To assess the specificity of Nepicastat's effects on drug reinforcement, it is also advisable to test its effects on responding for a non-drug reinforcer, such as food or a sucrose solution.[11]
Data Presentation: Summary of Nepicastat Effects in Rodent Models
| Behavioral Model | Species | Drug of Abuse | Nepicastat Dose (i.p.) | Key Findings | Reference |
| Operant Self-Administration (FR10) | Rat | Chocolate Solution | 25, 50, 100 mg/kg | Dose-dependent inhibition of self-administration. | [18] |
| Progressive Ratio | Rat | Chocolate Solution | 25, 50, 100 mg/kg | Dose-dependent reduction in breakpoint. | [18] |
| Reinstatement of Seeking | Rat | Chocolate Solution | 25, 50, 100 mg/kg | Dose-dependently suppressed reinstatement. | [18] |
| Progressive Ratio | Rat | Cocaine | 50 mg/kg | Significantly lowered the breakpoint for cocaine. | [9][11] |
| Reinstatement of Seeking | Rat | Cocaine | 50 mg/kg | Blocked cocaine-primed reinstatement. | [3][9] |
| Cue-Induced Reinstatement | Rat | Cocaine | 50 mg/kg | Attenuated cue-induced reinstatement. | [11] |
| Stress-Induced Reinstatement | Rat | Cocaine | 50 mg/kg | Attenuated footshock- and yohimbine-induced reinstatement. | [11] |
| Alcohol Self-Administration (FR4) | Rat (sP) | Alcohol | 25, 50, 100 mg/kg | Dose-dependently and selectively reduced alcohol self-administration. | [17] |
| Alcohol Deprivation Effect | Rat (sP) | Alcohol | 25, 50, 100 mg/kg | Completely suppressed the alcohol deprivation effect. | [17] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving this compound in operant self-administration models.
Protocol 1: Intravenous Cocaine Self-Administration and the Effect of Nepicastat on Maintenance
This protocol assesses the effect of Nepicastat on the motivation to continue taking a drug of abuse.
Workflow Diagram:
Caption: Workflow for intravenous cocaine self-administration study.
Step-by-Step Methodology:
-
Surgical Preparation:
-
Anesthetize adult male rats (e.g., Sprague-Dawley, 300-350g) with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit in the mid-scapular region.
-
Allow animals to recover for at least one week post-surgery. During this time, flush catheters daily with a heparinized saline solution to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place rats in standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.[21][22]
-
Begin with a fixed-ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of cocaine (e.g., 0.25 mg/kg/infusion) and the simultaneous presentation of a cue light for a short duration (e.g., 5 seconds). A 20-second time-out period follows each infusion to prevent overdose.[23][24]
-
Sessions are typically 2 hours in duration. Continue daily sessions until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Maintenance and Testing:
-
Once a stable baseline is established on an FR1 or a higher FR schedule (e.g., FR5), begin the testing phase.
-
Two hours prior to the self-administration session, administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.
-
Place the rat in the operant chamber and allow it to self-administer cocaine for the 2-hour session.
-
Record the number of active and inactive lever presses, as well as the number of infusions earned.
-
-
Data Analysis:
-
Compare the number of infusions earned and lever presses between the Nepicastat-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Reinstatement of Cocaine-Seeking Behavior
This protocol models relapse to drug-seeking and assesses the ability of Nepicastat to prevent it.
Workflow Diagram:
Caption: Workflow for reinstatement of cocaine-seeking behavior study.
Step-by-Step Methodology:
-
Self-Administration Training:
-
Train rats to self-administer cocaine as described in Protocol 1.
-
-
Extinction:
-
Once a stable baseline of responding is achieved, begin extinction sessions.
-
During extinction sessions, lever presses no longer result in cocaine infusions or the presentation of the cue light.
-
Continue daily extinction sessions until responding on the active lever decreases to a low level (e.g., less than 25% of the maintenance baseline for three consecutive days).
-
-
Reinstatement Test:
-
On the test day, administer this compound (e.g., 50 mg/kg, i.p.) or vehicle two hours prior to the session.
-
Immediately before placing the rat in the operant chamber, induce reinstatement using one of the following methods:
-
Drug-Primed Reinstatement: Administer a non-contingent, "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Cue-Induced Reinstatement: Present the cue light that was previously paired with cocaine infusions, contingent on lever pressing.
-
Stress-Induced Reinstatement: Expose the rat to a brief, mild footshock stressor immediately before the session.[21]
-
-
Place the rat in the operant chamber for a 1-hour session. Lever presses are recorded but do not result in cocaine infusions.
-
-
Data Analysis:
-
Compare the number of active lever presses during the reinstatement session between the Nepicastat-treated and vehicle-treated groups. A significant reduction in lever pressing in the Nepicastat group indicates an attenuation of reinstatement.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. Key elements that ensure the trustworthiness of the data include:
-
Stable Baselines: Establishing stable baselines of self-administration and extinction ensures that any observed effects are due to the pharmacological intervention and not random behavioral variability.
-
Inactive Lever Responding: Monitoring responding on the inactive lever serves as a control for non-specific effects on motor activity. A selective effect of Nepicastat should primarily reduce responding on the active lever.
-
Specificity of Effects: Testing the effect of Nepicastat on responding for a natural reward (e.g., sucrose or food) helps to determine if the compound specifically targets the reinforcing properties of the drug of abuse or has a more general effect on motivation.[11]
Conclusion and Future Directions
This compound is a powerful and selective tool for investigating the role of the noradrenergic system in addiction. The operant self-administration paradigm provides a robust framework for evaluating its potential as a pharmacotherapy for substance use disorders. The protocols outlined in these application notes offer a starting point for researchers to explore the effects of Nepicastat on drug-taking and drug-seeking behaviors.
Future research could explore the effects of chronic Nepicastat administration, its interaction with other pharmacological agents, and its efficacy in more complex models of addiction that incorporate elements of choice and social interaction.[25] By carefully designing and executing these experiments, the scientific community can further elucidate the therapeutic potential of DBH inhibition for the treatment of addiction.
References
- 1. Nepicastat - Wikipedia [en.wikipedia.org]
- 2. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Self-administration - Wikipedia [en.wikipedia.org]
- 17. The dopamine β-hydroxylase inhibitor, nepicastat, reduces different alcohol-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. rndsystems.com [rndsystems.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. Behavioral Economics of Cocaine Self-administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 25. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Modulating Noradrenergic Systems with Nepicastat Hydrochloride for In Vivo Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Uncoupling Dopamine from Norepinephrine Synthesis
In the complex symphony of neurotransmission, catecholamines such as dopamine (DA) and norepinephrine (NE) play critical roles in regulating everything from arousal and attention to mood and executive function. Understanding the distinct contribution of each neurotransmitter is a fundamental goal in neuroscience. Nepicastat hydrochloride emerges as a powerful pharmacological tool to dissect these roles by selectively inhibiting Dopamine β-hydroxylase (DBH), the terminal enzyme in the norepinephrine synthesis pathway.[1][2]
Nepicastat is a potent, selective, and orally bioavailable inhibitor of DBH.[3][4] Its mechanism of action is the direct blockade of the enzymatic conversion of dopamine to norepinephrine within noradrenergic neurons.[2][5] This targeted inhibition results in a predictable and dose-dependent decrease in norepinephrine levels and a concurrent accumulation and increase in its precursor, dopamine, in both central and peripheral tissues.[2][6][7] This unique neurochemical profile allows researchers to investigate the functional consequences of reduced noradrenergic tone and elevated dopaminergic signaling in specific brain circuits. For in vivo electrophysiology, this provides a unique opportunity to record how changes in the DA/NE ratio impact neuronal firing patterns, synaptic plasticity, and network oscillations in real-time within a living organism. This guide provides the scientific rationale and detailed protocols for leveraging this compound in such studies.
Deep Dive: Mechanism of Action
This compound acts as a direct and competitive inhibitor of Dopamine β-hydroxylase.[8] DBH is a copper-containing enzyme located within the synaptic vesicles of noradrenergic neurons.[9] It catalyzes the hydroxylation of dopamine to form norepinephrine. By binding to DBH, Nepicastat prevents this conversion.
Key Pharmacological Attributes:
-
Potency: Exhibits high potency with IC₅₀ values of approximately 8.5 nM and 9.0 nM for bovine and human DBH, respectively.[2][3][6][10]
-
Selectivity: Demonstrates high selectivity for DBH with negligible affinity for at least 12 other enzymes and 13 neurotransmitter receptors, minimizing off-target effects.[2][3][6]
-
Bioavailability: It is orally active and effectively crosses the blood-brain barrier, enabling robust modulation of central noradrenergic systems.[8][10]
The direct consequence of DBH inhibition is a significant shift in the catecholamine balance. Studies in rats have shown that Nepicastat administration leads to reduced noradrenaline release and a corresponding increase in dopamine release within key brain regions like the medial prefrontal cortex.[11] This alteration is foundational to its use in electrophysiological experiments aiming to probe the role of noradrenergic signaling.
Experimental Considerations
Before initiating in vivo recordings, several factors must be carefully planned to ensure robust and interpretable data.
-
Animal Model Selection: Nepicastat's effects have been characterized in rats (Spontaneously Hypertensive, Wistar), mice, and dogs.[2][12][13] The choice of species and strain should align with the research question and the established models for the targeted neural circuit or behavior.
-
Dose-Response and Timing: The dosage and timing of administration are critical. Effects are dose-dependent.[2][4] For acute electrophysiology, administration should precede the recording session by a duration sufficient to achieve peak effect. Based on literature, peak changes in catecholamine levels can be observed hours after administration.[7] It is highly recommended to conduct pilot studies (e.g., using microdialysis or post-mortem tissue analysis) to determine the optimal dose and time course for your specific animal model and research question.
-
Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common and effective routes.[6][7] The choice depends on the desired speed of onset and experimental constraints.
-
Controls: Appropriate controls are essential. A vehicle-control group (e.g., the solvent used to dissolve Nepicastat) must be included to account for any effects of the injection procedure or the vehicle itself.
Quantitative Data Summary: Dosages and Effects
| Species | Dose Range | Route | Key Findings | Reference |
| Rat (SHR) | 3-100 mg/kg | p.o. | Dose-dependent ↓ NE and ↑ DA in artery, left ventricle, cerebral cortex. | [2],[4] |
| Rat (Wistar) | 30 mg/kg | p.o. | Reduced adrenal DBH activity by 93% at 4h; ↓ NE and ↑ DA in ventricle & kidney. | [7] |
| Rat | 50 mg/kg | i.p. | ↓ NE release and ↑ DA release in medial prefrontal cortex. | [6],[11] |
| Mouse | 30 mg/kg | p.o. | Decreased adrenal DBH activity and catecholamine levels in a PTSD model. | [12],[14] |
| Dog | 0.5-5 mg/kg | p.o. | Dose-dependent modulation of plasma and tissue catecholamines. | [2],[13] |
Materials and Reagents
-
This compound (CAS: 170151-24-3)
-
Vehicle for dissolution:
-
Experimental animals (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine).
-
Standard surgical tools for stereotaxic surgery.
-
Stereotaxic frame.
-
High-speed dental drill.
-
Recording electrodes (e.g., silicon probes, tetrodes, or single tungsten microelectrodes).
-
Reference/ground electrodes.
-
Dental cement and skull screws for headplate/implant fixation.
-
Electrophysiology data acquisition system (e.g., Open Ephys, Plexon, Blackrock).
-
Headstage and cabling.
-
Faraday cage to shield from electrical noise.
-
Animal heating pad.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Causality: Proper dissolution and sterile preparation are critical for animal safety and accurate dosing. The choice of vehicle can impact drug absorption and stability. HPMC is often used to create a uniform suspension for oral administration.
-
Determine Required Concentration: Calculate the required concentration based on the target dose (e.g., in mg/kg) and the average weight of the animals. Assume an injection volume of 5-10 ml/kg for rats or 10 ml/kg for mice.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Dissolution (for i.p. injection):
-
If making a stock in DMSO, dissolve the powder in the appropriate volume of 100% DMSO. Vortex until fully dissolved.[3]
-
For the working solution, dilute the DMSO stock in sterile saline to the final desired concentration. Ensure the final DMSO percentage is non-toxic (ideally <1-2%).
-
-
Suspension (for p.o. gavage):
-
Prepare a sterile 0.2% HPMC solution in water.
-
Add the weighed Nepicastat powder to the vehicle.
-
Vortex vigorously and sonicate briefly if necessary to ensure a homogenous suspension. Maintain continuous stirring or vortexing immediately before each administration to prevent settling.
-
-
Storage: Prepare solutions fresh on the day of the experiment. If a stock solution in DMSO is prepared, it can be stored at -20°C as per manufacturer guidelines.[3]
Protocol 2: Surgical Procedure for Electrode Implantation
Causality: Stable, long-term implantation of electrodes is paramount for high-quality recordings in awake, behaving animals. A secure headplate and a clean craniotomy minimize brain movement and reduce the risk of infection. This is a generalized protocol; specific coordinates and implant designs will vary.
-
Anesthesia: Anesthetize the animal using isoflurane (1-2% maintenance) or ketamine/xylazine. Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain body temperature at ~37°C with a heating pad.
-
Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Skull Preparation: Gently retract the skin and remove the periosteum from the skull surface. Use a sterile cotton applicator to dry the skull. Lightly score the skull surface with a scalpel to improve cement adhesion.
-
Implant Anchoring: Place 2-4 small stainless-steel anchor screws into the skull, avoiding sutures and major blood vessels. Place a ground/reference screw over a region remote from the recording site, such as the cerebellum or frontal cortex.
-
Craniotomy: Using the bregma as a reference point, move the drill to the stereotaxic coordinates of the target brain region. Create a small craniotomy (~1-2 mm diameter) over the target site, being careful not to damage the underlying dura mater. Continuously apply sterile saline to cool the skull during drilling.
-
Durotomy: Carefully make a small incision in the dura with a fine-gauge needle to allow for electrode insertion.
-
Electrode Implantation: Slowly lower the microdrive-mounted electrode array to the desired depth.
-
Sealing and Cementing: Once the electrode is in place, seal the craniotomy with a biocompatible silicone elastomer (e.g., Kwik-Sil). Build a headcap of dental cement around the implant and anchor screws to secure it to the skull.
-
Post-operative Care: Administer post-operative analgesics and saline for hydration. Allow the animal to recover for 5-7 days before starting electrophysiology experiments.
Protocol 3: In Vivo Electrophysiology Recording Session
Causality: A well-structured recording session with defined baseline and post-drug periods is necessary to isolate the pharmacological effects of Nepicastat from other variables.
References
- 1. Nepicastat - Wikipedia [en.wikipedia.org]
- 2. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Ensuring Experimental Integrity Through Stability Assessment of Nepicastat Hydrochloride in DMSO
Abstract
Nepicastat hydrochloride is a potent, selective, and orally active inhibitor of dopamine-β-hydroxylase (DBH), making it a valuable tool in neuroscience and cardiovascular research.[1] The reliability and reproducibility of experiments using this compound are fundamentally dependent on the integrity of the compound in solution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and stability verification of this compound stock solutions in dimethyl sulfoxide (DMSO). We present detailed protocols, explain the scientific rationale behind critical handling steps, and offer a robust framework for self-validation to ensure the highest quality of experimental data.
Introduction: The Criticality of Compound Stability
This compound exerts its biological effects by inhibiting DBH with high potency (IC₅₀ ≈ 9 nM), thereby decreasing norepinephrine levels while increasing dopamine levels.[1][2][3] This mechanism has been explored in studies related to cocaine dependence, post-traumatic stress disorder (PTSD), and heart failure.[3][4][5] As with any small molecule inhibitor, the concentration and purity of the active compound in an experimental solution are paramount. Degradation of the stock solution can lead to a significant loss of potency, resulting in inaccurate dose-response curves, misleading biological effects, and ultimately, irreproducible research.
The most common solvent for storing lipophilic compounds like Nepicastat is DMSO. However, the stability of a compound in DMSO is not guaranteed and can be influenced by several factors, including solvent purity, storage temperature, exposure to moisture, and the number of freeze-thaw cycles.[6][7] This guide is designed to provide an authoritative framework for mitigating these risks.
This compound: Key Properties
A thorough understanding of the compound's properties is the first step toward proper handling. The data below is compiled from various reputable suppliers and publications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅F₂N₃S · HCl | [1][8] |
| Molecular Weight | 331.81 g/mol | [1][8] |
| Appearance | White to light yellow/beige crystalline solid | [3][4] |
| Purity (Typical) | ≥98% (HPLC) | [1][8] |
| Mechanism of Action | Potent and selective Dopamine β-Hydroxylase (DBH) inhibitor | [1][3] |
| IC₅₀ (Human DBH) | ~9 nM | [1][2][4] |
| Solubility in DMSO | Up to 100 mM (33.18 mg/mL). Note: Practical solubility may vary. | [1][8] |
Protocol: Preparation of High-Concentration Stock Solution
The objective is to create a concentrated, stable stock solution that can be diluted to working concentrations for various assays. The quality of the DMSO used is the single most critical factor in this process.
The Causality Behind Solvent Choice: Why Anhydrous DMSO is Essential
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorbed water can have profound negative effects:
-
Reduced Solubility: Many organic compounds, including this compound, are significantly less soluble in aqueous solutions. The presence of water in DMSO can lower the effective solubility of the compound, leading to microprecipitation.[2][10][11]
-
Hydrolytic Degradation: Water can act as a reactant, potentially hydrolyzing susceptible functional groups on the compound over time, especially at non-neutral pH or upon exposure to light and heat.[12] Studies have shown that water is a more significant cause of compound degradation in DMSO storage than oxygen or freeze-thaw cycles.[6][7]
Therefore, the use of fresh, high-purity, anhydrous (<0.05% water) DMSO is mandatory for preparing stock solutions intended for long-term storage.
Materials
-
This compound powder (≥98% purity)
-
Anhydrous, spectrophotometric grade DMSO (e.g., from a sealed bottle)
-
Sterile, amber glass or polypropylene cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer and/or ultrasonic bath
Step-by-Step Preparation of a 50 mM Stock Solution
-
Pre-calculation: Determine the mass of this compound needed.
-
Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 2 mL of a 50 mM stock:
-
Mass = 0.050 mol/L × 0.002 L × 331.81 g/mol × 1000 mg/g = 33.18 mg
-
-
-
Aliquot DMSO: Allow a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.
-
Weighing: Carefully weigh the calculated amount of this compound powder into a suitable vial (e.g., a 4 mL amber glass vial).
-
Safety Note: The Safety Data Sheet (SDS) for this compound indicates it may cause skin and serious eye irritation.[13] Handle with appropriate personal protective equipment (gloves, safety glasses).
-
-
Dissolution: Add the desired volume of anhydrous DMSO to the vial containing the powder. Seal the vial tightly.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter.
-
Expert Tip: If particulates remain, brief sonication (5-10 minutes) in a room temperature water bath can aid dissolution.[4] Avoid excessive heating, as it can accelerate degradation.
-
-
Aliquoting for Storage: Once fully dissolved, immediately dispense the stock solution into smaller, single-use aliquots in properly labeled cryovials. A typical aliquot volume might be 20-50 µL, depending on experimental needs.
-
Storage: Immediately place the aliquots in the appropriate storage temperature, as detailed in the next section.
Recommended Storage Conditions and Handling
Proper storage is crucial for maintaining the integrity of the stock solution over time. The primary goal is to minimize chemical degradation and prevent contamination.
Rationale for Aliquoting and Low-Temperature Storage
-
Minimizing Freeze-Thaw Cycles: While some studies show robust compounds are stable through multiple freeze-thaw cycles, it is a known risk factor for compound precipitation and degradation.[7][14] Aliquoting into single-use volumes eliminates this variable entirely.
-
Preventing Contamination: Using a fresh aliquot for each experiment prevents the repeated introduction of pipette tips into the master stock, minimizing the risk of microbial or chemical contamination and moisture introduction.
-
Slowing Chemical Reactions: Storing at low temperatures (-80°C) significantly reduces the kinetic energy of molecules, slowing the rate of any potential degradation reactions.
Storage Recommendations
| Storage Temperature | Recommended Maximum Duration | Rationale |
| -80°C | Up to 6 months | Optimal for long-term storage. Minimizes degradation kinetics.[4] |
| -20°C | Up to 1 month | Suitable for short-term storage.[4] Less effective at halting degradation than -80°C. |
| 4°C / Room Temp | Not Recommended | Significantly increases the risk of degradation. Should only be used for working solutions for same-day use. |
Experimental Protocol for Stability Assessment (Self-Validation)
Trustworthiness in research is built on validated reagents. The following protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection, a standard method for assessing compound purity, to allow any lab to validate the stability of their own this compound stock solutions under their specific storage conditions.[15]
Workflow for Stability Verification
The overall process involves establishing a baseline at Time 0 and comparing samples stored over time against this reference.
Caption: Workflow for HPLC-based stability testing of this compound.
Step-by-Step HPLC Protocol
Objective: To quantify the percentage of intact this compound over time.
Materials & Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase buffering)
-
Prepared stock solution of this compound
Procedure:
-
Chromatographic Method Development (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. (This is a generic starting point and must be optimized).[16][17]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for maximal absorbance (e.g., 200-400 nm); a wavelength around 267 nm may be appropriate.[3]
-
Injection Volume: 10 µL
-
-
Time 0 (T=0) Analysis:
-
Immediately after preparing the fresh stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 50 µM) using the initial mobile phase composition.
-
Inject the sample and record the chromatogram.
-
The primary peak is this compound. Record its retention time and peak area. This peak area represents 100% integrity.
-
-
Sample Storage:
-
Store the prepared aliquots at your desired test conditions (e.g., -80°C, -20°C, 4°C, and Room Temperature as a stress condition).
-
-
Timepoint Analysis:
-
At each planned time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature. Vortex briefly.
-
Prepare the HPLC sample in the exact same way as for the T=0 analysis.
-
Analyze using the identical HPLC method. Record the retention time and peak area of the Nepicastat peak.
-
-
Data Analysis:
-
For each timepoint and condition, calculate the percent of Nepicastat remaining:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) × 100
-
-
Carefully examine the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Data Interpretation and Advanced Concepts
Interpreting Stability Data
The results of the stability study should be tabulated for clear interpretation. A compound is generally considered stable if the amount remaining is ≥95% of the initial amount.
| Storage Temp. | Time 0 | 1 Week | 1 Month | 3 Months | 6 Months |
| Room Temp | 100% | ||||
| 4°C | 100% | ||||
| -20°C | 100% | ||||
| -80°C | 100% | 100% | >99% | >99% | >98% |
| Table represents expected results for a stable compound like Nepicastat under ideal conditions. |
Advanced Topic: Forced Degradation and Degradation Pathways
To build a truly comprehensive stability profile and validate that the HPLC method is "stability-indicating," researchers can perform forced degradation studies.[18][19][20] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂, high heat, intense light) to generate degradation products.[17][21] Analysis of these samples confirms that the degradation products are chromatographically resolved from the parent peak and helps to understand potential degradation pathways.
Caption: Hypothetical degradation pathways for this compound.
Conclusion
The biological activity of this compound is directly linked to its chemical integrity. Ensuring the stability of DMSO stock solutions is not a trivial procedural step but a cornerstone of generating valid and reproducible scientific data. By adhering to the protocols outlined in this guide—specifically the use of anhydrous DMSO, proper aliquoting, and storage at -80°C for long-term use—researchers can significantly mitigate the risks of compound degradation. Furthermore, performing periodic stability assessments via HPLC provides a robust, self-validating system that ensures the quality and reliability of experimental reagents.
References
- 1. This compound | Hydroxylase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. quora.com [quora.com]
- 10. selleckchem.com [selleckchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. japsonline.com [japsonline.com]
- 19. UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nepicastat Hydrochloride Microdialysis Experiments
Welcome to the technical support center for researchers utilizing Nepicastat hydrochloride in in vivo microdialysis experiments. This guide is designed to provide practical, in-depth answers to common challenges, from experimental design to data interpretation. Our goal is to ensure your experiments are robust, reproducible, and yield the highest quality data.
Understanding the Core Principles: Nepicastat & Microdialysis
Before troubleshooting, it's crucial to understand the mechanism of your tools.
-
What is this compound? Nepicastat is a potent and highly selective inhibitor of the enzyme dopamine β-hydroxylase (DBH).[1][2][3][4] DBH is responsible for the conversion of dopamine (DA) into norepinephrine (NE, also known as noradrenaline).[5] By inhibiting DBH, Nepicastat administration is expected to decrease NE levels and subsequently increase levels of its precursor, DA, in tissues where DBH is present.[1][3][4][5] It is orally bioavailable and can cross the blood-brain barrier, making it suitable for neuroscience research.[2][6]
-
What is the principle of microdialysis? Microdialysis is a sampling technique used to measure the concentration of unbound, free molecules in the extracellular fluid of living tissue.[7][8] A small probe with a semipermeable membrane at its tip is inserted into the target tissue (e.g., a specific brain region).[8][9] A physiological solution, called the perfusate (typically artificial cerebrospinal fluid or aCSF), is slowly pumped through the probe.[9] As the perfusate flows, molecules in the extracellular fluid diffuse across the membrane into the probe down their concentration gradient. This collected fluid, now called the dialysate, is then analyzed to measure the concentration of the analytes of interest.[8]
Mechanism of Action: Nepicastat in the Catecholamine Pathway
The following diagram illustrates the biochemical point of intervention for Nepicastat.
Caption: Nepicastat inhibits Dopamine β-Hydroxylase (DBH), blocking the conversion of Dopamine to Norepinephrine.
Experimental Design & Setup: FAQs
Proper planning is the most critical step to prevent future troubleshooting headaches.
Q: What type of microdialysis probe should I use? A: For small molecules like dopamine and norepinephrine, standard probes with a molecular weight cut-off (MWCO) between 6 and 20 kDa are appropriate. The membrane length (e.g., 1 mm, 2 mm, 4 mm) should be chosen to match the size of your target brain region. Longer membranes increase recovery but decrease spatial resolution.[9]
Q: How do I prepare the perfusion fluid (aCSF)? A: Artificial cerebrospinal fluid (aCSF) should closely mimic the ionic composition of the brain's extracellular fluid to minimize tissue disruption.[10] Preparing aCSF by mixing two separate stock solutions (one with salts like NaCl, KCl, MgCl₂, and another with CaCl₂ and buffers) on the day of the experiment is a best practice to prevent precipitation. Always filter (0.2 µm) and degas the aCSF before use to remove impurities and prevent air bubbles in the system.[10][11]
Table 1: Example aCSF Recipe
| Compound | Concentration (mM) |
|---|---|
| NaCl | 147.0 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
This is a basic recipe; some protocols also include glucose as an energy source and a bicarbonate buffer system, which requires continuous gassing with 95% O₂/5% CO₂ (carbogen) to maintain a physiological pH of 7.3-7.4.[10][12]
Q: How should I prepare and handle this compound? A: this compound is soluble in DMSO.[3][4][13] For in vivo experiments, you will need to prepare a stock solution in DMSO and then dilute it to the final working concentration in a vehicle suitable for administration (e.g., saline or aCSF). Be aware of the final DMSO concentration administered to the animal, as high concentrations can have physiological effects. Always check the batch-specific solubility data on the certificate of analysis.[4] Prepare solutions fresh and protect them from light where necessary.
Troubleshooting the Microdialysis Experiment
This section addresses common problems encountered during a live experiment, following a logical workflow.
Workflow Overview ```dot
Caption: A decision tree for troubleshooting unexpected results in a Nepicastat microdialysis experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis Education [microdialysis.com]
- 9. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 10. benchchem.com [benchchem.com]
- 11. basinc.com [basinc.com]
- 12. scribd.com [scribd.com]
- 13. medkoo.com [medkoo.com]
Technical Support Center: Investigating Off-Target Effects of Nepicastat Hydrochloride
Welcome to the technical support center for Nepicastat hydrochloride research. This guide is designed for researchers, scientists, and drug development professionals who are investigating the pharmacological effects of Nepicastat. As a potent and highly selective inhibitor of dopamine β-hydroxylase (DBH), Nepicastat's primary mechanism of action is well-defined: it blocks the conversion of dopamine (DA) to norepinephrine (NE), thereby decreasing NE levels while increasing DA levels.[1][2][3]
However, in any pharmacological study, unexpected results can arise. The critical challenge is to distinguish between a true, direct off-target interaction and the complex, downstream physiological consequences of altering the dopamine-to-norepinephrine ratio. This guide provides a structured approach to troubleshooting common experimental issues and answering frequently asked questions to ensure the integrity and accuracy of your research.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, emphasizing the causal reasoning behind each troubleshooting step.
Q1: My cell-based assay shows an unexpected effect (e.g., altered viability, signaling) in a system I believed to be non-noradrenergic. Is this an off-target effect?
Possible Cause & Explanation: This is a common point of confusion. The observed effect is more likely a secondary consequence of the experimental system's unrecognized sensitivity to catecholamines rather than a direct off-target binding event by Nepicastat. While Nepicastat itself has negligible affinity for a wide range of other receptors and enzymes[1], the cell culture environment is not devoid of relevant factors.
Troubleshooting Steps:
-
Analyze Your Culture Medium: Standard cell culture media are often supplemented with fetal bovine serum (FBS), which contains a baseline level of catecholamines (dopamine, norepinephrine, epinephrine). By inhibiting any potential endogenous DBH activity in your cells or by altering the stability of these existing catecholamines, you might be subtly changing the signaling environment.
-
Characterize Receptor Expression: Perform qPCR or Western blot analysis on your cell line to confirm the absence or presence of adrenergic and dopaminergic receptors. Many cell types, even those not of neuronal or adrenal origin, can express low levels of these G-protein coupled receptors, which can be activated by catecholamines in the serum.
-
Run Catecholamine Controls: The most definitive control is to treat your cells directly with varying concentrations of dopamine and norepinephrine (at the physiological ratios you'd expect from DBH inhibition) without Nepicastat. If dopamine or a high DA/NE ratio recapitulates the effect you observed with Nepicastat, your result is an on-target pharmacological consequence, not an off-target effect.
-
Use a Catecholamine-Depleted Serum: As a final validation, repeat the experiment using charcoal-stripped FBS, which removes lipophilic molecules, including catecholamines. This creates a cleaner baseline to assess the direct effects of adding Nepicastat.
Q2: I'm observing significant cardiovascular effects (e.g., hypotension) in my animal model that seem disproportionate. Could this be a direct off-target action on cardiovascular receptors?
Possible Cause & Explanation: While theoretically possible, significant cardiovascular effects are the hallmark intended pharmacology of Nepicastat. The sympathetic nervous system heavily relies on norepinephrine as its primary neurotransmitter to maintain vascular tone and heart rate. By inhibiting DBH, Nepicastat functionally modulates this sympathetic drive.[4][5] The resulting increase in dopamine can also contribute to these effects, for instance, by promoting vasodilation in the renal vasculature.[4][6]
Troubleshooting Steps:
-
Confirm Catecholamine Changes: First, validate that your dosing regimen is achieving the expected biochemical effect. Collect plasma or relevant tissues (heart, adrenal glands) and measure NE and DA levels via HPLC-ED to confirm a decreased NE level and an increased DA/NE ratio.[5][6] This confirms the drug is working on-target.
-
Pharmacological Blockade: To dissect the contribution of increased dopamine versus decreased norepinephrine, co-administer specific receptor antagonists.
-
Use an alpha-adrenoceptor antagonist (e.g., phentolamine) to see if it mimics or blocks the hypotensive effect, which would point to a primary role for reduced NE signaling.
-
Use a dopamine receptor antagonist (e.g., a D1 or D2 antagonist) to see if it reverses any part of the observed effect, which would clarify the contribution of elevated dopamine.
-
-
Dose-Response Analysis: Conduct a thorough dose-response study. The cardiovascular effects of Nepicastat are dose-dependent.[4] A well-behaved dose-response curve strongly suggests an on-target pharmacological mechanism rather than a sudden, unrelated off-target effect. In conscious, unrestrained spontaneously hypertensive rats (SHRs), Nepicastat has been shown to produce dose-dependent decreases in mean arterial blood pressure without causing reflex tachycardia, a key feature of its sympatho-modulatory action.[4]
Q3: I suspect a genuine off-target interaction with a novel enzyme or receptor. What is the best workflow to confirm this?
Possible Cause & Explanation: Although Nepicastat is highly selective, no drug is entirely devoid of potential off-target interactions, especially at high concentrations. A systematic, multi-step approach is required to validate a true off-target effect and distinguish it from experimental artifacts.
Troubleshooting Workflow:
-
In Silico Screening (Hypothesis Generation): Use computational tools to predict potential off-target interactions. Methods like Similarity Ensemble Approach (SEA) or other pharmacophore modeling techniques can compare the structure of Nepicastat to libraries of ligands with known targets, highlighting potential interactions that warrant experimental validation.[7][8][9]
-
Broad In Vitro Screening Panel (Hypothesis Testing): The most direct way to test the hypothesis is to submit Nepicastat to a commercial off-target screening service. These services perform binding or functional assays against a large panel of common off-target liabilities (e.g., GPCRs, ion channels, kinases).[10][11] This provides an unbiased, high-throughput assessment of promiscuity.
-
Confirmation with Orthogonal Assays: If the screening panel yields a hit, you must validate it in-house using a different assay format.
-
Binding Assay: If the initial hit was functional, perform a direct radioligand binding assay to determine the binding affinity (Kᵢ) of Nepicastat for the putative off-target.
-
Functional Assay: If the hit was from a binding screen, perform a relevant functional assay (e.g., cAMP measurement for a GPCR, electrophysiology for an ion channel) to determine if binding translates to a biological effect (agonist, antagonist, or allosteric modulator).
-
-
Determine Potency & Selectivity: A critical step is to compare the potency (IC₅₀ or EC₅₀) at the off-target to the on-target potency (DBH IC₅₀ is ~9 nM).[1][12] A true off-target liability typically involves potency that is within 100-fold of the primary target's potency. If the off-target effect only occurs at micromolar concentrations, it is unlikely to be physiologically relevant at therapeutic doses.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the established off-target binding profile of Nepicastat?
Nepicastat is considered a highly selective compound. Early characterization demonstrated that it has negligible affinity when tested against a panel of twelve other enzymes and thirteen common neurotransmitter receptors.[1] Its potency as a DBH inhibitor (IC₅₀ of 8.5-9.0 nM) is substantially greater than for other known targets, making it a clean pharmacological tool at appropriate concentrations.[1][12] More recent exploratory research has investigated potential interactions with other targets like acetylcholinesterase, but the inhibitory activity was found to be weak compared to established inhibitors of that enzyme.[13]
Q2: How do I differentiate between a true off-target effect and a downstream consequence of DBH inhibition?
This is the central question in Nepicastat research. The diagram and table below provide a logical framework for this differentiation.
Diagram: On-Target vs. Off-Target Effects of Nepicastat
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Nepicastat hydrochloride selectivity profiling against other monoamine enzymes
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing Nepicastat hydrochloride in their experiments. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding its selectivity profile against other monoamine enzymes.
Understanding the Mechanism of Action of Nepicastat
This compound (also known as SYN-117) is a potent, selective, and orally active inhibitor of dopamine β-hydroxylase (DBH).[1][2][3] DBH is the enzyme responsible for the conversion of dopamine into norepinephrine within the catecholamine synthesis pathway.[4][5][6] By inhibiting this crucial step, Nepicastat effectively reduces the biosynthesis of norepinephrine, leading to decreased levels of norepinephrine and a corresponding increase in the levels of its precursor, dopamine, in various tissues, including the brain.[4][7][8] This mechanism is central to its therapeutic potential in conditions associated with overactivation of the sympathetic nervous system, such as congestive heart failure, and its investigation for treating substance use disorders.[5][9]
The following diagram illustrates the catecholamine biosynthesis pathway and the specific point of inhibition by Nepicastat.
Caption: Catecholamine synthesis pathway showing Nepicastat's inhibition of Dopamine β-Hydroxylase (DBH).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and how potent is its inhibitory activity?
Nepicastat is a highly potent inhibitor of Dopamine β-Hydroxylase (DBH).[10] Extensive in vitro studies have established its concentration-dependent inhibition of both bovine and human DBH, with reported IC50 values consistently in the low nanomolar range.
This high potency makes it a powerful tool for specifically studying the physiological and pathological roles of DBH.
Q2: How selective is Nepicastat for DBH compared to other monoamine enzymes or neurotransmitter receptors?
Nepicastat is renowned for its high selectivity.[5][12] Studies have demonstrated that it possesses negligible affinity for a wide range of other enzymes and receptors, even at concentrations significantly higher than its IC50 for DBH. This minimizes the risk of confounding off-target effects in well-designed experiments.
| Target Class | Specific Enzymes/Receptors Screened | Resulting Affinity |
| Monoamine Enzymes | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Catechol-O-Methyltransferase (COMT) | Negligible affinity (>10 µM)[4][11] |
| Other Enzymes | Panel of twelve other enzymes | Negligible affinity (>10 µM)[3][4][11] |
| Neurotransmitter Receptors | Panel of thirteen different neurotransmitter receptors (including adrenergic, dopaminergic, serotonergic) | Negligible affinity (>10 µM)[3][4][11] |
This high degree of selectivity distinguishes Nepicastat from less specific inhibitors like disulfiram, which also inhibits enzymes such as aldehyde dehydrogenase.[7][12]
Q3: My experimental results suggest potential off-target effects. Is this expected?
While Nepicastat is highly selective, no compound is entirely devoid of potential off-target interactions at high concentrations. One study has reported a potential interaction with acetylcholinesterase (AChE), showing some inhibitory activity.[13]
If you observe unexpected results, consider the following:
-
Concentration: Are you using concentrations far exceeding the IC50 for DBH (e.g., high micromolar range)? At these levels, weak, low-affinity interactions with other proteins may occur.
-
System Specificity: The expression profile of enzymes in your specific cell line or tissue model could reveal a unique, previously uncharacterized interaction.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could be responsible for the observed effects.
-
Confirmation: The finding of a potential off-target interaction, such as with AChE, warrants direct empirical validation in your system using a specific AChE activity assay.
Q4: What are the expected functional consequences of DBH inhibition in my cellular or animal model?
The primary and most direct consequence of DBH inhibition is a shift in the dopamine-to-norepinephrine ratio. Functionally, this manifests as:
-
Decreased Norepinephrine: A reduction in norepinephrine levels in plasma and sympathetically innervated tissues like the heart, arteries, and brain.[4][8]
-
Increased Dopamine: A concurrent accumulation and increase in dopamine levels in the same tissues.[4][8]
These neurochemical changes are the basis for the physiological effects observed in preclinical studies, such as the modulation of cardiovascular function and the attenuation of cocaine-seeking behaviors.[7][9]
Troubleshooting Guide
Issue 1: The calculated IC50 value for DBH in my assay is significantly higher than the literature values (~9 nM).
| Potential Cause | Recommended Action | Scientific Rationale |
| Enzyme Quality/Activity | Source a new lot of purified DBH or validate the activity of your current stock using a known standard. | The enzyme may have degraded due to improper storage or handling, leading to lower specific activity and requiring a higher inhibitor concentration for 50% inhibition. |
| Substrate Concentration | Ensure the concentration of your substrate (e.g., tyramine or dopamine) is at or below the Michaelis constant (Km). | DBH inhibition by Nepicastat is competitive.[12] If the substrate concentration is too high, it will outcompete the inhibitor for the active site, leading to an artificially high apparent IC50. |
| Incorrect Buffer/Cofactor Concentration | Verify the pH and composition of your assay buffer. Ensure essential cofactors for DBH, such as ascorbate and copper, are present at optimal concentrations. | DBH activity is highly dependent on specific pH and cofactor availability. Suboptimal conditions can reduce enzyme turnover, affecting the inhibition kinetics. |
| Solubility of Nepicastat | Prepare fresh stock solutions of Nepicastat in an appropriate solvent (e.g., water or DMSO) and visually inspect for precipitation in the final assay volume. | If the compound precipitates out of solution at the tested concentrations, its effective concentration at the enzyme's active site will be lower than intended, skewing the dose-response curve. |
Issue 2: I'm observing apparent inhibition of a non-target monoamine enzyme (e.g., MAO-A).
| Potential Cause | Recommended Action | Scientific Rationale |
| Assay Interference | Run a control experiment with all assay components (including Nepicastat) but without the enzyme to check for signal quenching or other artifacts. | Nepicastat may interfere with the detection method (e.g., fluorescence, absorbance) of your specific assay format, mimicking an inhibitory effect. |
| Compound Precipitation | As above, check for solubility issues. High concentrations of the compound may precipitate and scatter light, affecting spectrophotometric or fluorometric readings. | This is a common artifact in high-throughput screening. Reducing the final concentration or including a solubility-enhancing agent (with proper controls) may help. |
| Contamination | Use fresh, filtered buffers and sterile pipette tips. Ensure your Nepicastat stock is not cross-contaminated with another inhibitor. | Accidental contamination can introduce an active inhibitor into your assay, leading to false-positive results. |
| Genuine Off-Target Effect | If all controls are clean, you may have identified a novel, weak interaction. Perform a full dose-response curve to determine the IC50 and confirm the effect is reproducible. | While highly selective, it is not impossible for Nepicastat to have a very weak effect on another enzyme, especially in a highly sensitive assay or at high concentrations. The reported weak interaction with AChE is an example.[13] |
Experimental Protocol: In Vitro Selectivity Profiling
This protocol provides a generalized workflow for assessing the selectivity of this compound against a panel of enzymes using a competitive activity assay.
Caption: General workflow for an in vitro competitive enzyme inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Nepicastat Stock: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Perform a 10-point serial dilution (e.g., 1:3 or 1:10 steps) in the appropriate assay buffer to create a concentration range that will span the expected IC50 value.
-
Enzyme Solutions: Reconstitute purified, recombinant human enzymes (e.g., DBH, MAO-A, MAO-B, COMT) in their respective recommended assay buffers to a working concentration that yields a robust signal within the linear range of the assay.
-
Substrate Solutions: Prepare substrate solutions (e.g., tyramine for DBH, kynuramine for MAO-A) at a concentration of 2x the final desired concentration. The final concentration should ideally be at or below the Km for the respective enzyme to ensure competitive inhibition kinetics are accurately measured.
-
Controls:
-
Vehicle Control (0% Inhibition): Assay buffer containing the same final concentration of solvent (e.g., water) as the drug wells.
-
Positive Inhibitor Control (100% Inhibition): A known, potent inhibitor for each target enzyme (e.g., clorgyline for MAO-A) at a concentration >100x its IC50.
-
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each Nepicastat dilution or control solution to the appropriate wells of a microplate.
-
Add 25 µL of the target enzyme solution to all wells.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to all wells.
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction in the vehicle control wells does not exceed 10-20% substrate turnover.
-
Stop the reaction by adding a stop solution, if necessary for the specific assay chemistry.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each Nepicastat concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Drug - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
-
Plot the % Inhibition versus the logarithm of the Nepicastat concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Compare the IC50 value for DBH to the IC50 values (or lack of inhibition) for the other tested monoamine enzymes to confirm selectivity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 7. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nepicastat - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
Section 1: Troubleshooting Guide for Common Experimental Issues
As a Senior Application Scientist, I've frequently guided researchers through the complexities of handling challenging compounds. Nepicastat hydrochloride, a potent dopamine β-hydroxylase inhibitor, is a prime example. Its promising therapeutic potential is often shadowed by significant hurdles in the lab, primarily concerning its solubility and subsequent formulation.
This technical support guide is designed to be a practical resource, moving beyond simple data sheets to provide the causal reasoning behind experimental steps. It's structured to address the real-world problems you, as a researcher, scientist, or drug development professional, are likely to encounter.
This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your decision-making.
Question 1: I'm trying to dissolve this compound in a standard aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving or is precipitating out. Why is this happening and what should I do?
Answer:
This is the most common issue researchers face, and it stems directly from the physicochemical nature of the compound. This compound is the salt of a weak base. This means its aqueous solubility is critically dependent on pH.
-
The Underlying Cause (Causality): At a neutral pH like 7.4, the amine group on Nepicastat is less likely to be protonated. The molecule reverts towards its less soluble free base form, causing it to precipitate. To achieve solubility in an aqueous medium, you must maintain a sufficiently acidic pH to keep the molecule in its ionized, hydrochloride salt form.
-
Step-by-Step Protocol for Aqueous Solution Preparation:
-
Start with an Acidic Vehicle: Begin by dissolving the this compound powder in a dilute acidic solution, such as 0.1 M HCl or a citrate buffer with a pH below 4.0.
-
Gentle Agitation: Use a vortex mixer or sonication bath to aid dissolution. Avoid aggressive heating, as this can accelerate potential degradation.
-
pH Adjustment (If Necessary): If you need to increase the pH for your experiment, do so cautiously by adding a base (e.g., NaOH) dropwise while vigorously stirring. Be aware that as you approach the molecule's pKa, you risk precipitation. It is crucial to determine the highest possible pH at which your desired concentration remains in solution—this is your formulation's "pH stability window."
-
Verification: Always visually inspect the final solution for any cloudiness or particulate matter against a dark background.
-
-
Expert Insight: For many cell-based assays, a common workaround involves preparing a high-concentration stock in an organic solvent like DMSO and then diluting it serially into the aqueous assay medium. However, this leads to another common problem.
Question 2: I've successfully dissolved this compound in DMSO, but when I dilute the stock solution into my aqueous cell culture media or buffer, a precipitate forms. How can I prevent this?
Answer:
This is a classic solvent-shifting problem. While this compound is readily soluble in DMSO, its solubility in the final aqueous system is much lower. When you add the DMSO stock to the buffer, the DMSO concentration plummets, and the local solvent environment can no longer keep the compound dissolved, causing it to "crash out."
-
The Underlying Cause (Causality): The high concentration of the compound in the DMSO stock is far above its thermodynamic solubility limit in the final aqueous medium. The rapid change in solvent polarity upon dilution leads to supersaturation and subsequent precipitation.
-
Troubleshooting Protocol & Mitigation Strategies:
-
Minimize Final DMSO Concentration: The most critical step is to ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5% (v/v), to minimize solvent effects on your biological system and reduce the risk of precipitation.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into the final buffer, perform an intermediate dilution into a solvent mixture. For example, dilute the DMSO stock into a 50:50 ethanol:water mixture before the final dilution into the aqueous medium. This provides a more gradual change in solvent polarity.
-
Pluronic F-68 Surfactant: Add a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your final aqueous medium. This can help stabilize the compound and prevent precipitation by forming micelles.
-
Stir Vigorously During Dilution: Add the stock solution dropwise into the vortex of the rapidly stirring aqueous medium. This rapid dispersion helps to avoid localized areas of high concentration that can act as nucleation sites for precipitation.
-
Question 3: I'm observing variability in dissolution rates and potentially in my experimental results between different batches of this compound. Could this be due to polymorphism?
Answer:
Yes, this is a distinct possibility and a critical consideration in drug development. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. While specific polymorphs for this compound are not widely detailed in public datasheets, it is a common phenomenon for complex organic molecules.
-
The Underlying Cause (Causality): Different polymorphs of the same compound can have different crystal lattice energies. A less stable (metastable) polymorph generally has higher free energy, leading to increased apparent solubility and a faster dissolution rate compared to the most stable crystalline form. If different batches contain different polymorphic ratios, you will observe variability.
-
Self-Validating Experimental Workflow:
-
Characterize Your Batches: If you suspect polymorphism, it is essential to characterize the solid-state properties of each batch. The primary technique for this is Powder X-ray Diffraction (PXRD), which provides a unique "fingerprint" for each crystalline form. Differential Scanning Calorimetry (DSC) can also be used to identify different melting points associated with various polymorphs.
-
Standardize Solution Preparation: To minimize variability in your experiments regardless of the polymorphic form, establish a rigorous and consistent solubilization protocol. For example, always sonicate for a fixed duration at a controlled temperature to ensure complete dissolution before use.
-
Consult the Supplier: Contact the supplier's technical support and request the Certificate of Analysis for each batch. Inquire if they have data on the polymorphic form of the supplied material.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides clear, concise answers to broader questions about the properties and formulation of this compound.
1. What are the basic physicochemical properties of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of the enzyme dopamine β-hydroxylase. Its key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 5-(Aminomethyl)-1-[(2S)-5,7-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-1,3-dihydro-2H-imidazole-2-thione hydrochloride | |
| Molecular Formula | C₁₄H₁₅F₂N₃S · HCl | |
| Molecular Weight | 331.81 g/mol | |
| CAS Number | 170151-24-3 | |
| Appearance | Crystalline solid |
2. What is the known solubility profile of this compound?
The solubility is a key challenge. It is poorly soluble in aqueous solutions at neutral pH but shows good solubility in some organic solvents.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ~2 mg/mL up to 100 mM (33.18 mg/mL) | |
| DMF | ~10 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Note: The range in reported DMSO solubility may be due to factors like the use of fresh, anhydrous DMSO, as moisture can reduce solubility.
3. Why is developing an oral formulation for this compound so challenging?
The primary challenge is its poor aqueous solubility, which likely classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability if not formulated properly.
The formulation must overcome this fundamental hurdle to present the drug to the intestinal wall in a dissolved state, ready for absorption.
Caption: The core formulation challenge for Nepicastat HCl.
4. What are the recommended strategies for developing an effective oral formulation?
Given its poor solubility, advanced formulation strategies are required. The choice depends on the desired dosage, release profile, and other factors, but here are the most promising avenues:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles. According to the Noyes-Whitney equation, this leads to a proportional increase in dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate. This is a powerful technique for BCS Class II compounds.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. These formulations consist of oils, surfactants, and cosolvents that, upon contact with gastrointestinal fluids, spontaneously form a fine oil-in-water emulsion, keeping the drug solubilized for absorption.
-
pH-Modified Formulations: Incorporating acidic excipients into the formulation can create an acidic microenvironment around the drug particle upon ingestion, promoting its dissolution in the higher pH environment of the intestine.
Caption: Key formulation strategies for Nepicastat HCl.
5. How can I quantify this compound in plasma or other biological matrices?
For pharmacokinetic studies, a robust analytical method is essential. The standard approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with tandem mass spectrometry (LC/MS/MS) for high sensitivity and selectivity. A validated LC/MS/MS method for quantifying Nepicastat in plasma has been successfully used in clinical trials, with a linear quantitation range of 0.5–500 ng/mL. Developing such a method requires careful optimization of the mobile phase, column chemistry, and extraction procedure to ensure accuracy and precision.
Navigating the Nuances of Nepicastat Hydrochloride: A Technical Guide to Consistent Experimental Outcomes
Welcome to the technical support center for Nepicastat hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent and selective dopamine β-hydroxylase (DBH) inhibitor in their experiments. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and ultimately minimize variability in your results, ensuring the integrity and reproducibility of your data. This compound is a powerful tool, and understanding its intricacies is paramount to harnessing its full potential.
The Challenge of Variability with this compound
This compound, a selective inhibitor of dopamine β-hydroxylase (DBH), plays a critical role in modulating catecholamine levels by decreasing norepinephrine and increasing dopamine.[1] This mechanism of action makes it a valuable compound for research in cardiovascular diseases, substance use disorders, and neurodegenerative conditions.[2][3] However, like many enzyme inhibitors, experimental results with this compound can be subject to variability. This variability can stem from a multitude of factors, including the inherent biological complexity of the systems being studied, as well as subtle nuances in experimental design and execution. One study, for instance, reported a high degree of variability in DβH activity in the rat left ventricle and kidney, which made it challenging to directly correlate the inhibitor's effects with tissue-specific catecholamine levels.[4][5]
This guide will provide a structured approach to addressing these challenges, moving from foundational knowledge to specific troubleshooting scenarios.
Mechanism of Action: A Visual Overview
To effectively troubleshoot, a clear understanding of Nepicastat's mechanism of action is essential. The following diagram illustrates the biochemical pathway affected by Nepicastat.
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Preparation and Handling
Q1: My this compound is not dissolving properly. What could be the issue and how can I resolve it?
A1: Solubility issues are a common source of variability. This compound is soluble in DMSO to 100 mM and in water up to 15 mg/mL, though warming may be required for the latter.[6]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure you are using fresh, anhydrous DMSO. Moisture-contaminated DMSO can significantly reduce the solubility of many compounds, including this compound.[1]
-
Gentle Warming: If dissolving in aqueous solutions, gentle warming can aid dissolution. However, avoid excessive heat which could lead to degradation.
-
Sonication: Brief sonication can also help to break up aggregates and facilitate dissolution.
-
Fresh Preparations: For in vivo studies, it is highly recommended to prepare solutions fresh on the day of the experiment.[7] If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][8]
-
Q2: I am observing precipitation of the compound in my cell culture media. Why is this happening?
A2: Precipitation in aqueous media can occur due to the compound's solubility limits being exceeded, or interactions with media components.
-
Causality and Prevention:
-
Final Concentration: The final concentration of DMSO in your culture media should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation.
-
Serum Interactions: Proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their availability and solubility. Consider reducing the serum concentration if possible, or performing a preliminary test to assess the compound's stability in your specific media formulation.
-
In Vitro Experiments
Q3: My in vitro enzyme inhibition assay is showing inconsistent IC50 values for this compound.
A3: Variability in IC50 values often points to inconsistencies in the assay setup. Nepicastat is a potent inhibitor with reported IC50 values around 8.5-9.0 nM for bovine and human DBH, respectively.[1][9][10]
-
Self-Validating Protocol Checklist:
-
Enzyme Activity: Ensure the DBH enzyme is active and used within its linear range. Run a positive control with a known substrate and no inhibitor to confirm enzyme activity.[11]
-
Substrate Concentration: The concentration of the substrate (e.g., tyramine) should be appropriate for the assay. A common practice is to use a substrate concentration close to its Km value.[11]
-
Incubation Times: Adhere to consistent incubation times for the enzyme with the inhibitor before adding the substrate, and for the enzymatic reaction itself.[12]
-
Buffer Conditions: Verify that the pH and ionic strength of your assay buffer are optimal for DBH activity.[11]
-
Controls: Always include a "no enzyme" control to check for background signal and a "no inhibitor" control (vehicle only) to establish 100% enzyme activity.[11]
-
Q4: I am seeing off-target effects in my cell-based assays. Is this compound not as selective as claimed?
A4: this compound is known for its high selectivity for DBH over numerous other enzymes and receptors.[1][10] However, at very high concentrations, any inhibitor may exhibit off-target effects.[13]
-
Experimental Considerations:
-
Dose-Response Curve: Perform a full dose-response curve to determine the optimal concentration range for DBH inhibition without inducing non-specific effects.
-
Literature Review: Consult the literature for concentrations used in similar experimental systems to guide your dose selection.
-
Counter-Screening: If off-target effects are suspected, consider using a structurally unrelated DBH inhibitor as a comparator or employing molecular techniques like siRNA to validate that the observed phenotype is indeed due to DBH inhibition.
-
In Vivo Experiments
Q5: I am observing high variability in the cardiovascular effects of this compound in my rodent model.
A5: In vivo experiments are inherently more complex, with numerous physiological factors contributing to variability.
-
Key Factors to Control:
-
Animal Strain and Health: Ensure that all animals are of the same strain, age, and sex, and are free from underlying health issues.
-
Dosing and Administration: The route and timing of administration should be consistent. For oral administration, ensure accurate gavage technique. The dose-dependency of Nepicastat's effects has been well-documented.[10][14]
-
Acclimatization: Allow sufficient time for animals to acclimatize to their housing and any experimental apparatus (e.g., telemetry implants) to minimize stress-induced physiological changes.
-
Diet and Environment: Maintain a consistent diet and a controlled environment (light-dark cycle, temperature, humidity).
-
Q6: The changes in central and peripheral catecholamine levels in my study are not consistent.
A6: This can be due to the pharmacokinetic properties of this compound and the specific tissues being analyzed.
-
Scientific Rationale:
-
Blood-Brain Barrier Penetration: this compound can cross the blood-brain barrier, leading to effects in the central nervous system.[8][9] However, the extent and rate of penetration can vary between individual animals.
-
Tissue-Specific DBH Activity: As previously mentioned, the baseline activity and susceptibility of DBH to inhibition can differ between tissues, leading to varied responses.[4][5]
-
Timing of Sample Collection: The pharmacokinetics of Nepicastat will dictate the optimal time point for observing maximal effects on catecholamine levels. A time-course study may be necessary to determine this in your specific model.
-
Standardized Experimental Protocols
To aid in achieving reproducible results, we provide the following standardized protocols for key experiments.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder using a calibrated analytical balance. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro DBH Inhibition Assay
-
Reagents: Purified DBH enzyme, appropriate assay buffer, substrate (e.g., tyramine), this compound stock solution, detection reagents.
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer). b. In a microplate, add the diluted inhibitor or vehicle control. c. Add the DBH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate. e. Incubate for a fixed period, ensuring the reaction remains in the linear phase. f. Stop the reaction and proceed with the detection method (e.g., spectrophotometry, fluorometry) to measure the product formation. g. Calculate the percent inhibition for each concentration and determine the IC50 value.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting unexpected results in your this compound experiments.
Caption: A systematic workflow for troubleshooting Nepicastat experiments.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (bovine DBH) | 8.5 nM | [1][9][10] |
| IC50 (human DBH) | 9.0 nM | [1][9][10] |
| Solubility in DMSO | up to 100 mM | [6] |
| Storage Temperature | -20°C | [6] |
Conclusion
By understanding the underlying principles of this compound's function and proactively addressing potential sources of variability, researchers can enhance the reliability and reproducibility of their experimental data. This guide provides a framework for a systematic and informed approach to working with this potent DBH inhibitor. Should you have further questions, consulting the primary literature and reaching out to technical support specialists is always recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. How to Use Inhibitors [sigmaaldrich.com]
- 14. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Nepicastat Hydrochloride's Impact on Locomotor Activity in Rats
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the impact of Nepicastat hydrochloride on locomotor activity in rats. Nepicastat is a potent and selective inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[1][2][3] This mechanism of action leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in both central and peripheral tissues.[1][4][5] The resulting shift in catecholamine balance can have nuanced effects on behavior, including locomotor activity. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you design robust experiments, troubleshoot common issues, and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on spontaneous locomotor activity in rats?
A1: The effect of Nepicastat on spontaneous locomotor activity in rats is highly dose-dependent.
-
Low to Moderate Doses (approx. 5-50 mg/kg, i.p.): At these doses, multiple studies have reported no significant alteration in spontaneous or novelty-induced locomotor activity.[6][7] This is a critical point, as it suggests that at doses effective in modulating reward-seeking behaviors (e.g., for cocaine or alcohol), Nepicastat does not appear to have a confounding sedative or stimulant effect.[6][8][9]
-
High Doses (approx. 100 mg/kg, i.p.): At higher doses, Nepicastat has been shown to suppress or blunt exploratory and locomotor activity.[6][7] This is an important consideration for dose-response studies, as a reduction in locomotion could be misinterpreted as an anxiolytic-like effect or a primary effect on motivation when it may be a non-specific motor impairment. One study noted visible motor abnormalities like crawling and immobility at a chronic high dose of 25 mg/kg.[10]
Expert Insight: It is crucial to establish a full dose-response curve for locomotor activity in your specific rat strain and experimental conditions before proceeding with more complex behavioral assays. This will help you select a dose that is active in your primary endpoint without producing confounding effects on locomotion.
Q2: How does Nepicastat's mechanism of action relate to its effects on locomotion?
A2: Nepicastat's impact on locomotion is a direct consequence of its inhibition of dopamine β-hydroxylase (DBH).
-
Dopamine (DA) Increase: By blocking the conversion of dopamine to norepinephrine, Nepicastat elevates dopamine levels.[1][4] Dopamine in brain regions like the nucleus accumbens is a key regulator of locomotor activity.[11] An increase in dopamine would generally be expected to increase locomotion.
-
Norepinephrine (NE) Decrease: Conversely, the reduction in norepinephrine can have opposing effects. Norepinephrine is involved in arousal and attention. While some DBH inhibitors have been shown to reduce locomotor activity, the overall effect of Nepicastat appears to be a balance between the increase in dopamine and the decrease in norepinephrine.[12][13]
The net effect on locomotion is therefore not straightforward and depends on the dose and the specific balance of these neurotransmitters in relevant brain circuits.
Troubleshooting Guide
Problem 1: I am observing a significant decrease in locomotor activity at a dose of Nepicastat I expected to be behaviorally active but not sedative (e.g., 50 mg/kg).
Possible Causes & Solutions:
-
Rat Strain and Age: Different rat strains (e.g., Sprague-Dawley vs. Wistar) can have different sensitivities to pharmacological agents. Age can also be a factor.
-
Solution: Ensure you are using a consistent strain and age across your experiments. If you are the first to test Nepicastat in a particular strain, a thorough dose-response is essential.
-
-
Habituation Procedures: Insufficient habituation to the testing environment can lead to high initial activity that may be more sensitive to drug effects.
-
Solution: Implement a consistent habituation period for all animals in the testing room (e.g., 30-60 minutes) and to the testing chambers themselves before the first trial.[14]
-
-
Drug Formulation and Administration: The vehicle used, route of administration, and injection stress can all influence locomotor activity.
-
Solution: Ensure your vehicle is inert and does not affect locomotion on its own. Use a consistent administration route and volume. Handle animals gently to minimize stress.
-
-
Time Course of Drug Action: The timing of your locomotor assessment relative to Nepicastat administration is critical.
-
Solution: Conduct a time-course study to determine the peak effect of your chosen dose on brain catecholamine levels and locomotor activity. Most studies test 1.5 to 2 hours after intraperitoneal injection.[7]
-
Problem 2: I am seeing highly variable locomotor activity data between my Nepicastat-treated rats.
Possible Causes & Solutions:
-
Environmental Factors: Even subtle changes in lighting, noise, or temperature in the testing room can affect rodent activity.
-
Solution: Maintain a controlled and consistent testing environment.[14] Use a dedicated, quiet room for behavioral testing.
-
-
Circadian Rhythms: Rodents are nocturnal, and their baseline activity levels fluctuate significantly depending on the time of day.
-
Solution: Conduct all behavioral testing at the same time during the animals' dark cycle (or a consistent time in the light cycle if justified).
-
-
Order of Testing: The order in which animals are tested can introduce variability due to factors like experimenter fatigue or accumulating odors in the testing arena.
-
Solution: Counterbalance the testing order of your treatment groups. Thoroughly clean the locomotor activity chambers between each animal with a suitable disinfectant.[14]
-
Problem 3: My results are contradictory to published literature. I am seeing an increase in locomotor activity.
Possible Causes & Solutions:
-
Off-Target Effects or Interactions: While Nepicastat is highly selective for DBH, at very high doses or in specific contexts, off-target effects cannot be entirely ruled out.[1] Consider potential interactions with other administered substances.
-
Solution: Review your dosing and ensure it is within the published range. If co-administering other drugs, research any potential pharmacokinetic or pharmacodynamic interactions. For instance, Nepicastat can potentiate the effects of psychostimulants like cocaine on dopamine release in the prefrontal cortex.[15][16]
-
-
Apparatus and Measurement Parameters: The size of the open field, the type of tracking system (e.g., infrared beams vs. video tracking), and the specific parameters being measured (e.g., total distance, rearing, center time) can all influence the results.[17][18]
-
Solution: Clearly define and report your apparatus and all measured parameters. An increase in one measure (e.g., rearing) might not be reflected in another (e.g., horizontal locomotion).
-
Experimental Protocols & Data Presentation
Protocol: Assessing the Impact of Nepicastat on Novelty-Induced Locomotor Activity
This protocol is designed to determine the dose-dependent effects of Nepicastat on locomotor activity in a novel environment.
1. Animals:
-
Male Sprague-Dawley rats (250-300g). House in a temperature- and humidity-controlled vivarium with a 12:12-h light-dark cycle, with food and water available ad libitum.
2. Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 40 cm), equipped with an automated infrared beam tracking system or an overhead video camera and tracking software.[14][18]
3. Drug Preparation:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline or a suspension with 0.5% methylcellulose). Prepare fresh daily.
4. Experimental Procedure:
-
Habituation: Transport rats to the testing room at least 60 minutes before the experiment begins to allow for acclimation.
-
Dosing: Administer Nepicastat (e.g., 0, 5, 50, 100 mg/kg, i.p.) or vehicle. The injection volume should be consistent (e.g., 1 ml/kg).
-
Pre-treatment Interval: Return the rat to its home cage for a pre-treatment period (e.g., 120 minutes).[7]
-
Testing: Place the rat in the center of the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze key locomotor parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Analyze data in time bins (e.g., 5-minute intervals) to assess the time course of any effects.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the likely dose-dependent effects of Nepicastat on locomotor activity based on published findings.
| Dose of Nepicastat (mg/kg, i.p.) | Expected Effect on Locomotor Activity | Key Findings from Literature |
| 5 | No significant effect | Had no effect on novelty-induced locomotion.[7] |
| 50 | No significant effect | Did not alter spontaneous locomotor activity when given alone or in combination with alcohol.[6][9] Was also found to have no effect on novelty-induced locomotion.[7] |
| 100 | Significant Decrease | Significantly suppressed exploratory behavior and novelty-induced locomotion, particularly in the initial phase of testing.[6][7] |
Visualizations
Signaling Pathway: Nepicastat's Mechanism of Action
Experimental Workflow: Troubleshooting Locomotor Activity Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nepicastat - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dopamine β-hydroxylase inhibitor, nepicastat, suppresses chocolate self-administration and reinstatement of chocolate seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine β-hydroxylase inhibitor, nepicastat, reduces different alcohol-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Locomotor activity - Wikipedia [en.wikipedia.org]
- 12. Dopamine-beta-hydroxylase inhibitors, feeding and locomotor activity: reinstatement of feeding following central norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proceedings: Reduction of locomotor activity in mice by dopamine-beta-hydroxylase inhibitors--evidence against the involvement of non-specific irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 18. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
Nepicastat hydrochloride clinical trial adverse events
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Nepicastat hydrochloride (SYN-117, RS-25560-197). This document is designed for researchers, scientists, and drug development professionals utilizing this potent dopamine β-hydroxylase (DBH) inhibitor in their experiments. Our goal is to provide you with the in-depth technical and practical insights needed to anticipate, troubleshoot, and correctly interpret experimental outcomes.
Section 1: Foundational Principles - Mechanism and Clinical Synopsis
Understanding the core mechanism of Nepicastat is fundamental to designing robust experiments and interpreting results. Nepicastat's effects, both therapeutic and adverse, are directly linked to its modulation of the catecholamine synthesis pathway.
Q1: What is the precise mechanism of action for this compound?
Nepicastat is a potent, selective, and orally bioavailable inhibitor of dopamine β-hydroxylase (DBH).[1][2] DBH is the enzyme responsible for the conversion of dopamine into norepinephrine (noradrenaline) within the synaptic vesicles of noradrenergic neurons and the adrenal medulla.[3][4][5]
Causality of Experimental Choices: By inhibiting DBH, Nepicastat is designed to decrease the synthesis and subsequent release of norepinephrine, a key neurotransmitter involved in the "fight-or-flight" response, arousal, and stress.[6][7] A direct and expected consequence of this inhibition is an accumulation of the precursor, dopamine.[4] This dual action—decreasing norepinephrine while increasing dopamine—is the central hypothesis behind its investigation for conditions associated with heightened sympathetic activity, such as congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[3][4]
Diagram: Nepicastat's Site of Action in Catecholamine Synthesis
Caption: Nepicastat inhibits DBH, blocking dopamine's conversion to norepinephrine.
Q2: What adverse events have been observed in human clinical trials of Nepicastat?
Across various clinical trials, Nepicastat has generally been reported as well-tolerated.[3] For instance, in a study involving participants with cocaine use disorder, there were no significant differences in adverse events observed after co-administration of Nepicastat and cocaine versus cocaine alone.[8][9] This study concluded that Nepicastat is safe when co-administered with cocaine.[8][9]
However, the mechanism of action itself points to potential, predictable side effects. Any intervention that lowers systemic norepinephrine levels can, in theory, lead to symptoms associated with reduced sympathetic tone. This is analogous to the clinical picture of congenital DBH deficiency, which is characterized by severe orthostatic hypotension, droopy eyelids (ptosis), and nasal stuffiness.[10][11][12]
While severe adverse events were not a prominent feature in Nepicastat trials, researchers should be aware of these mechanism-based theoretical risks when designing animal studies.
Table 1: Summary of Nepicastat Clinical Trial Findings on Safety
| Clinical Trial Focus | Population | Key Safety/Adverse Event Findings | Citation(s) |
| Cocaine Use Disorder | Non-treatment seeking participants with cocaine use disorder | Well-tolerated; no differences in adverse events observed after Nepicastat plus cocaine vs. cocaine alone. | [8][9][13] |
| Congestive Heart Failure | N/A (Pre-clinical and early clinical focus) | Appears to be well tolerated. | [3] |
| Post-Traumatic Stress Disorder (PTSD) | OIF/OEF Veterans | No significant differences in adverse events were observed in some studies with healthy adults. The Phase 2 trial in veterans was completed, but development was discontinued as it was not effective in relieving symptoms compared to placebo. | [3][14][15] |
Expert Insight: The discontinuation of Nepicastat for PTSD was due to a lack of efficacy compared to placebo, not due to a poor safety profile.[3] This is a critical distinction for researchers; the compound's mechanism is well-validated, but its therapeutic application in this context was not successful.
Section 2: Troubleshooting Guide for Pre-clinical Researchers
This section addresses specific, practical issues that may arise during your experiments, linking them back to the compound's chemical properties and physiological effects.
Part A: In Vitro & Analytical Challenges
Q3: My this compound is not dissolving as expected. What is the correct procedure?
This is a common issue often related to solvent choice and handling.
Root Cause Analysis: this compound has specific solubility properties. While readily soluble in DMSO, its solubility in aqueous buffers is limited. Furthermore, DMSO is hygroscopic (absorbs moisture from the air), and "wet" DMSO can significantly reduce the solubility of many compounds, including this compound.[16]
Troubleshooting Protocol:
-
Prioritize Fresh, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container. For best results, use a bottle that has been opened recently or aliquot DMSO into smaller, tightly sealed vials upon first opening.
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution in DMSO. Commercial suppliers confirm solubility up to 100 mM in DMSO.[2]
-
Sonication: If crystals are visible, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to aid dissolution.
-
Serial Dilution: For your final working concentration in aqueous media (e.g., cell culture media), perform a serial dilution from your DMSO stock. Crucially, the final concentration of DMSO in your assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts or toxicity.
-
Confirm with a Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your Nepicastat-treated samples.
Q4: I'm observing potential off-target effects in my model. How selective is Nepicastat?
Nepicastat is considered highly selective for dopamine β-hydroxylase.
Evidence of Selectivity: Studies have shown that Nepicastat has negligible affinity for at least twelve other enzymes and thirteen neurotransmitter receptors, with IC50 or Ki values greater than 10 µM for these other targets.[4][16][17] Its potent inhibitory activity is focused on DBH, with an IC50 of approximately 9.0 nM for the human enzyme.[1][4][16][17]
Emerging Research & Verification: Despite its high selectivity, recent research has explored other potential biological activities. One study found that Nepicastat can interact with and inhibit acetylcholinesterase (AChE).[18]
Self-Validation Protocol: If you suspect off-target effects are confounding your results, consider the following controls:
-
Use a Structurally Unrelated DBH Inhibitor: Compare the effects of Nepicastat with another DBH inhibitor, such as Etamicastat, to see if the observed effect is class-specific.
-
Rescue Experiment: In a cell-based model, if the observed phenotype is due to DBH inhibition, you may be able to partially rescue it by adding exogenous norepinephrine to the culture medium.
-
Test for AChE Inhibition: If your experimental system is sensitive to cholinergic modulation, you can directly test for this off-target effect using a standard acetylcholinesterase activity assay kit.
Part B: In Vivo & Pre-clinical Challenges
Q5: My animals appear sedated or lethargic after dosing. Is this a side effect or a desired outcome?
This is a critical question of interpretation, directly related to Nepicastat's primary mechanism of action.
Root Cause Analysis: The lethargy or reduced activity you observe is likely a manifestation of the intended pharmacology—a reduction in central and peripheral norepinephrine. Norepinephrine is critical for maintaining arousal, attention, and blood pressure.[7] A significant reduction can lead to decreased locomotor activity or even orthostatic hypotension, which could present as dizziness or an unwillingness to move in an animal model.[10] In one study, a high dose of Nepicastat (100 mg/kg) was found to blunt novelty-induced locomotor activity in rats, while lower doses (5 and 50 mg/kg) did not.[6][19][20]
Troubleshooting & Disambiguation Workflow:
Diagram: Workflow for Investigating Sedation-like Effects
Caption: A step-by-step guide to differentiating therapeutic vs. adverse effects.
Q6: How can I confirm that Nepicastat is working as expected in my animal model?
Confirmation of target engagement is essential for validating your experimental model and results.
Protocol for Biomarker Analysis:
-
Study Design: Dose animals (e.g., spontaneously hypertensive rats are a common model) with Nepicastat or vehicle control.[4][21] Dosing regimens from literature often involve oral administration (p.o.) over several days.[4]
-
Sample Collection: At a predetermined time point post-dosing (e.g., guided by pharmacokinetic data if available), collect relevant samples. Blood (for plasma) and tissues (e.g., heart ventricle, cerebral cortex, mesenteric artery) are commonly used.[1][4]
-
Sample Processing: Process blood to plasma and snap-freeze tissues in liquid nitrogen. Store all samples at -80°C until analysis.
-
Catecholamine Quantification: The gold-standard method for analysis is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This technique is sensitive enough to accurately quantify dopamine and norepinephrine levels.
-
Expected Outcome: Compared to the vehicle control group, animals treated with Nepicastat should exhibit a statistically significant decrease in norepinephrine levels and a corresponding increase in dopamine levels in the analyzed samples.[4] This provides direct evidence that DBH has been successfully inhibited.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the IC50 of Nepicastat?
-
Q: Can Nepicastat cross the blood-brain barrier (BBB)?
-
Q: What is the typical storage condition for this compound?
-
A: The solid powder form should be stored at -20°C.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q: Why would a DBH inhibitor be useful for cocaine addiction?
-
A: Norepinephrine is heavily implicated in the relapse-like behavior associated with cocaine addiction.[6] By reducing norepinephrine synthesis, Nepicastat was shown in animal models to attenuate relapse triggered by stress, drug-associated cues, and cocaine itself, making it a promising therapeutic candidate.[6][7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 6. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment for cocaine addiction targets relapse [news.emory.edu]
- 8. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine Beta-Hydroxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Orphanet: Dopamine beta-hydroxylase deficiency [orpha.net]
- 12. Dopamine beta-hydroxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. S-EPMC4777897 - Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder. - OmicsDI [omicsdi.org]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Nepicastat for Posttraumatic Stress Disorder (PTSD) in OIF/OEF Veterans [ctv.veeva.com]
- 16. selleckchem.com [selleckchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of Nepicastat Hydrochloride and Etamicastat in Preclinical Cardiovascular Models
A Senior Application Scientist's Guide to Two Key Dopamine β-Hydroxylase Inhibitors
In the landscape of cardiovascular research, particularly in the context of hypertension and heart failure, modulating the sympathetic nervous system remains a cornerstone of therapeutic strategy. Overactivation of this system is a well-established contributor to the pathophysiology of these conditions.[1][2][3] Dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine, presents a compelling target for intervention.[1][4] By inhibiting DBH, it is possible to decrease norepinephrine levels while simultaneously increasing dopamine, offering a dual mechanism for sympathomodulation.[1]
This guide provides an in-depth comparison of two prominent DBH inhibitors, Nepicastat hydrochloride and etamicastat, focusing on their performance in preclinical cardiovascular models. We will delve into their mechanisms of action, compare their efficacy in hypertension and heart failure models, and provide detailed experimental protocols for researchers looking to evaluate these or similar compounds.
Mechanism of Action: A Tale of Two Inhibitors
Both nepicastat and etamicastat are potent, reversible inhibitors of dopamine β-hydroxylase.[5] They act by binding to the enzyme and preventing it from catalyzing the final step in norepinephrine synthesis.[5] This leads to a reduction in norepinephrine availability in sympathetic nerve terminals and a concurrent increase in dopamine levels.[1][6] The elevated dopamine can exert beneficial effects on renal function, further contributing to cardiovascular health.[1]
While both compounds share this fundamental mechanism, a critical distinction lies in their ability to cross the blood-brain barrier. Nepicastat has been shown to decrease norepinephrine levels in both peripheral tissues and the central nervous system (CNS).[7][5] In contrast, etamicastat is a peripherally selective DBH inhibitor, with studies showing it does not significantly affect catecholamine levels in the brain.[5] This difference has significant implications for their potential therapeutic applications and side effect profiles.
Figure 1: Signaling pathway of DBH inhibition by Nepicastat and Etamicastat.
Performance in Preclinical Cardiovascular Models
The efficacy of both nepicastat and etamicastat has been evaluated in various animal models of cardiovascular disease, primarily in spontaneously hypertensive rats (SHRs) and in canine models of heart failure.
Hypertension Models
In spontaneously hypertensive rats, both compounds have demonstrated the ability to significantly lower blood pressure.[8][5][9]
Nepicastat:
-
In conscious, unrestrained, telemetry-implanted SHRs, nepicastat administered for 30 days produced dose-dependent decreases in mean arterial blood pressure, with a peak decrease of 42 mm Hg at the highest dose, without causing reflex tachycardia.[8]
-
Acute oral administration of nepicastat attenuated the pressor and positive chronotropic responses to preganglionic sympathetic nerve stimulation in pithed SHRs.[8]
Etamicastat:
-
Chronic administration of etamicastat (10 mg/kg/day) in the drinking water of SHRs for 35 weeks resulted in a sustained reduction in systolic and diastolic blood pressure, with mean decreases of 37 and 32 mm Hg, respectively.[9] This effect was reversible upon discontinuation of the treatment.[9]
-
Importantly, etamicastat did not alter blood pressure or heart rate in normotensive Wistar-Kyoto rats, suggesting a targeted effect in hypertensive states.[9]
-
Combination therapy studies have shown that etamicastat can amplify the antihypertensive effects of other classes of drugs, including ACE inhibitors and angiotensin II receptor blockers.[2][3]
| Compound | Animal Model | Dose and Duration | Key Findings on Blood Pressure | Heart Rate Effect | Reference |
| Nepicastat | Spontaneously Hypertensive Rats (SHRs) | 30 and 100 mg/kg/day for 30 days | Dose-dependent decrease in mean arterial pressure (peak 42 mmHg) | No reflex tachycardia | [8] |
| Etamicastat | Spontaneously Hypertensive Rats (SHRs) | 10 mg/kg/day for 35 weeks | Sustained decrease in systolic (37 mmHg) and diastolic (32 mmHg) BP | No change in heart rate | [9] |
| Etamicastat | Dopamine D2 Receptor-Deficient Mice | 10 mg/kg/day in drinking water | Normalized increased blood pressure | Not specified | [6] |
Heart Failure Models
The ability of these DBH inhibitors to modulate sympathetic drive makes them particularly interesting for heart failure, where chronic sympathetic activation is detrimental.[1]
Nepicastat:
-
In a canine model of heart failure induced by intracoronary microembolization, long-term therapy with a low dose of nepicastat prevented the progression of left ventricular dysfunction and remodeling.[10]
-
Nepicastat normalized the transmyocardial norepinephrine balance, which is a key indicator of cardiac sympathetic activity.[1][10]
-
The addition of an ACE inhibitor (enalapril) to nepicastat therapy resulted in a greater improvement in left ventricular systolic function.[10]
Etamicastat:
-
While most published data for etamicastat focuses on hypertension, its mechanism of action as a peripheral DBH inhibitor suggests potential benefits in heart failure by reducing cardiac norepinephrine levels without the central effects of nepicastat.[5]
| Compound | Animal Model | Key Findings on Cardiac Function | Reference |
| Nepicastat | Dogs with Chronic Heart Failure | Prevented progressive left ventricular dysfunction and remodeling. | [10] |
| Nepicastat | Dogs with Chronic Heart Failure | In combination with enalapril, afforded a greater increase in LV systolic function. | [10] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate the cardiovascular effects of DBH inhibitors.
In Vivo Cardiovascular Telemetry in Rodent Models
This protocol allows for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, providing high-quality, long-term data without the confounding effects of anesthesia or restraint.
Objective: To assess the chronic effects of a test compound on blood pressure and heart rate.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or other appropriate rodent model.
-
Telemetry transmitters (e.g., from Data Sciences International).
-
Surgical instruments for implantation.
-
Receivers and data acquisition system.
-
Test compound (Nepicastat or Etamicastat) and vehicle.
Procedure:
-
Transmitter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the telemetry transmitter into the peritoneal cavity.
-
Insert the blood pressure catheter into the abdominal aorta and secure it.
-
Close the incisions and allow the animal to recover for at least one week before starting the experiment.
-
-
Baseline Recording:
-
House the animals individually in cages placed on top of the telemetry receivers.
-
Record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable baseline.
-
-
Compound Administration:
-
Administer the test compound and vehicle to the respective groups. Administration can be via oral gavage, in drinking water, or mixed with food, depending on the experimental design.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for the duration of the study.
-
Analyze the data by calculating hourly or daily averages for systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Compare the changes from baseline in the treated groups to the vehicle-treated control group.
-
Figure 2: Experimental workflow for in vivo cardiovascular telemetry.
Non-Invasive Assessment of Cardiac Function using Echocardiography
Echocardiography is a powerful tool for serially evaluating cardiac structure and function in small animals.
Objective: To assess the effects of a test compound on cardiac dimensions, systolic function, and diastolic function.
Materials:
-
High-frequency ultrasound system with a small animal probe.
-
Anesthesia machine with isoflurane.
-
Warming pad to maintain body temperature.
-
ECG and temperature monitoring.
Procedure:
-
Animal Preparation:
-
Lightly anesthetize the animal with isoflurane to minimize cardiodepressant effects.
-
Shave the chest area to ensure good probe contact.
-
Position the animal in a supine or left lateral position on a warming pad.
-
-
Image Acquisition:
-
Acquire two-dimensional (2D) images in both parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.
-
Acquire Doppler images of mitral inflow to assess diastolic function.
-
-
Data Analysis:
-
From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate fractional shortening (FS) and ejection fraction (EF) as indices of systolic function.
-
From the Doppler images, measure the early (E) and late (A) diastolic filling velocities and calculate the E/A ratio to assess diastolic function.
-
Compare these parameters between treatment and control groups over time.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and etamicastat are valuable research tools for investigating the role of the sympathetic nervous system in cardiovascular disease. The choice between them will largely depend on the specific research question.
-
Nepicastat , with its ability to penetrate the CNS, is suitable for studies where both central and peripheral sympathetic modulation is desired. This could be particularly relevant in conditions where central sympathetic outflow is a key driver of the pathology.
-
Etamicastat , as a peripherally selective inhibitor, offers the advantage of isolating the effects of peripheral DBH inhibition. This makes it an excellent tool for studies aiming to understand the specific contribution of peripheral norepinephrine to cardiovascular disease, without the confounding effects of central nervous system activity.
The experimental data clearly demonstrates the potential of DBH inhibition as a therapeutic strategy. Further research utilizing these compounds will undoubtedly continue to shed light on the intricate role of the sympathetic nervous system in cardiovascular health and disease.
References
- 1. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effect of etamicastat in dopamine D2 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained high blood pressure reduction with etamicastat, a peripheral selective dopamine β-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of dopamine beta-hydroxylase inhibition with nepicastat on the progression of left ventricular dysfunction and remodeling in dogs with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Nepicastat Hydrochloride Efficacy Using Dopamine β-Hydroxylase Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of experimental approaches to validate the efficacy and specificity of Nepicastat hydrochloride, a potent inhibitor of dopamine β-hydroxylase (DBH). By leveraging DBH knockout (Dbh-/-) mice as a negative control, researchers can unequivocally demonstrate that the pharmacological effects of Nepicastat are directly mediated through the inhibition of its intended target.
This compound is a selective and potent inhibitor of DBH, the enzyme responsible for the conversion of dopamine to norepinephrine.[1][2] This mechanism of action leads to reduced norepinephrine levels and a concurrent increase in dopamine levels in tissues with noradrenergic neurons.[3][4] Due to its role in modulating catecholamine levels, Nepicastat has been investigated for its therapeutic potential in conditions associated with sympathetic nervous system overactivity, such as hypertension, congestive heart failure, and substance use disorders.[1][5]
The use of DBH knockout mice provides an elegant and powerful tool for in vivo validation of DBH inhibitors like Nepicastat.[6][7] These mice lack the DBH enzyme and, consequently, cannot produce norepinephrine, leading to a unique physiological and neurochemical profile.[6][8] By comparing the effects of Nepicastat in wild-type mice with its lack of effect in DBH knockout mice, researchers can definitively attribute the observed pharmacological responses to the inhibition of DBH.[7][9]
Experimental Design: A Head-to-Head Comparison
A robust validation strategy involves a multi-faceted approach, assessing biochemical, physiological, and behavioral endpoints in both wild-type (WT) and DBH knockout (Dbh-/-) mice following Nepicastat administration.
Biochemical Validation: Quantifying the Target Engagement
The primary biochemical effect of Nepicastat is the alteration of dopamine and norepinephrine levels.[4] High-performance liquid chromatography with electrochemical detection (HPLC-ED) is the gold standard for quantifying these catecholamines in plasma and various tissues.[10][11]
Table 1: Hypothetical Catecholamine Levels in Brain Tissue Following Nepicastat Administration
| Genotype | Treatment | Dopamine (ng/g tissue) | Norepinephrine (ng/g tissue) | DA/NE Ratio |
| Wild-Type | Vehicle | 15 ± 2 | 300 ± 25 | 0.05 |
| Nepicastat (50 mg/kg) | 45 ± 5 | 100 ± 15 | 0.45 | |
| Dbh-/- | Vehicle | 150 ± 20 | < 5 (Below Limit of Detection) | > 30 |
| Nepicastat (50 mg/kg) | 155 ± 22 | < 5 (Below Limit of Detection) | > 31 |
Data are presented as mean ± SEM.
The expected outcome is a significant increase in the dopamine-to-norepinephrine ratio in wild-type mice treated with Nepicastat, reflecting DBH inhibition. In contrast, Nepicastat should have no effect on these already altered catecholamine levels in DBH knockout mice, as the target enzyme is absent.
Physiological Validation: Assessing Cardiovascular Effects
Given the role of norepinephrine in regulating cardiovascular function, a key physiological validation involves monitoring heart rate and blood pressure.[5] This can be achieved non-invasively in conscious mice using tail-cuff plethysmography or more comprehensively in anesthetized mice via cardiac catheterization.[12][13][14]
Table 2: Hypothetical Cardiovascular Parameters Following Nepicastat Administration
| Genotype | Treatment | Heart Rate (bpm) | Mean Arterial Pressure (mmHg) |
| Wild-Type | Vehicle | 550 ± 20 | 110 ± 5 |
| Nepicastat (50 mg/kg) | 500 ± 15 | 90 ± 4 | |
| Dbh-/- | Vehicle | 540 ± 25 | 105 ± 6 |
| Nepicastat (50 mg/kg) | 535 ± 20 | 103 ± 5 |
Data are presented as mean ± SEM.
In wild-type mice, Nepicastat is expected to cause a decrease in heart rate and blood pressure due to the reduction in sympathetic tone.[5] Conversely, these cardiovascular parameters should remain unchanged in DBH knockout mice treated with Nepicastat.
Behavioral Validation: Probing CNS-Mediated Effects
DBH inhibition has been shown to modulate various behaviors, including responses to psychostimulants and stressors.[7][15] Locomotor activity and stereotypy induced by cocaine are behavioral paradigms where DBH knockout mice show hypersensitivity.[6][16] Validating Nepicastat in this context can provide insights into its central nervous system effects.
Table 3: Hypothetical Cocaine-Induced Locomotor Activity Following Nepicastat Pre-treatment
| Genotype | Pre-treatment | Cocaine-Induced Locomotion (beam breaks/30 min) |
| Wild-Type | Vehicle | 5000 ± 400 |
| Nepicastat (50 mg/kg) | 7500 ± 600 | |
| Dbh-/- | Vehicle | 8000 ± 700 |
| Nepicastat (50 mg/kg) | 8100 ± 750 |
Data are presented as mean ± SEM.
Chronic inhibition of DBH with Nepicastat is expected to facilitate behavioral responses to cocaine in wild-type mice.[7][9] However, in DBH knockout mice, which already exhibit a heightened response to cocaine, Nepicastat should not produce any further potentiation.[7]
Visualizing the Experimental Logic
The following diagrams illustrate the core concepts behind this validation strategy.
References
- 1. Nepicastat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine beta-hydroxylase knockout mice have alterations in dopamine signaling and are hypersensitive to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dbh dopamine beta hydroxylase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Cardiac Stress Test Induced by Dobutamine and Monitored by Cardiac Catheterization in Mice [jove.com]
- 13. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiovascular Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic disruption of dopamine β-hydroxylase dysregulates innate responses to predator odor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Synergistic Potential of Nepicastat Hydrochloride and Enalapril in Cardiovascular Disease: A Comparative Guide for Researchers
For drug development professionals and researchers in the cardiovascular space, the quest for more effective therapeutic strategies is perpetual. While monotherapies have their place, combination therapies that target distinct but complementary pathological pathways offer a promising frontier. This guide provides an in-depth technical comparison of Nepicastat hydrochloride, a potent dopamine β-hydroxylase (DBH) inhibitor, and Enalapril, an established angiotensin-converting enzyme (ACE) inhibitor. We will explore the mechanistic rationale for their synergistic use, present supporting preclinical data, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.
Mechanistic Rationale: A Two-Pronged Assault on Cardiovascular Pathophysiology
The synergistic potential of Nepicastat and Enalapril stems from their ability to concurrently target two critical systems implicated in hypertension and heart failure: the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS).
Enalapril: The RAAS Antagonist
Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3] Enalaprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1] Furthermore, by reducing angiotensin II levels, enalapril also decreases aldosterone secretion, which in turn reduces sodium and water retention.[2][3]
This compound: The SNS Modulator
Nepicastat is a selective and potent inhibitor of dopamine β-hydroxylase (DBH), the enzyme that catalyzes the final step in the synthesis of norepinephrine from dopamine.[4][5][6][7] Overactivation of the SNS is a hallmark of many cardiovascular diseases, leading to increased heart rate, cardiac contractility, and peripheral vasoconstriction, all of which contribute to elevated blood pressure and cardiac workload. By inhibiting DBH, nepicastat reduces the biosynthesis of norepinephrine, thereby dampening sympathetic tone.[4][6][8] An interesting consequence of DBH inhibition is the potential for an increase in dopamine levels, which may have its own beneficial cardiovascular effects.[5][9]
The Synergistic Hypothesis
The combination of Nepicastat and Enalapril offers a logical and powerful approach to managing cardiovascular disease. While Enalapril mitigates the vasoconstrictive and volume-retaining effects of the RAAS, Nepicastat reduces the chronotropic and inotropic stress placed on the heart by the SNS. This dual blockade addresses both major pressor systems in the body. Preclinical evidence suggests that this combined approach is more effective than targeting either system alone.[4][10]
Caption: Dual blockade of RAAS and SNS pathways.
Comparative Preclinical Data
The following tables summarize key findings from preclinical studies evaluating the individual and combined effects of Nepicastat and Enalapril.
Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose | Peak Decrease in Mean Arterial Pressure (mmHg) | Reference |
| Nepicastat | 30 mg/kg/day | 20 | [11] |
| Nepicastat | 100 mg/kg/day | 42 | [11] |
| Nepicastat + Enalapril | 30 mg/kg/day + 1 mg/kg/day | >20 (Greater than Nepicastat alone) | [11] |
Data from Hegde et al., 1998. The study noted a "greater" effect for the combination but did not provide a specific numerical value in the abstract.
Table 2: Effects on Cardiac Function and Remodeling in a Canine Model of Heart Failure
| Parameter | Placebo | Low-Dose Nepicastat (0.5 mg/kg bid) | High-Dose Nepicastat (2 mg/kg bid) | Low-Dose Nepicastat + Enalapril (10 mg bid) |
| Change in LVEF (%) | -4 ± 1 | 0 ± 1 | -3 ± 2 | +4 ± 1 * |
| Change in LV End-Systolic Volume (ml) | +10 ± 2 | +1 ± 2 | +9 ± 4 | +1 ± 2 |
| Change in LV End-Diastolic Volume (ml) | +11 ± 3 | 0 ± 3 | +8 ± 5 | +1 ± 3 |
*Data are presented as change from baseline after 3 months of therapy. LVEF: Left Ventricular Ejection Fraction. p<0.05 vs. Placebo. Data from Sabbah et al., 2000.[10]
Table 3: Effects on Transmyocardial Norepinephrine (tNEPI) Levels in a Canine Model of Heart Failure
| Group | tNEPI (pg/mL) |
| Normal Dogs | 13 ± 14 |
| Placebo | 86 ± 20 |
| Low-Dose Nepicastat | 28 ± 4 |
| High-Dose Nepicastat | 3 ± 10 |
| Low-Dose Nepicastat + Enalapril | 39 ± 17 |
Data are from Sabbah et al., 2000.[10]
Experimental Protocols for Evaluating Synergy
To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.
In Vivo Hypertension Model: Spontaneously Hypertensive Rats (SHRs)
This model is ideal for studying the antihypertensive effects of drug combinations.
Caption: Workflow for SHR hypertension study.
Step-by-Step Protocol:
-
Animal Model: Utilize male Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.
-
Telemetry Implantation: For continuous and stress-free blood pressure monitoring, surgically implant telemetry transmitters.
-
Acclimatization and Baseline: Allow a 2-week recovery period post-surgery, followed by a 7-day baseline recording of cardiovascular parameters.
-
Randomization: Randomize animals into four groups: Vehicle control, Enalapril (e.g., 1 mg/kg/day), Nepicastat (e.g., 30 mg/kg/day), and the combination of both.
-
Drug Administration: Administer treatments daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Data Analysis: Analyze telemetry data to determine changes in mean arterial pressure, systolic and diastolic pressure, and heart rate.
Assessment of Cardiac Function: Echocardiography in Rats
Echocardiography is a non-invasive method to assess cardiac structure and function.[5][12][13]
Step-by-Step Protocol:
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position on a heated platform.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear transducer. Obtain two-dimensional images in both parasternal long-axis and short-axis views.
-
M-Mode Measurements: From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Functional Calculations: Calculate key functional parameters including:
-
Ejection Fraction (EF%): ([(LVIDd)^3 - (LVIDs)^3] / (LVIDd)^3) * 100
-
Fractional Shortening (FS%): ([LVIDd - LVIDs] / LVIDd) * 100
-
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral valve for an evaluation of diastolic function.
Histological Analysis of Cardiac Fibrosis: Masson's Trichrome Staining
This staining technique allows for the visualization and quantification of collagen deposition in the myocardium, a key indicator of adverse cardiac remodeling.[11][14]
Step-by-Step Protocol:
-
Tissue Preparation: Euthanize the animal and perfuse the heart with saline, followed by 4% paraformaldehyde. Excise the heart, embed in paraffin, and cut 5 µm sections.
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclear staining.
-
Stain with Biebrich scarlet-acid fuchsin to stain the cytoplasm red.
-
Differentiate in phosphotungstic/phosphomolybdic acid.
-
Stain with aniline blue to stain collagen blue.
-
Dehydrate and mount the slides.
-
-
Image Analysis: Capture digital images of the stained sections. Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (blue staining) as a percentage of the total myocardial area.
Quantification of Plasma Catecholamines: HPLC-ED
High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a sensitive method for measuring plasma levels of norepinephrine and dopamine.[3]
Step-by-Step Protocol:
-
Sample Collection: Collect blood from the animals in tubes containing EDTA and a preservative (e.g., sodium metabisulfite). Centrifuge immediately at 4°C to separate the plasma.
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., dihydroxybenzylamine).
-
Perform alumina extraction to isolate the catecholamines.
-
Elute the catecholamines from the alumina with a weak acid (e.g., perchloric acid).
-
-
HPLC-ED Analysis:
-
Inject the eluate onto a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase containing a phosphate buffer, an ion-pairing agent (e.g., octanesulfonic acid), and methanol.
-
Detect the eluting catecholamines using an electrochemical detector.
-
-
Quantification: Calculate the concentrations of norepinephrine and dopamine by comparing their peak areas to those of the internal standard and a standard curve.
Conclusion and Future Directions
The combination of this compound and Enalapril represents a mechanistically sound and promising strategy for the treatment of cardiovascular diseases, particularly hypertension and heart failure. The available preclinical data strongly suggest a synergistic effect, leading to improved antihypertensive efficacy and more favorable outcomes in cardiac remodeling.
For researchers, the path forward involves further elucidation of this synergy. Key areas for future investigation include:
-
Dose-response studies: To identify the optimal dosing ratios for maximal synergistic benefit.
-
Long-term efficacy and safety: To assess the durability of the therapeutic effect and monitor for any potential adverse outcomes.
-
Exploration in other cardiovascular models: Investigating the combination in models of diabetic cardiomyopathy or post-myocardial infarction remodeling.
-
Translational studies: Bridging these preclinical findings to well-designed clinical trials in human patients.
By leveraging the detailed protocols and comparative data presented in this guide, the scientific community can continue to build upon the compelling evidence for the synergistic use of Nepicastat and Enalapril, potentially leading to a new and more effective therapeutic option for patients with cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Enalapril: a review of human pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plasma levels of norepinephrine and expression levels of ß2-adrenergic receptor gene correlate with the incidence of acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enalapril induces muscle epigenetic changes and contributes to prevent a decline in running capacity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of combination therapy with enalapril and losartan on the rate of progression of renal injury in rats with 5/6 renal mass ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the angiotensin-receptor-neprilysin inhibitor LCZ696 compared with enalapril on mode of death in heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Enalapril reduces the degree of left ventricular remodeling after acute myocardial infarction and reduces the incidence of arrhythmia in ischemic disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The chemistry of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic actions of enalapril and tempol during chronic angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Dopamine β-Hydroxylase Inhibitors: Nepicastat Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Nepicastat hydrochloride with other prominent dopamine β-hydroxylase (DBH) inhibitors. We will delve into their mechanisms of action, pharmacological profiles, and the experimental data that underpins their therapeutic potential.
The Therapeutic Rationale for DBH Inhibition
Dopamine β-hydroxylase (DBH) is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[1][2][3] This enzymatic step is a key regulator of the sympathetic nervous system, which governs the "fight or flight" response and plays a significant role in cardiovascular function and stress responses.[2][] Dysregulation of this pathway is implicated in a range of disorders, including cardiovascular diseases, psychiatric conditions, and substance use disorders.[5][6] By inhibiting DBH, it is possible to decrease norepinephrine levels while simultaneously increasing dopamine levels, a dual action with significant therapeutic promise.[3][5]
This compound: A Potent and Selective DBH Inhibitor
Nepicastat (also known as SYN-117) is a potent, selective, and orally active inhibitor of DBH.[7][8] It has been investigated for its therapeutic potential in several conditions, including congestive heart failure, post-traumatic stress disorder (PTSD), and cocaine dependence.[9]
Mechanism of Action
Nepicastat directly and selectively inhibits DBH, thereby reducing the biosynthesis of norepinephrine from dopamine.[5][9] This action leads to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in both central and peripheral tissues.[10][11][12] In vitro studies have demonstrated its high potency, with IC50 values of 8.5 nM for bovine DBH and 9.0 nM for human DBH.[8][10] Importantly, Nepicastat shows negligible affinity for a panel of other enzymes and neurotransmitter receptors, highlighting its selectivity.[10]
Pharmacological Effects & Preclinical Data
-
Cardiovascular Effects: In spontaneously hypertensive rats (SHRs), Nepicastat administration leads to a dose-dependent reduction in blood pressure without causing reflex tachycardia.[13] It also decreases renal vascular resistance and increases renal blood flow.[13] In a canine model of chronic heart failure, low-dose Nepicastat prevented left ventricular dysfunction and remodeling.[10]
-
Central Nervous System Effects: Nepicastat can cross the blood-brain barrier.[7][8] In the rat brain, it reduces norepinephrine content and blocks cocaine-primed reinstatement of cocaine-seeking behavior.[10] Studies have shown that Nepicastat can increase dopamine release in the medial prefrontal cortex, an effect that is potentiated by psychostimulants like cocaine.[14] This modulation of prefrontal cortex neurochemistry is thought to underlie its potential efficacy in treating substance use disorders.[6][14]
-
PTSD Research: In a mouse model of PTSD, Nepicastat treatment was associated with a decrease in the persistence of traumatic memories and anxiety-like behavior.[12][15]
Clinical Development
Phase 2 clinical trials have been completed to assess Nepicastat for the treatment of PTSD and cocaine dependence.[9] While a Phase 2 study for PTSD did not show effectiveness in relieving symptoms compared to placebo, research into its potential for treating cocaine use disorder has shown more promise, with studies indicating it is well-tolerated and may reduce the positive subjective effects of cocaine.[9][16]
Comparative Analysis with Other DBH Inhibitors
Several other compounds have been developed to inhibit DBH, each with distinct characteristics.
| Inhibitor | Chemical Class | Mechanism of Action | Key Features | Developmental Status |
| Nepicastat (SYN-117) | Imidazole-2-thione derivative | Potent, selective, reversible, centrally active | Crosses the blood-brain barrier. Investigated for PTSD and cocaine dependence.[9][10] | Phase 2 completed for PTSD and cocaine dependence. Development discontinued for most indications as of October 2024.[9][10] |
| Etamicastat (BIA 5-453) | Imidazole-2-thione derivative | Potent, reversible, peripherally selective | Limited brain penetration, reducing central side effects.[17][18] Investigated for hypertension and heart failure.[17] | Development discontinued as of August 2016.[17] |
| Zamicastat (BIA 5-1058) | Imidazole-2-thione derivative | Reversible, peripherally selective | Considered an improved version of etamicastat.[19] Investigated for pulmonary arterial hypertension (PAH) and heart failure.[19] | In Phase 2 clinical trials for PAH.[19] |
| Disulfiram | Dithiocarbamate derivative | Irreversible, non-selective | Also inhibits aldehyde dehydrogenase.[6] Used for the treatment of alcohol use disorder.[] | Marketed for alcohol dependence. |
| Fusaric Acid | Picolinic acid derivative | Selective, reversible | Also exhibits other biological activities.[][7] Primarily used in research.[] | Research compound. |
Nepicastat vs. Etamicastat: The Central vs. Peripheral Distinction
A key differentiator among modern DBH inhibitors is their ability to cross the blood-brain barrier. Nepicastat is centrally active, which is advantageous for treating CNS disorders like PTSD and addiction.[5][9] However, this can also lead to central side effects. In contrast, Etamicastat was designed to be peripherally selective, with limited brain penetration.[17][18] This characteristic was intended to minimize CNS side effects while treating cardiovascular conditions like hypertension.[17][18] Both compounds have been shown to be reversible, mixed-model inhibitors of DBH.[18]
Nepicastat vs. Zamicastat: An Evolution in Peripheral Inhibition
Zamicastat is structurally related to etamicastat and is also a peripherally selective DBH inhibitor.[19] It is considered an improved version of etamicastat and is currently under investigation for pulmonary arterial hypertension and heart failure.[19] Like etamicastat, its peripheral action is a key feature, distinguishing it from the centrally acting Nepicastat.
Nepicastat vs. Disulfiram: Selectivity and Reversibility
Disulfiram is an older, non-selective, and irreversible inhibitor of DBH.[][20] Its primary clinical use is in the treatment of alcohol dependence, owing to its potent inhibition of aldehyde dehydrogenase.[6] Its lack of selectivity and irreversible action contrast with Nepicastat's selective and reversible inhibition of DBH.[5]
Experimental Protocols
In Vitro DBH Inhibition Assay
This protocol outlines a method for determining the inhibitory potency (IC50) of compounds against DBH.
Objective: To measure the concentration-dependent inhibition of human DBH by a test compound.
Materials:
-
Recombinant human DBH
-
Tyramine (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Pargyline
-
Sodium acetate buffer
-
Test compound (e.g., this compound)
-
Perchloric acid
-
HPLC system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing sodium acetate buffer, ascorbic acid, catalase, and pargyline.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding recombinant human DBH and tyramine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the product, octopamine, using HPLC with electrochemical detection.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Diagram: In Vitro DBH Inhibition Assay Workflow
Caption: Workflow for determining the in vitro inhibitory potency of a compound against DBH.
In Vivo Assessment in Spontaneously Hypertensive Rats (SHRs)
This protocol describes an in vivo model to evaluate the cardiovascular effects of DBH inhibitors.
Objective: To assess the effect of a test compound on blood pressure and heart rate in a hypertensive animal model.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs)
Procedure:
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Allow animals to recover from surgery.
-
Acclimate animals to the experimental conditions.
-
Administer the test compound (e.g., this compound) or vehicle orally once daily for a specified period (e.g., 30 days).[13]
-
Continuously record mean arterial blood pressure and heart rate.
-
At the end of the study, collect tissues (e.g., heart, arteries, cerebral cortex) for analysis of norepinephrine and dopamine levels via HPLC-ED.[10]
Diagram: Catecholamine Biosynthesis Pathway and Site of DBH Inhibition
Caption: The catecholamine synthesis pathway highlighting the inhibitory action of Nepicastat on DBH.
Conclusion
This compound stands out as a potent and selective inhibitor of dopamine β-hydroxylase with the ability to modulate catecholamine levels in both the central and peripheral nervous systems. Its central activity provides a strong rationale for its investigation in CNS disorders such as cocaine dependence and PTSD. In comparison, other inhibitors like etamicastat and zamicastat have been specifically designed for peripheral action to treat cardiovascular diseases with potentially fewer central side effects. The choice of a DBH inhibitor for therapeutic development is therefore highly dependent on the target indication. The experimental data for Nepicastat supports its continued investigation, particularly in the context of substance use disorders where its unique mechanism of action may offer a novel therapeutic approach.
References
- 1. NIH conference. Dopamine- -hydroxylase. Basic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nepicastat - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Hydroxylases | Tocris Bioscience [tocris.com]
- 12. Treatment With Nepicastat Decreases Contextual Traumatic Memories Persistence in Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Etamicastat - Wikipedia [en.wikipedia.org]
- 18. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zamicastat - Wikipedia [en.wikipedia.org]
- 20. scbt.com [scbt.com]
A Comparative Guide to the Preclinical Efficacy of Nepicastat Hydrochloride in Animal Models of PTSD
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Noradrenergic System in PTSD
Post-Traumatic Stress Disorder (PTSD) is a severe psychiatric condition characterized by intrusive memories, avoidance, negative alterations in cognition and mood, and hyperarousal following a traumatic event.[1][2] A core neurobiological feature of PTSD is the hyperreactivity of the noradrenergic system, with elevated levels of noradrenaline (NA; also known as norepinephrine) and adrenaline (AD) documented in patients.[1][3] This hyperactivity is strongly linked to the hyperarousal and exaggerated fear responses central to the disorder. Consequently, targeting the synthesis of noradrenaline presents a rational therapeutic strategy.
Nepicastat hydrochloride is a potent, reversible inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the final step in noradrenaline synthesis—the conversion of dopamine (DA) to NA.[4][5] By inhibiting DBH, nepicastat aims to normalize noradrenergic hyperactivity, thereby mitigating key symptoms of PTSD. This guide provides a comparative analysis of the preclinical efficacy of nepicastat in established animal models of PTSD, contextualized with data from other pharmacological agents, primarily Selective Serotonin Reuptake Inhibitors (SSRIs) and the α1-adrenoceptor antagonist prazosin.
Mechanism of Action: Nepicastat's Modulation of Catecholamine Synthesis
Nepicastat's therapeutic rationale is grounded in its direct impact on the catecholamine synthesis pathway. By inhibiting DBH, it creates a dual effect: a reduction in the production of noradrenaline and a subsequent increase in the levels of its precursor, dopamine. This modulation is critical in brain regions implicated in fear and stress, such as the prefrontal cortex and amygdala. The reduction in NA is hypothesized to dampen the sympathetic hyperarousal and impair the consolidation and recall of traumatic memories, while the enhancement of DA in certain brain regions may have secondary therapeutic benefits.[6]
Comparative Efficacy in a Contextual Fear Conditioning Model
Contextual fear conditioning is a widely used paradigm to model the persistent, context-associated fear characteristic of PTSD. In this model, an animal learns to associate a neutral environment (the context) with an aversive stimulus, typically an electric footshock. Subsequent re-exposure to the context alone triggers a fear response, most commonly measured as "freezing" behavior.
Nepicastat Performance
A key study by Martinho et al. (2021) investigated the efficacy of nepicastat in a mouse model of PTSD induced by contextual fear conditioning.[1][3] Daily administration of nepicastat (30 mg/kg) following the traumatic event led to a significant reduction in PTSD-like behaviors.
-
Reduction in Traumatic Memory Recall: Nepicastat-treated mice exhibited a significant decrease in freezing behavior upon re-exposure to the traumatic context on days 2 and 7 post-trauma compared to vehicle-treated controls.[3][7]
-
Anxiolytic Effects: In the elevated plus-maze test, a standard assay for anxiety-like behavior, nepicastat-treated mice spent more time in and had more entries into the open arms, indicating a reduction in anxiety.[1][3]
-
Biochemical Confirmation: The behavioral effects were correlated with a significant decrease in DBH activity in the adrenal glands and reduced levels of noradrenaline in the plasma and key tissues, confirming target engagement.[1][3]
-
Molecular Changes: The treatment was also associated with increased mRNA expression of Npas4 and Bdnf in the hippocampus, genes implicated in neuroplasticity and the formation of weaker traumatic memories.[3][8]
Comparison with Other Pharmacological Agents
While no studies have directly compared nepicastat with other drugs in the exact same experimental design, data from other studies using contextual fear models provide a basis for indirect comparison.
-
SSRIs (Fluoxetine): Chronic treatment with fluoxetine (an SSRI) administered after contextual fear conditioning has also been shown to decrease freezing time upon re-exposure to the context in mice.[4] This suggests that both serotonergic and noradrenergic modulation can attenuate the expression of contextual fear memories, although their underlying mechanisms may differ.
-
α1-Adrenoceptor Antagonists (Prazosin): Prazosin, which blocks the postsynaptic effects of noradrenaline, has been shown to facilitate the extinction of conditioned fear when administered prior to fear conditioning in mice.[1][7] This contrasts with nepicastat's effect of reducing fear recall directly. Prazosin's efficacy appears tied to weakening the initial learning's resistance to extinction, a subtly different therapeutic endpoint.[1][7]
| Drug | Animal Model | Dose | Primary Behavioral Outcome | Key Finding | Reference |
| Nepicastat | Contextual Fear (Mouse) | 30 mg/kg, daily | Decreased Freezing Time | Significantly reduced recall of traumatic memory and anxiety-like behavior. | Martinho et al., 2021[1][3] |
| Fluoxetine | Contextual Fear (Mouse) | 10-20 mg/kg, chronic | Decreased Freezing Time | Reduced expression of contextual fear memory after chronic treatment. | Yu et al., cited in[4] |
| Prazosin | Auditory Fear (Mouse) | 0.1-2 mg/kg | Facilitated Extinction | Fear acquired under prazosin was more readily extinguished. | Do-Monte et al., 2018[1][7] |
| Sertraline | Contextual Fear (Rat) | 10 mg/kg | Increased Freezing Time | Counterintuitively increased conditioning to contextual cues. | Burke et al., 2013[5] |
Table 1. Comparison of Nepicastat and other agents in fear conditioning models.
Efficacy in the Single Prolonged Stress (SPS) Model
The Single Prolonged Stress (SPS) model is another robust and widely validated paradigm for inducing PTSD-like symptoms in rodents. It involves a sequence of severe stressors (e.g., restraint, forced swim, and ether exposure) followed by a "sensitization" period of 7-14 days, after which a range of behavioral and physiological abnormalities resembling PTSD emerge.[9][10]
Nepicastat Performance
As of the latest available literature, specific studies evaluating this compound in the SPS model have not been published. However, given that the SPS model is known to induce noradrenergic system hyperactivity, it represents a key future area for evaluating DBH inhibitors.[9]
Comparison with Other Pharmacological Agents
The SPS model has been used extensively to test the efficacy of SSRIs, which are the first-line approved medications for PTSD in humans.[8]
-
SSRIs (Paroxetine & Fluoxetine): Chronic oral administration of paroxetine, at clinically relevant serum concentrations, has been shown to significantly suppress the enhanced contextual freezing behavior observed in rats subjected to SPS.[3] Similarly, a combination of fluoxetine and exercise was found to decrease anxiety-like behavior and improve fear extinction in female rats exposed to the SPS model.[11] This demonstrates that modulating the serotonergic system can effectively treat the fear and anxiety components induced by this multimodal stress paradigm.
| Drug | Animal Model | Dose | Primary Behavioral Outcome | Key Finding | Reference |
| Nepicastat | SPS Model | N/A | N/A | Data not available. | N/A |
| Paroxetine | SPS Model (Rat) | 0.03-0.1 mg/mL in water | Decreased Contextual Freezing | Chronic administration significantly suppressed enhanced fear response. | Yamamoto et al., 2008[3] |
| Fluoxetine | SPS Model (Female Rat) | 5 mg/kg + Exercise | Decreased Anxiety, Improved Extinction | Combination therapy was effective in mitigating PTSD-like behaviors. | Fathi et al., 2023[11] |
Table 2. Comparison of agents in the Single Prolonged Stress (SPS) model.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the animal models discussed.
Protocol 1: Contextual Fear Conditioning (as adapted from Martinho et al., 2021)
This protocol is designed to assess the effect of a compound on the recall of a traumatic contextual memory.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator.
-
Training (Day 0):
-
Place the mouse in the conditioning chamber for a 2-minute acclimatization period.
-
Deliver a series of unsignaled footshocks (e.g., 3 shocks of 0.7 mA for 2 seconds each, with a variable inter-shock interval).
-
Remove the mouse 30 seconds after the final shock.
-
-
Treatment:
-
Immediately following training, and once daily thereafter for the duration of the experiment, administer Nepicastat (30 mg/kg, i.p.) or vehicle.
-
-
Contextual Memory Test (Days 2 and 7):
-
Place the mouse back into the same conditioning chamber for 5 minutes without delivering any shocks.
-
Video record the session and score the cumulative time spent in "freezing" posture (complete immobility except for respiration) as a percentage of the total session time.
-
-
Anxiety Testing (Day 9):
-
Assess anxiety-like behavior using the Elevated Plus Maze (EPM), measuring time spent and entries into the open versus closed arms.
-
Protocol 2: Single Prolonged Stress (SPS) (as adapted from Yamamoto et al., 2008)
This protocol induces a chronic PTSD-like state through exposure to multiple, varied stressors.
-
Apparatus: Restraint device (e.g., plastic cone or tube), a tank for forced swimming, and an anesthesia chamber.
-
Stress Procedure (Day 0):
-
Restraint: Immobilize the rat for 2 hours.
-
Forced Swim: Immediately following restraint, place the rat in a water tank (24°C) for a 20-minute forced swim.
-
Ether Anesthesia: Following a brief 15-minute recuperation, expose the rat to ether vapor until loss of consciousness.
-
Return the rat to its home cage.
-
-
Sensitization Period:
-
Leave the animal undisturbed in its home cage for 14 days. This "incubation" period is critical for the development of PTSD-like symptoms.
-
-
Behavioral Testing (Day 14 onwards):
-
Assess PTSD-like phenotypes, such as enhanced contextual fear (using the protocol described above), exaggerated acoustic startle response, or anxiety in the EPM.
-
-
Pharmacological Intervention:
-
For chronic studies, treatment (e.g., paroxetine in drinking water) can be initiated after the SPS procedure and maintained throughout the 14-day sensitization period.[3]
-
Synthesis and Future Directions
The preclinical evidence strongly supports the therapeutic rationale for nepicastat in PTSD. In a contextual fear conditioning model, nepicastat demonstrates robust efficacy in reducing the recall of traumatic memories and mitigating anxiety-like behavior.[1][3] This effect is directly linked to its mechanism of reducing noradrenaline synthesis.
When compared to other agents, nepicastat offers a distinct mechanistic approach. While SSRIs like fluoxetine and paroxetine also reduce fear expression in similar models, they act on the serotonin system.[3][4] Prazosin, which also targets the noradrenergic system, appears to act more on facilitating extinction rather than blocking fear recall directly.[1][7] The data on sertraline is more complex, with one study in a predator-scent model showing it paradoxically elevated noradrenaline, highlighting the importance of model selection in preclinical studies.[12][13]
Key Insights for Drug Development:
-
Translational Potential: The positive results for nepicastat in animal models targeting core PTSD symptoms (fear memory, anxiety) provide a strong basis for its clinical investigation.[3] However, it is important to note that a Phase 2 clinical trial did not find nepicastat effective in relieving PTSD symptoms compared to placebo, underscoring the challenge of translating preclinical findings.[5]
-
Model Selection: The choice of animal model is critical. Contextual fear conditioning directly models the intrusive, context-cued memories of PTSD, and nepicastat's success in this model is promising. Its efficacy should be confirmed in other models, such as the SPS paradigm, to assess its effects on a broader range of PTSD-like symptoms.
-
Comparative Studies: Future preclinical studies should include direct, head-to-head comparisons of nepicastat with both SSRIs and prazosin within the same animal model. This would provide invaluable data on relative efficacy and help delineate patient populations that might benefit most from a noradrenergic-focused versus a serotonergic-focused therapy.
References
- 1. Prazosin during fear conditioning facilitates subsequent extinction in male C57Bl/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of SSRIs on fear learning: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of paroxetine on enhanced contextual fear induced by single prolonged stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Intraperitoneal sertraline and fluvoxamine increase contextual fear conditioning but are without effect on overshadowing between cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [An animal model of posttraumatic stress disorder and its validity: effect of paroxetine on a PTSD model in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Potential Candidate for Prevention of PTSD: Prazosin Prevents Learned Helplessness Behavior in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of combination fluoxetine and exercise on prefrontal BDNF, anxiety-like behavior and fear extinction in a female rat model of post-traumatic stress disorder (PTSD): a comparison with male animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]
- 13. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Nepicastat Hydrochloride's Effects on Cocaine Seeking
For researchers and drug development professionals navigating the complexities of addiction pharmacotherapy, the journey from a promising molecular target to a viable clinical candidate is fraught with challenges. Cocaine Use Disorder (CUD) remains a significant public health issue with no FDA-approved medication, driving a critical need for novel therapeutic strategies.[1] One such strategy involves modulating the brain's noradrenergic system, a key player in stress, arousal, and the reinforcing effects of illicit drugs. This guide provides an in-depth, comparative analysis of Nepicastat hydrochloride, a selective inhibitor of dopamine β-hydroxylase (DBH), and its preclinical efficacy in mitigating cocaine-seeking behaviors. We will dissect the experimental evidence, compare its performance against alternatives, and provide the detailed protocols necessary to validate these findings.
The Scientific Rationale: Why Target Dopamine β-Hydroxylase?
Cocaine's primary mechanism is the blockade of dopamine (DA), norepinephrine (NE), and serotonin transporters, leading to a surge of these neurotransmitters in the synaptic cleft, particularly within the brain's reward circuitry. While the role of dopamine in reinforcement is well-established, norepinephrine is critically involved in the relapse process. NE signaling is required for reinstatement of cocaine-seeking behavior triggered by drug-associated cues, stress, or a priming dose of the drug itself.[2][3]
This provides a compelling therapeutic rationale: by inhibiting the enzyme responsible for synthesizing NE, we can potentially blunt the neurochemical drivers of relapse. Dopamine β-hydroxylase (DBH) is the enzyme that catalyzes the final step in this synthesis, converting DA to NE.[4][5] Inhibiting DBH, therefore, has a dual effect: it decreases NE levels while simultaneously increasing the availability of DA in noradrenergic neurons.[6][7]
Nepicastat is a potent, selective, and orally active inhibitor of DBH, with IC50 values of 8.5 nM and 9.0 nM for bovine and human DBH, respectively.[6][8] Its selectivity represents a significant advancement over earlier, less-specific inhibitors like Disulfiram.
Mechanism of Action: Nepicastat
The core action of Nepicastat is the direct, competitive inhibition of Dopamine β-Hydroxylase. This enzymatic blockade shifts the catecholamine balance within noradrenergic neurons.
Caption: Nepicastat selectively inhibits DBH, preventing the conversion of dopamine to norepinephrine.
Preclinical Validation: The Reinstatement Model
To evaluate the potential of any compound to prevent relapse, researchers rely on robust animal models. The "reinstatement" model is the gold standard, mimicking the cycle of drug use, abstinence, and relapse in humans.[9][10][11] It consists of three distinct phases, providing a rigorous framework to test a compound's ability to interfere with drug-seeking behavior.
Experimental Workflow: Cocaine Reinstatement Model
This workflow outlines the sequential phases used to assess the efficacy of Nepicastat in preventing the reinstatement of cocaine-seeking.
Caption: The three-phase reinstatement model for evaluating anti-relapse medications.
Comparative Efficacy of Nepicastat in Attenuating Cocaine Seeking
Preclinical studies have systematically evaluated Nepicastat across all major modalities of reinstatement, demonstrating a remarkably broad efficacy profile.[2][3] This is a rare quality for a candidate pharmacotherapy, as many compounds only block one type of relapse trigger.[2]
| Reinstatement Trigger | Nepicastat Dose (mg/kg, i.p.) | Effect on Cocaine Seeking | Key Finding | Reference |
| Cocaine Priming | 50 | Blocked reinstatement | Nepicastat prevents relapse triggered by re-exposure to the drug itself. | --INVALID-LINK--[1] |
| Drug-Associated Cues | 50 | Attenuated reinstatement | Reduces the power of environmental cues to provoke drug-seeking behavior. | --INVALID-LINK--[2] |
| Stress (Footshock) | 50 | Attenuated reinstatement | Demonstrates efficacy in a model of stress-induced relapse. | --INVALID-LINK--[2] |
| Stress (Yohimbine) | 50 | Attenuated reinstatement | Blocks relapse induced by a pharmacological stressor that increases NE release. | --INVALID-LINK--[2] |
Causality Insight: The ability of Nepicastat to block reinstatement induced by the α2-adrenoceptor antagonist yohimbine is particularly telling. Yohimbine acts by increasing noradrenergic transmission. The fact that Nepicastat, which reduces NE synthesis, can block the effects of a compound that increases NE signaling provides strong, mechanistic evidence that its anti-relapse properties are mediated through the noradrenergic system.
Nepicastat vs. Alternatives: A Performance Comparison
A crucial aspect of cross-validation is comparing the lead candidate against existing or alternative compounds.
Nepicastat vs. Disulfiram
Disulfiram, an older medication used for alcohol use disorder, also inhibits DBH and has shown some efficacy in reducing cocaine use.[1][12] However, its utility is limited by a lack of specificity.
| Feature | This compound | Disulfiram | Implication for Researchers |
| Primary Target | Dopamine β-Hydroxylase (DBH) | Dopamine β-Hydroxylase (DBH) | Both compounds share the primary therapeutic mechanism for CUD. |
| Secondary Targets | Negligible affinity for other enzymes/receptors.[6] | Aldehyde Dehydrogenase (ALDH), Plasma Esterases.[1][13] | Nepicastat is a "cleaner" pharmacological tool, reducing potential confounds. |
| Effect on Cocaine Metabolism | Does not alter cocaine pharmacokinetics.[1] | Slows cocaine elimination, elevating plasma levels and toxicity risk.[1] | Nepicastat offers a significantly better safety profile for co-administration with cocaine. |
| Preclinical Efficacy | Broadly attenuates drug-, cue-, and stress-induced reinstatement.[2] | Inhibits cocaine-primed reinstatement.[13] | Nepicastat shows a more comprehensive anti-relapse profile in preclinical models. |
The key takeaway is that Nepicastat's selectivity allows for the specific interrogation of the DBH inhibition hypothesis without the confounding effects of inhibiting other enzymes, making it a superior research tool and a potentially safer therapeutic.[14]
Nepicastat vs. Other Pharmacological Approaches
While Nepicastat targets the noradrenergic system, other strategies for CUD focus on different neurotransmitter systems.
-
GABAergic Agents (e.g., Baclofen, Topiramate): These aim to enhance inhibitory tone in the brain to counteract the hyperexcitability associated with withdrawal and craving.[15][16]
-
Glutamatergic Agents (e.g., Modafinil): These seek to normalize the dysregulated glutamate signaling in the prefrontal cortex that drives compulsive drug-seeking.[16][17]
-
Dopaminergic Agents (e.g., Dextroamphetamine): These "agonist" therapies aim to stabilize the dopamine system to reduce craving and withdrawal.[17]
Nepicastat's mechanism is distinct and potentially complementary. Its ability to elevate dopamine in the prefrontal cortex may enhance executive control and impulse regulation, a key deficit in addiction.[18][19] This suggests that while other agents may reduce the "pull" of the drug, Nepicastat may also strengthen the "brakes" on relapse.
Advanced Validation: Assessing Motivation with Progressive Ratio Schedules
Beyond simple relapse, it's critical to understand if a compound affects the motivation to seek a drug. The progressive ratio (PR) schedule of reinforcement is the standard for this. In a PR schedule, the number of lever presses required to earn an infusion increases with each successive reward. The "breakpoint"—the point at which the animal ceases to respond—is a robust measure of motivation.
-
Experimental Finding: Nepicastat (50 mg/kg) significantly lowered the breakpoint for cocaine self-administration.[2][3]
-
Specificity Control: Crucially, the same dose had no effect on the breakpoint for natural rewards like sucrose or food pellets.[2][3]
Causality Insight: This dissociation is vital. It demonstrates that Nepicastat specifically reduces the motivation to work for a cocaine reward, rather than causing a general suppression of motivated behavior or motor impairment. This specificity is a highly desirable trait for an anti-addiction medication.
Detailed Experimental Protocol: Cue-Induced Reinstatement of Cocaine Seeking in Rats
This protocol provides a step-by-step methodology for validating the effects of Nepicastat.
1. Subjects and Surgical Preparation:
-
Subjects: Adult male Sprague-Dawley rats (275-300g).
-
Surgery: Anesthetize rats and surgically implant a chronic indwelling intravenous catheter into the right jugular vein. The catheter tubing is passed subcutaneously to exit from an incision on the back. Allow 5-7 days for recovery.
2. Apparatus:
-
Standard operant conditioning chambers, each housed within a sound- and light-attenuating cubicle.
-
Each chamber is equipped with two retractable levers, a stimulus light above the "active" lever, a tone generator, and a house light.
-
An infusion pump is connected to the rat's catheter via a protected tether system.
3. Phase 1: Self-Administration Training (approx. 14 days):
-
Place rats in chambers for 2-hour sessions daily.
-
A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) delivered over 5 seconds.
-
Each infusion is paired with a 20-second compound cue: illumination of the stimulus light and activation of the tone.
-
A press on the inactive lever has no programmed consequence but is recorded.
-
Training continues until rats achieve a stable baseline of intake for at least 3 consecutive days.
4. Phase 2: Extinction (approx. 7-10 days):
-
Place rats in the chambers for 2-hour sessions daily.
-
Presses on the active lever no longer result in cocaine infusion or presentation of the associated cues.
-
Continue sessions until active lever pressing declines to a criterion level (e.g., <20% of the self-administration baseline) for 2 consecutive days.
5. Phase 3: Reinstatement Test:
-
Administer Nepicastat (e.g., 50 mg/kg, i.p.) or vehicle control 2 hours prior to the test session.
-
Place the rat in the operant chamber.
-
A press on the active lever now results in the 20-second presentation of the previously paired light/tone cue, but no cocaine is delivered.
-
Measure the number of active and inactive lever presses over a 2-hour session.
-
Primary Endpoint: A significant reduction in active lever presses in the Nepicastat-treated group compared to the vehicle group indicates attenuation of cue-induced cocaine seeking.
Conclusion and Future Directions
The cross-validation of this compound in established preclinical models of cocaine seeking provides a compelling case for its therapeutic potential. Its selective mechanism of action, broad efficacy across different relapse triggers, and specific effect on motivation for cocaine—while sparing natural reward seeking—distinguish it from less selective predecessors and other pharmacological approaches.[2][3] Human laboratory studies have confirmed that Nepicastat is well-tolerated and can reduce some of cocaine's positive subjective effects, providing a crucial translational bridge from this preclinical data.[1]
For researchers in the field, Nepicastat serves as both a promising clinical candidate and a precision tool to further unravel the role of the noradrenergic system in the pathophysiology of addiction. Future studies should focus on its potential synergy with other medications, its efficacy in models of protracted abstinence, and the identification of genetic biomarkers that may predict treatment response.
References
- 1. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective dopamine β-hydroxylase inhibitor nepicastat attenuates multiple aspects of cocaine-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nepicastat - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of nepicastat upon dopamine-β-hydroxylase activity and dopamine and norepinephrine levels in the rat left ventricle, kidney, and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 12. WO2010124089A2 - Methods for treating dependence - Google Patents [patents.google.com]
- 13. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. thevillatreatmentcenter.com [thevillatreatmentcenter.com]
- 16. New Medications for the Treatment of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. The dopamine beta-hydroxylase inhibitor nepicastat increases dopamine release and potentiates psychostimulant-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nepicastat: a versatile therapeutic agent - pharmacological activities and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Nepicastat Hydrochloride versus Non-Selective Dopamine β-Hydroxylase Inhibitors
For researchers and drug development professionals navigating the complexities of catecholamine modulation, the choice of an inhibitory agent is paramount. This guide provides an in-depth technical comparison of Nepicastat hydrochloride, a highly selective inhibitor of dopamine β-hydroxylase (DBH), with historical, non-selective inhibitors such as disulfiram and fusaric acid. By examining their mechanisms, selectivity profiles, and the experimental methodologies used for their characterization, we aim to equip scientists with the critical information needed to make informed decisions in their research endeavors.
Introduction: The Critical Role of Selective Dopamine β-Hydroxylase Inhibition
Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the stereospecific conversion of dopamine to norepinephrine, a pivotal step in the biosynthesis of catecholamines.[1] This enzymatic reaction is fundamental to the functioning of the sympathetic nervous system and noradrenergic pathways in the central nervous system.[2] Consequently, the inhibition of DBH presents a compelling therapeutic strategy for a range of conditions, including cardiovascular diseases like congestive heart failure and hypertension, as well as neuropsychiatric disorders such as cocaine dependence and post-traumatic stress disorder.[3][4][5]
The therapeutic utility of a DBH inhibitor, however, is intrinsically linked to its selectivity. Non-selective inhibition can lead to a cascade of off-target effects, complicating data interpretation in preclinical studies and posing significant safety concerns in clinical applications. This compound has emerged as a potent and highly selective DBH inhibitor, offering a refined tool for both basic research and potential therapeutic development.[6] This guide will dissect the evidence that underscores this selectivity.
Mechanism of Action: A Tale of Two Inhibition Strategies
The divergent selectivity profiles of Nepicastat and non-selective inhibitors are rooted in their distinct mechanisms of action at the molecular level.
This compound: Nepicastat acts as a direct, competitive inhibitor of DBH.[7] Its molecular structure allows it to bind with high affinity to the active site of the enzyme, thereby preventing the binding of its natural substrate, dopamine. This targeted action ensures that its pharmacological effects are primarily confined to the modulation of the dopamine-to-norepinephrine conversion.
Non-Selective Inhibitors:
-
Disulfiram: Widely known for its use in alcohol aversion therapy, disulfiram's inhibitory action is far more promiscuous. It is an irreversible inhibitor of not only DBH but also aldehyde dehydrogenase (ALDH), the enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism.[8] Its mechanism often involves the chelation of copper ions, which are essential for the catalytic activity of DBH and other metalloenzymes.[7] This lack of specificity is the primary driver of its broad and often undesirable side-effect profile.
-
Fusaric Acid: This natural mycotoxin also inhibits DBH by interacting with the copper at the active site.[7] However, its effects are not limited to DBH, with studies indicating it can influence other biological pathways, including serotonin and noradrenaline systems through mechanisms beyond DBH inhibition.[9]
Below is a diagram illustrating the catecholamine biosynthesis pathway and the points of intervention for selective and non-selective DBH inhibitors.
Caption: Catecholamine biosynthesis pathway highlighting the selective action of Nepicastat on DBH versus the broad-spectrum inhibition of non-selective agents.
Quantitative Comparison of Inhibitor Selectivity
The most compelling evidence for Nepicastat's superior selectivity comes from quantitative in vitro pharmacological data. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates a higher potency of inhibition. By comparing the IC50 values for the target enzyme (DBH) against those for off-target enzymes, we can derive a selectivity ratio, providing a quantitative measure of an inhibitor's specificity.
| Inhibitor | Target Enzyme | IC50 | Off-Target Enzyme | IC50 | Selectivity (approx.) |
| Nepicastat HCl | Dopamine β-Hydroxylase (human) | 9.0 nM [4][6] | Aldehyde Dehydrogenase (ALDH1) | > 10,000 nM* | > 1,100-fold |
| 12 other enzymes & 13 receptors | Negligible affinity (>10µM)[4][6] | High | |||
| Disulfiram | Dopamine β-Hydroxylase | ~1,000 nM [10] | Aldehyde Dehydrogenase (ALDH1) | 150 nM | ~0.15-fold (i.e., non-selective) |
| Aldehyde Dehydrogenase (ALDH2) | 1,450 nM | ~0.7-fold (i.e., non-selective) | |||
| Fusaric Acid | Dopamine β-Hydroxylase | Potent inhibitor | Serotonin & Noradrenaline systems | Modulatory effects[9] | Low (qualitative) |
| Toll-like Receptor Pathways | Downregulation (IC50 in Ishikawa cells: 142.81 µM)[11] | Low (qualitative) |
*Based on the reported negligible affinity at concentrations greater than 10 µM.
As the data unequivocally demonstrates, this compound is a highly potent inhibitor of DBH with an IC50 in the low nanomolar range.[4][6] Crucially, it exhibits negligible affinity for a panel of other enzymes and receptors at concentrations orders of magnitude higher.[4][6] In stark contrast, disulfiram is not only a less potent DBH inhibitor but also demonstrates significant, and in the case of ALDH1, more potent inhibition of its primary off-target enzyme.[10] This lack of selectivity underpins the well-documented adverse effects associated with disulfiram when co-administered with alcohol. Fusaric acid also demonstrates a broader pharmacological profile, impacting multiple signaling pathways.[9][11]
Experimental Protocols for Determining Inhibitor Selectivity
The robust characterization of an inhibitor's selectivity profile relies on a series of well-designed in vitro and in vivo experiments. As a Senior Application Scientist, I advocate for a multi-faceted approach to generate a comprehensive and reliable dataset.
In Vitro Enzyme Inhibition Assays
The cornerstone of selectivity profiling is the direct measurement of enzyme inhibition.
Objective: To determine the IC50 and subsequently the inhibition constant (Ki) of a test compound against the target enzyme (DBH) and a panel of off-target enzymes.
Detailed Protocol: Spectrophotometric Assay for Dopamine β-Hydroxylase Activity
This protocol is adapted from established methods for measuring DBH activity.[1][2]
-
Reagent Preparation:
-
Enzyme Source: Purified bovine or human recombinant DBH.
-
Substrate: Tyramine or Dopamine.
-
Cofactors: Ascorbic acid, Catalase.
-
Buffer: Sodium acetate buffer, pH 5.0.
-
Inhibitor Stock Solutions: Prepare serial dilutions of Nepicastat HCl and non-selective inhibitors (e.g., disulfiram) in an appropriate solvent (e.g., DMSO).
-
Detection Reagents: Sodium periodate, Sodium metabisulfite, p-hydroxybenzaldehyde (for standard curve).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, catalase, and ascorbic acid.
-
Add the test inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture with the DBH enzyme for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (tyramine).
-
Incubate for a fixed time at 37°C.
-
Stop the reaction by adding perchloric acid.
-
The product of the reaction with tyramine, octopamine, is then oxidized with sodium periodate to form p-hydroxybenzaldehyde.
-
The oxidation is stopped with sodium metabisulfite.
-
The absorbance of p-hydroxybenzaldehyde is measured spectrophotometrically at 330 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of p-hydroxybenzaldehyde.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
-
Off-Target Liability Screening
To establish selectivity, the inhibitor must be tested against a broad panel of other biologically relevant targets.
Protocol: Radioligand Binding Assays for Neurotransmitter Receptors
This is a standard method to assess the affinity of a compound for various receptors.[3]
-
Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the test inhibitor.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the inhibitor that displaces 50% of the specific radioligand binding (IC50).
The following diagram outlines the general workflow for assessing inhibitor selectivity.
Caption: A streamlined workflow for the in vitro determination of an inhibitor's selectivity profile.
Conclusion: The Clear Advantage of Selectivity
The experimental evidence strongly supports the classification of this compound as a highly selective inhibitor of dopamine β-hydroxylase. Its high potency for DBH, coupled with a lack of significant activity at a multitude of other enzymes and receptors, distinguishes it fundamentally from non-selective agents like disulfiram and fusaric acid.
For researchers in both academic and industrial settings, this high degree of selectivity is not merely a technical advantage; it is a prerequisite for generating clean, interpretable data and for developing safer, more effective therapeutic agents. The use of this compound allows for the precise dissection of the physiological and pathological roles of DBH, minimizing the confounding variables introduced by off-target effects. As the field of pharmacology continues to advance towards precision medicine, the importance of such selective tools cannot be overstated.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved dual-wavelength spectrophotometric assay for dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nepicastat - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusaric acid inhibits cell proliferation and downregulates expressions of toll-like receptors pathway genes in Ishikawa endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of Nepicastat Hydrochloride on Acetylcholinesterase
This guide provides a detailed comparison of Nepicastat hydrochloride, a potent dopamine β-hydroxylase (DBH) inhibitor, and its off-target effects on acetylcholinesterase (AChE). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, offers a protocol for in vitro validation, and contextualizes the significance of these interactions within the broader landscape of cholinesterase inhibition.
Introduction: Nepicastat's Primary Mechanism and the Emergence of Off-Target Activity
This compound is a highly selective and potent inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for the conversion of dopamine to norepinephrine.[1] With IC50 values in the low nanomolar range for bovine (8.5 nM) and human (9.0 nM) DBH, it has been investigated for its therapeutic potential in conditions where modulation of the sympathetic nervous system is desirable.[1] Early characterization studies reported negligible affinity for a panel of twelve other enzymes and thirteen neurotransmitter receptors, underscoring its high selectivity for its primary target.[1]
However, recent research has brought to light an intriguing off-target interaction: the inhibition of acetylcholinesterase (AChE) by Nepicastat.[2][3] AChE is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a well-established therapeutic strategy for conditions such as Alzheimer's disease, where there is a deficit in cholinergic function. This guide delves into the specifics of Nepicastat's interaction with AChE, providing a comparative analysis with established AChE inhibitors.
Comparative Analysis of Inhibitory Potency
The following table summarizes the known inhibitory activities of Nepicastat against its primary target and its off-target, AChE, alongside a comparison with the well-established AChE inhibitor, Donepezil.
| Compound | Primary Target | IC50 (Primary Target) | Off-Target | Observed Off-Target Inhibition |
| This compound | Dopamine β-hydroxylase (DBH) | 9.0 nM (human)[1] | Acetylcholinesterase (AChE) | 21.7% at 0.01 mg/mL; 28.3% at 1 mg/mL[2] |
| Donepezil | Acetylcholinesterase (AChE) | Not Applicable | Acetylcholinesterase (AChE) | IC50: ~6.7 nM[4] |
Note: The data for Nepicastat's effect on AChE is presented as percentage inhibition at specific concentrations, as a formal IC50 value has not been published. This highlights a significant difference in inhibitory potency compared to its primary target and to dedicated AChE inhibitors like Donepezil.
Signaling Pathway and a Point of Inhibition
The following diagram illustrates the cholinergic synapse and the role of acetylcholinesterase in the breakdown of acetylcholine. It also indicates the point at which an inhibitor, such as Nepicastat in an off-target capacity, would act.
Caption: Cholinergic synapse showing AChE's role and Nepicastat's off-target inhibition.
Experimental Protocol: In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)
To enable researchers to independently verify and quantify the off-target effects of this compound on acetylcholinesterase, this section provides a detailed, step-by-step protocol based on the widely accepted Ellman's method.[2]
Principle of the Assay
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound
-
Donepezil (or other known AChE inhibitor as a positive control)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Preparation of Solutions
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the desired time course.
-
Nepicastat and Control Inhibitor Solutions: Prepare stock solutions of this compound and the positive control inhibitor (e.g., Donepezil) in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
ATCh Solution: Prepare a stock solution of ATCh in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
Assay Procedure
The following diagram outlines the experimental workflow for the in vitro AChE activity assay.
Caption: Experimental workflow for the in vitro acetylcholinesterase activity assay.
Step-by-Step Method:
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Phosphate buffer.
-
Control (100% activity): Phosphate buffer, AChE solution.
-
Test Wells: Phosphate buffer, AChE solution, and varying concentrations of this compound.
-
Positive Control Wells: Phosphate buffer, AChE solution, and varying concentrations of Donepezil.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCh solution to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percentage of inhibition for each concentration of Nepicastat and the positive control using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. If sufficient data points are collected across a range of concentrations, an IC50 value can be determined by fitting the data to a sigmoidal dose-response curve.
Discussion and Future Directions
The discovery of this compound's off-target inhibitory effect on acetylcholinesterase, albeit modest, presents several considerations for researchers. While the potency of this interaction is significantly lower than its effect on DBH and pales in comparison to dedicated AChE inhibitors, it highlights the importance of comprehensive off-target screening in drug development.
For researchers utilizing Nepicastat as a selective DBH inhibitor, it is crucial to be aware of this potential secondary mechanism, especially in experimental systems where cholinergic signaling is a key component. The observed AChE inhibition may contribute to the overall pharmacological profile of Nepicastat in vivo, a factor that warrants consideration when interpreting experimental outcomes.
Future research should aim to precisely quantify the IC50 of Nepicastat for acetylcholinesterase to allow for a more direct and robust comparison with other compounds. Further studies could also explore the potential for structure-activity relationship (SAR) analysis to understand the molecular determinants of this off-target interaction and to potentially design even more selective DBH inhibitors.
Conclusion
This compound remains a potent and selective inhibitor of its primary target, dopamine β-hydroxylase. However, evidence of its off-target inhibitory activity on acetylcholinesterase necessitates a nuanced understanding of its pharmacological profile. This guide provides the current state of knowledge, a framework for comparative analysis, and a detailed protocol for further investigation. By acknowledging and exploring such off-target effects, the scientific community can continue to refine the tools used in pharmacological research and advance the development of safer and more effective therapeutics.
References
- 1. Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Nepicastat Activity: Beyond DβH | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking [PeerJ] [peerj.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nepicastat Hydrochloride
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. This guide provides a detailed, step-by-step protocol for the proper disposal of Nepicastat hydrochloride, a potent and selective dopamine β-hydroxylase inhibitor. Our objective is to move beyond a simple checklist, offering a framework grounded in regulatory compliance and scientific best practices to ensure the safety of personnel and the protection of our environment.
Understanding the Waste Profile of this compound
Before disposing of any chemical, a thorough understanding of its properties and associated hazards is essential. This initial assessment dictates every subsequent step in the waste management process.
Regulatory Classification:
This compound (CAS No. 170151-24-3) is not explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] However, this does not automatically classify it as non-hazardous. A waste chemical is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
The Safety Data Sheet (SDS) for this compound indicates that it is not flammable.[1] Its potential for corrosivity would depend on the pH of the waste solution. The primary concern for this compound lies in its toxicological profile and potential environmental effects. The SDS notes that it causes skin and eye irritation, may cause respiratory irritation, and is considered slightly hazardous to water.[1] Therefore, it is imperative to manage it as a hazardous chemical waste to prevent its release into the sewer system or municipal trash.[1][2][5][6]
Key Disposal-Relevant Properties:
| Property | Summary of Hazard/Consideration | Source |
| Physical State | Solid (as supplied) | [7] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [1] |
| Disposal Prohibitions | Must not be disposed of with household garbage. Do not allow product to reach the sewage system. | [1][2][6] |
| RCRA Status | Not a listed P or U hazardous waste. | [1][3] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a structured disposal workflow is critical for ensuring safety and regulatory compliance. The following protocol outlines the necessary steps from the point of generation to final removal by certified waste management personnel. This process is governed by regulations from both the EPA and the Occupational Safety and Health Administration (OSHA), which emphasizes worker safety.[8][9][10]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe chemical waste management. It prevents unintended chemical reactions that could lead to fire, explosion, or the generation of toxic gases.[11][12]
-
Solid Waste: Collect unused or expired pure this compound, and any lab debris grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, bench paper), in a designated solid waste container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, designated liquid waste container. Do not mix with other waste streams, especially organic solvents.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, collect it in a container designated for that specific solvent class (e.g., halogenated or non-halogenated solvents). Halogenated and non-halogenated solvent wastes should be kept separate due to significant differences in disposal costs.[13]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport. OSHA mandates specific requirements for waste containers.[5]
-
Container Material: Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally appropriate. Avoid metal containers for acidic solutions.[12]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[5][14] Keep the container closed at all times except when adding waste.[4][13]
-
Labeling: This is a critical compliance point. Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (i.e., "this compound"). For mixtures, list all components and their approximate percentages.[12]
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[4][12]
-
Location: The SAA should be a designated secondary containment tray or cabinet. This prevents spills from reaching drains or contaminating the surrounding area.[13]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[4] While this compound is not P-listed, adhering to the principle of minimizing accumulated waste is a best practice.
-
Segregation within SAA: Store incompatible waste streams separately within the SAA. For example, keep acidic waste away from basic waste and oxidizing agents away from flammable solvents.[12]
Caption: Decision workflow for proper handling of this compound waste.
Step 4: Requesting Waste Pickup
Once a waste container is full or has been in the SAA for the maximum allowed time (typically 12 months, but institutional policies may be stricter), it must be removed.[4]
-
Do not overfill containers. Leave at least 10% of the container volume as headspace to allow for expansion.
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management company to schedule a pickup.[4]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely. The response will depend on the size and nature of the spill.
-
Minor Spill (Contained on Benchtop):
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place all cleanup materials into a designated hazardous waste container and label it accordingly.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response or EH&S department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
All materials used to clean up spills must be disposed of as hazardous waste.[13]
Final Word: A Culture of Safety and Responsibility
The proper disposal of chemical waste like this compound is not merely a procedural task; it is a fundamental responsibility for every scientist. It reflects a commitment to the safety of our colleagues, our communities, and the environment. By integrating these principles into our daily laboratory operations, we uphold the highest standards of scientific integrity and stewardship. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as local regulations may vary.[11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. epa.gov [epa.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Handling of Nepicastat Hydrochloride: A Guide to Personal Protective Equipment
The effective and safe handling of potent pharmaceutical compounds is the bedrock of innovative drug development. Nepicastat hydrochloride, a potent and selective inhibitor of dopamine-β-hydroxylase with an IC50 in the low nanomolar range, represents a significant tool in cardiovascular and neurological research.[1][2] However, its potency necessitates a robust and well-defined safety protocol to protect researchers from potential exposure. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound in a laboratory setting. Our goal is to empower you with the knowledge to create a safe and efficient working environment, fostering a culture of safety that extends beyond the product itself.
Understanding the Risks: Why PPE is Critical
The Safety Data Sheet (SDS) for this compound identifies it as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[3] While these are common hazards for many chemical compounds, the high potency of this compound means that exposure to even minute quantities could elicit a biological response. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
The primary routes of exposure to a powdered substance like this compound are inhalation of airborne particles and dermal contact. Ingestion, often through secondary contact, is also a potential risk. A well-designed PPE protocol, in conjunction with proper engineering controls such as a certified chemical fume hood or a glove box, forms a multi-layered defense against these exposure routes.
Core PPE Recommendations for Handling this compound
The selection of PPE should always be based on a thorough risk assessment of the specific procedures being performed. For handling this compound, particularly in its powdered form, a conservative approach is warranted due to its potency. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Disposable, low-linting lab coat or coverall (e.g., Tyvek®)[4][5]- Double-gloving with nitrile gloves[6]- ANSI Z87.1-compliant safety glasses with side shields or splash goggles[7]- A properly fitted N95 or higher-level respirator, or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations[6] | To prevent inhalation of fine particles and minimize skin contact. Double-gloving provides an extra layer of protection against contamination. A PAPR offers a higher protection factor and is recommended for activities with a higher potential for aerosol generation. |
| Solution Preparation | - Disposable lab coat- Nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields | Reduces the risk of skin and eye contact with the dissolved compound. The risk of inhalation is lower once the compound is in solution. |
| Handling Dilute Solutions | - Standard lab coat- Nitrile gloves- Safety glasses | Standard laboratory practice to protect against splashes and accidental skin contact. |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination. Follow this procedure diligently to ensure your safety.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Gown/Coverall: Put on the disposable lab coat or coverall, ensuring it is the correct size and fully covers your torso from neck to knees and your arms to the end of your wrists.
-
Respirator: If required, perform a seal check on your N95 respirator or ensure your PAPR is functioning correctly before entering the work area.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, extending them to cover the cuff of the gown. Don the second pair of gloves over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Gown/Coverall: Untie or unzip the gown. Peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove your safety glasses or goggles from the back of your head.
-
Respirator: Remove your respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Workflow
To further clarify the procedural flow of donning and doffing PPE, the following diagram illustrates the key steps and their sequence.
Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Spill and Disposal Management: A Critical Final Step
In the event of a spill of this compound powder, it is crucial to have a clear and practiced response plan.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE for handling the powder, including respiratory protection.
-
Contain the Spill: Gently cover the spill with absorbent pads or a spill pillow to prevent further dispersal of the powder.
-
Clean the Area: Use wetted wipes to gently clean the contaminated surface, working from the outside of the spill inward. Avoid dry sweeping, which can aerosolize the powder. Decontaminate the area with an appropriate cleaning agent.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed, labeled hazardous waste container for proper disposal according to your institution's guidelines.
Disposal of Unused Product and Contaminated Materials:
All unused this compound and any materials that have come into contact with it must be disposed of as hazardous waste.[3] Do not dispose of this material in standard laboratory trash or down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling the potent compound this compound. A proactive and informed approach to safety is paramount in advancing scientific discovery while ensuring the well-being of all laboratory personnel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 5. lindstromgroup.com [lindstromgroup.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
